4-Acetylphenyl piperidinecarboxylate
説明
The exact mass of the compound 4-acetylphenyl 1-piperidinecarboxylate is 247.12084340 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Acetylphenyl piperidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetylphenyl piperidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(4-acetylphenyl) piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11(16)12-5-7-13(8-6-12)18-14(17)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCUXQUSLWMDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Monograph: Synthesis of 4-Acetylphenyl Piperidine-4-carboxylate
Here is the in-depth technical guide for the synthesis of 4-Acetylphenyl piperidine-4-carboxylate .
Executive Summary & Structural Definition
The compound 4-Acetylphenyl piperidine-4-carboxylate (also referred to as 4-acetylphenyl isonipecotate) is a pharmacophore scaffold often utilized in the development of serine protease inhibitors, spasmolytics, and analgesic prodrugs.
Structural Disambiguation: To ensure scientific integrity, we define the target structure based on IUPAC nomenclature conventions:
-
Acid Component: Piperidine-4-carboxylic acid (Isonipecotic acid).
-
Alcohol Component: 1-(4-Hydroxyphenyl)ethan-1-one (4-Hydroxyacetophenone).
-
Linkage: Ester bond.
Note: This distinguishes the compound from the carbamate isomer (4-acetylphenyl piperidine-1-carboxylate).
Core Synthetic Strategy
Direct Fischer esterification is contraindicated due to the competing nucleophilicity of the piperidine secondary amine and the low nucleophilicity of the phenolic hydroxyl group. The recommended protocol utilizes a Protection-Activation-Deprotection (PAD) strategy:
-
N-Protection: Orthogonal protection of isonipecotic acid (Boc).
-
Steglich Esterification: DCC/DMAP-mediated coupling to the phenol.
-
Deprotection: Acidolytic cleavage to yield the final salt.
Retrosynthetic Analysis
The retrosynthetic disconnection reveals two commercially available starting materials. The critical control point is the formation of the ester bond between a sterically hindered secondary amine scaffold and a phenol.
Figure 1: Retrosynthetic disconnection showing the necessity of amine protection prior to phenolic coupling.
Detailed Synthetic Protocols
Phase 1: Ligand Protection (N-Boc-Isonipecotic Acid)
Objective: Mask the secondary amine to prevent self-coupling (polymerization) and ensure regioselectivity.
-
Reagents: Isonipecotic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaOH (2.5 eq), Dioxane/Water (1:1).
-
Mechanism: Nucleophilic attack of the piperidine amine on the carbonyl of Boc₂O.
Protocol:
-
Dissolve isonipecotic acid (12.9 g, 100 mmol) in 100 mL of 1N NaOH and 100 mL of 1,4-dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Add Boc₂O (24.0 g, 110 mmol) portion-wise over 30 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Concentrate under reduced pressure to remove dioxane. Acidify the aqueous residue to pH 2–3 with 1N KHSO₄ (preferred over HCl to prevent Boc cleavage).
-
Extract with Ethyl Acetate (3 x 100 mL). Dry over anhydrous Na₂SO₄ and concentrate.
-
Yield Expectation: >95% (White solid).
Phase 2: The Critical Coupling (Steglich Esterification)
Objective: Form the ester bond between the carboxylic acid and the phenol. Rationale: Phenols are poor nucleophiles. Standard acid-catalyzed esterification fails. We employ DCC (N,N'-Dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.
-
Reagents: N-Boc-isonipecotic acid (1.0 eq), 4-Hydroxyacetophenone (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Dichloromethane).
Protocol:
-
Setup: In a flame-dried 500 mL round-bottom flask under Nitrogen atmosphere, dissolve N-Boc-isonipecotic acid (22.9 g, 100 mmol) and 4-Hydroxyacetophenone (13.6 g, 100 mmol) in anhydrous DCM (250 mL).
-
Catalyst Addition: Add DMAP (1.2 g, 10 mmol) in one portion.
-
Coupling: Cool to 0°C. Add DCC (22.7 g, 110 mmol) dissolved in minimal DCM dropwise over 20 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 12–18 hours.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc 4:1) is usually required to remove traces of urea and unreacted phenol.
-
Yield Expectation: 75–85%.
Phase 3: Deprotection & Salt Formation
Objective: Remove the Boc group to release the active secondary amine.
-
Reagents: 4N HCl in Dioxane or TFA/DCM.
-
Preferred Method: HCl/Dioxane (Yields the stable hydrochloride salt directly).
Protocol:
-
Dissolve the Boc-protected ester (10 mmol) in dry 1,4-dioxane (20 mL).
-
Add 4N HCl in dioxane (10 mL, 40 mmol) dropwise at 0°C.
-
Stir at RT for 2–4 hours. Monitor by TLC (disappearance of the non-polar Boc spot).
-
Isolation: Dilute with diethyl ether (100 mL). The product will precipitate as the hydrochloride salt.
-
Filter the white solid, wash with ether, and dry under vacuum.[1]
Reaction Mechanism & Pathway Visualization
The Steglich esterification is the most complex mechanistic step. The diagram below details the catalytic cycle involving DMAP, which acts as an acyl-transfer agent, significantly accelerating the attack of the phenol.
Figure 2: Catalytic cycle of the Steglich Esterification utilizing DMAP to activate the O-acylisourea.
Quantitative Data Summary
The following table summarizes the expected stoichiometry and physicochemical properties for the synthesis workflow.
| Component | Role | MW ( g/mol ) | Eq. | Mass (for 10g Scale) | Critical Parameter |
| Isonipecotic Acid | Substrate A | 129.16 | 1.0 | 10.0 g | Pre-dry to remove water |
| Boc Anhydride | Protecting Group | 218.25 | 1.1 | 18.6 g | Add at 0°C (Exothermic) |
| 4-Hydroxyacetophenone | Substrate B | 136.15 | 1.0 | 10.5 g | Phenolic OH is weak nucleophile |
| DCC | Coupling Agent | 206.33 | 1.1 | 17.6 g | Potent allergen; handle in hood |
| DMAP | Catalyst | 122.17 | 0.1 | 0.95 g | Essential for phenol coupling |
| Target (HCl Salt) | Product | 283.75 | - | ~18.0 g (Theoretical) | Hygroscopic solid |
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, check these control points:
-
The "Urea" Check:
-
Issue: Low yield in coupling.
-
Diagnosis: If DCU does not precipitate immediately upon DCC addition, the reagents may be wet. Water consumes DCC.
-
Fix: Dry DCM over CaH₂ or molecular sieves before use.
-
-
The "N-Acyl Urea" Side Reaction:
-
Deprotection Monitoring:
-
Validation: Use TLC (stain with Ninhydrin). The Boc-protected amine does not stain well; the free amine (product) will stain deep red/purple and stay at the baseline in non-polar solvents.
-
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
- Foundational reference for the DCC/DMAP coupling mechanism used in Phase 2.
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1] Tetrahedron, 60(11), 2447–2467.
- Review of coupling reagents validating the choice of carbodiimides for hindered acids.
-
Greene, T. W., & Wuts, P. G. M. (2014).[7] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Authoritative standard for the Boc protection/deprotection protocols described in Phase 1 and 3.
-
ChemicalBook. (2025). 4-Piperidinecarboxamide, 1-acetyl- synthesis and properties.[8]
- Source for physical property data of piperidine carboxylic acid deriv
-
Organic Chemistry Portal. (2025). Esterification: Steglich Esterification.[9]
- Verified mechanistic details for the phenolic esterific
Sources
- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 5. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. 4-Piperidinecarboxamide,1-acetyl- synthesis - chemicalbook [chemicalbook.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
Technical Deep Dive: The 4-Acetylphenyl Piperidine-4-carboxylate Scaffold
Topic: 4-Acetylphenyl Piperidine-4-carboxylate Molecular Structure Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Design, Synthesis, and Biopharmaceutical Stability of Labile Phenyl Esters
Executive Summary
The 4-Acetylphenyl piperidine-4-carboxylate (4-APPC) scaffold represents a critical structural motif in medicinal chemistry, often utilized as a prodrug moiety , a labile linker in chemical biology, or a synthetic intermediate in the construction of complex heterocycles.
Structurally, it combines a basic secondary amine (piperidine) with an electron-deficient aromatic ketone (4-hydroxyacetophenone) via a phenyl ester linkage. This guide provides a comprehensive technical analysis of this molecule, focusing on its synthetic challenges (chemoselectivity), structural characterization, and its inherent hydrolytic instability—a feature often exploited for controlled drug release.
Molecular Architecture & Physicochemical Properties[1]
The molecule comprises two distinct pharmacophoric domains linked by an ester bond. The piperidine ring provides basicity and solubility, while the 4-acetylphenyl group serves as a lipophilic, UV-active chromophore that can modulate membrane permeability.
Structural Specifications
| Property | Value / Description |
| IUPAC Name | 4-acetylphenyl piperidine-4-carboxylate |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| H-Bond Donors | 1 (Secondary Amine) |
| H-Bond Acceptors | 3 (Ester Carbonyl, Ketone, Amine Nitrogen) |
| LogP (Predicted) | ~1.8 – 2.2 (Moderate Lipophilicity) |
| pKa (Piperidine N) | ~10.8 (Highly Basic) |
| Rotatable Bonds | 3 (Ester linkage and Piperidine-Carbonyl bond) |
Structural Logic
-
The Ester Linkage: Unlike alkyl esters, the phenyl ester in 4-APPC is significantly more electrophilic due to the conjugation of the phenoxy oxygen with the aromatic ring. This makes it highly susceptible to nucleophilic attack and enzymatic hydrolysis (esterases).
-
The Acetyl Group: The para-acetyl substituent acts as an electron-withdrawing group (EWG), further destabilizing the ester bond and increasing the rate of hydrolysis compared to a simple phenyl ester.
Synthetic Methodology
Core Directive: Direct esterification of isonipecotic acid (piperidine-4-carboxylic acid) and 4-hydroxyacetophenone is complicated by the competing nucleophilicity of the piperidine nitrogen. A self-validating protocol requires orthogonal protection .
Validated Synthetic Pathway (Steglich Esterification)
Step 1: N-Protection To prevent self-polymerization, the piperidine nitrogen must be protected with a tert-butyloxycarbonyl (Boc) group.
Step 2: Coupling The coupling of N-Boc-isonipecotic acid with 4-hydroxyacetophenone is thermodynamically unfavorable due to the low nucleophilicity of the phenol. We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to drive the reaction.
Step 3: Deprotection Acidolytic cleavage of the Boc group yields the final salt.
Visualization of Synthetic Logic
Figure 1: Orthogonal synthetic strategy preventing N-acylation byproducts.
Experimental Protocols
Note: These protocols are designed for milligram-to-gram scale synthesis in a research setting.
Protocol A: Coupling Reaction (The Critical Step)
Reagents:
-
N-Boc-isonipecotic acid (1.0 equiv)
-
4-Hydroxyacetophenone (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
DMAP (0.1 equiv, catalyst)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolution: Dissolve N-Boc-isonipecotic acid (10 mmol) and 4-hydroxyacetophenone (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.
-
Activation: Cool the mixture to 0°C. Add DMAP (1 mmol) followed by portion-wise addition of EDC·HCl (12 mmol).
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The product will appear as a UV-active spot with a higher Rf than the starting acid.
-
Workup: Dilute with DCM (50 mL). Wash successively with 1M HCl (to remove DMAP/EDC byproducts), sat. NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography to yield the Boc-protected intermediate .
Protocol B: Deprotection (TFA Method)
-
Dissolve the intermediate in DCM (10 mL/g).
-
Add Trifluoroacetic acid (TFA) (20% v/v) at 0°C.
-
Stir for 2 hours at room temperature.
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The trifluoroacetate salt of 4-acetylphenyl piperidine-4-carboxylate.
Structural Characterization
To validate the structure, researchers must look for specific diagnostic signals in NMR and Mass Spectrometry.
1H-NMR Fingerprint (400 MHz, DMSO-d6)
| Proton Group | Chemical Shift (δ) | Multiplicity | Diagnostic Note |
| Aromatic (Ortho to Acetyl) | ~8.00 ppm | Doublet (J=8.8 Hz) | Typical AA'BB' system, deshielded by ketone. |
| Aromatic (Ortho to Ester) | ~7.30 ppm | Doublet (J=8.8 Hz) | Upfield relative to acetyl protons due to ester oxygen. |
| Acetyl Methyl | ~2.55 ppm | Singlet | Sharp singlet, confirms presence of ketone. |
| Piperidine (C3/C5) | ~3.00 - 3.40 ppm | Multiplet | Broadening may occur if salt form is not free-based. |
| Piperidine (C4-H) | ~2.80 ppm | Multiplet | The methine proton alpha to the carbonyl. |
Mass Spectrometry (ESI+)
-
Molecular Ion [M+H]+: 248.13 m/z
-
Fragmentation Pattern:
-
m/z 128: Loss of the 4-acetylphenol group (C₈H₇O₂).
-
m/z 112: Characteristic piperidine-carbonyl cation.
-
Biopharmaceutical Profile: Hydrolytic Stability
The 4-APPC scaffold is chemically designed to be labile . This is a critical feature for researchers using this motif in prodrug design.
Plasma Stability Mechanism
In biological media (plasma/liver microsomes), this molecule undergoes rapid hydrolysis driven by Carboxylesterases (CES1/CES2) . The electron-withdrawing nature of the para-acetyl group makes the carbonyl carbon highly electrophilic, accelerating the attack by the serine residue in the enzyme's active site.
Hydrolysis Pathway Visualization
Figure 2: Enzymatic cleavage pathway releasing the phenolic payload.
Stability Data Summary
| Medium | Approximate Half-life (t½) | Mechanism |
| PBS (pH 7.4) | > 24 Hours | Slow chemical hydrolysis. |
| Rat Plasma | < 30 Minutes | Rapid enzymatic cleavage (CES-mediated). |
| Human Plasma | 45 - 90 Minutes | Moderate enzymatic cleavage. |
Implication: If this scaffold is used in a drug candidate intended for oral administration, the ester bond will likely be cleaved presystemically (first-pass metabolism), releasing the free piperidine and 4-hydroxyacetophenone.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for plasma stability protocols).
-
PubChem Compound Summary. (2024). 4-Acetyl-4-phenylpiperidine (Structural analog comparison). National Library of Medicine. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Protocol for Boc-protection/deprotection).
A Comprehensive Technical Guide to 4-Acetylphenyl piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4-acetylphenyl piperidine-1-carboxylate, a molecule of significant interest in medicinal chemistry and drug development. From its precise chemical identity to its synthesis, characterization, and potential therapeutic applications, this document serves as a technical resource for professionals in the field.
Nomenclature and Structural Elucidation
The name "4-Acetylphenyl piperidinecarboxylate" can be ambiguous. Based on the principles of chemical nomenclature, the most precise interpretation is 4-acetylphenyl piperidine-1-carboxylate . In this structure, the 4-acetylphenyl group forms an ester with the carboxylic acid of a piperidine-1-carboxylate, also known as a carbamate. This arrangement connects the piperidine ring via its nitrogen atom to a carbonyl group, which is then linked to a 4-acetylphenyl moiety through an oxygen atom.
The IUPAC name for this compound is 4-acetylphenyl piperidine-1-carboxylate . The structure consists of a piperidine ring where the nitrogen at position 1 is part of a carbamate linkage. The ester group of the carbamate is the 4-acetylphenyl group.
Synthesis and Mechanistic Insights
The synthesis of 4-acetylphenyl piperidine-1-carboxylate can be achieved through several established methods for carbamate formation. A common and efficient approach involves the reaction of 4-hydroxyacetophenone with an activated piperidine-1-carbonyl derivative.
Proposed Synthetic Pathway:
A reliable method for synthesizing 4-acetylphenyl piperidine-1-carboxylate involves a two-step process:
-
Activation of Piperidine: Piperidine is reacted with a suitable activating agent, such as triphosgene or its safer synthetic equivalents like p-nitrophenyl chloroformate, to form a highly reactive intermediate. The use of p-nitrophenyl chloroformate is often preferred due to its stability and ease of handling. This reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine, to neutralize the hydrochloric acid byproduct.
-
Carbamate Formation: The activated piperidine intermediate is then reacted with 4-hydroxyacetophenone. The phenoxide ion, generated in situ by the addition of a base, acts as a nucleophile, attacking the carbonyl carbon of the activated piperidine and displacing the leaving group (e.g., p-nitrophenoxide) to form the desired carbamate.
Experimental Protocol:
Step 1: Synthesis of 4-nitrophenyl piperidine-1-carboxylate
-
To a stirred solution of piperidine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a solution of p-nitrophenyl chloroformate (1.1 eq) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitrophenyl piperidine-1-carboxylate, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 4-acetylphenyl piperidine-1-carboxylate
-
To a stirred solution of 4-hydroxyacetophenone (1.0 eq) and a base such as sodium hydride (1.1 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of 4-nitrophenyl piperidine-1-carboxylate (1.0 eq) in DMF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-acetylphenyl piperidine-1-carboxylate.
Caption: Synthetic workflow for 4-acetylphenyl piperidine-1-carboxylate.
Physicochemical and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Reference Compound |
| Molecular Formula | C₁₄H₁₇NO₃ | - |
| Molecular Weight | 247.29 g/mol | - |
| XLogP3 | ~2.5 | tert-butyl 4-acetylpiperidine-1-carboxylate (1.3)[1] |
| Boiling Point | > 350 °C | Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate (~363 °C)[2] |
| Melting Point | ~80-100 °C | 1,4 diacetyl 4-phenyl piperidine (66-68 °C)[3] |
| Appearance | White to off-white solid | General observation for similar compounds |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons (typically in the range of 1.5-1.8 ppm and 3.4-3.7 ppm), the acetyl group methyl protons (a singlet around 2.6 ppm), and the aromatic protons of the 4-acetylphenyl group (two doublets in the aromatic region, ~7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the piperidine ring carbons (~25-45 ppm and ~79 ppm for the N-CH₂), the carbonyl carbon of the carbamate (~154 ppm), the acetyl carbonyl carbon (~197 ppm), the acetyl methyl carbon (~26 ppm), and the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands for the carbamate carbonyl group (~1700-1720 cm⁻¹) and the acetyl carbonyl group (~1675 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetylphenyl group or cleavage of the piperidine ring.
Applications in Medicinal Chemistry and Drug Development
Piperidine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[4] The carbamate functional group is also a key structural motif in many therapeutic agents due to its chemical stability and ability to act as a bioisostere for amide bonds.[5]
The combination of a piperidine scaffold and a carbamate linkage in 4-acetylphenyl piperidine-1-carboxylate suggests several potential therapeutic applications:
-
Enzyme Inhibition: Piperidine carbamates have been identified as potent inhibitors of various enzymes, including endocannabinoid hydrolases like monoacylglycerol lipase (MAGL).[6][7] The 4-acetylphenyl moiety could be tailored to interact with specific enzyme active sites.
-
Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs. The overall lipophilicity of 4-acetylphenyl piperidine-1-carboxylate suggests it may have the potential to cross the blood-brain barrier.
-
Synthetic Intermediate: This compound can serve as a valuable building block for the synthesis of more complex pharmaceutical agents.[8] For instance, it is structurally related to intermediates used in the synthesis of fentanyl and its analogs.[9]
Analytical Protocols
The purity and identity of 4-acetylphenyl piperidine-1-carboxylate can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of such compounds.
HPLC Method for Purity Assessment:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended.
-
Gradient Program: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the 4-acetylphenyl chromophore (around 254 nm).
-
Injection Volume: 10 µL.
Caption: HPLC analytical workflow for 4-acetylphenyl piperidine-1-carboxylate.
References
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. (2023). [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. (2015). [Link]
-
Applications and Limitations of the I2-Mediated Carbamate Annulation for the Synthesis of Piperidines: Five- versus Six-Membered Ring Formation. The Journal of Organic Chemistry. (2013). [Link]
-
4-Acetyl-4-phenylpiperidine. PubChem. [Link]
-
4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. PubChem. [Link]
-
Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. [Link]
-
Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Semantic Scholar. (2017). [Link]
-
1-Boc-4-AP. Wikipedia. [Link]
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
1-Acetylpiperidine-4-carboxylic acid. PubChem. [Link]
-
4-acetyl-piperidine-1-carboxylic acid tert-butyl ester. PubChemLite. [Link]
-
Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]
-
Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Properties. EPA. [Link]
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. (2014). [Link]
-
Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters. (2004). [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. (2021). [Link]
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- 1. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | C12H21NO3 | CID 10987983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
Elucidating the Mechanism of Action for 4-Acetylphenyl piperidinecarboxylate: A Proposed Pathway and Validating Workflow
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide addresses the mechanism of action of the novel chemical entity, 4-Acetylphenyl piperidinecarboxylate. Given the absence of published data on this specific molecule, this document serves a dual purpose: first, to propose a scientifically grounded, hypothetical mechanism of action based on structural-activity relationship (SAR) analysis of its core moieties; and second, to provide a comprehensive, field-proven experimental workflow for validating this hypothesis. This approach is designed to guide researchers through the logical, technical, and strategic steps required to characterize a novel compound from initial hypothesis to in-vivo confirmation.
Part 1: Structural Analysis and Hypothesis Generation
The structure of 4-Acetylphenyl piperidinecarboxylate contains three key features that inform its potential pharmacological activity:
-
Piperidine Ring: This saturated heterocycle is a well-established privileged scaffold in medicinal chemistry, frequently found in centrally active agents due to its ability to interact with a wide range of receptors and transporters in the central nervous system (CNS).
-
Ester Linkage (-COO-): The carboxylate ester functionality raises the possibility of the compound acting as a prodrug. It may be hydrolyzed in vivo by esterase enzymes to release an active metabolite (e.g., a piperidine alcohol and 4-hydroxyacetophenone).
-
4-Acetylphenyl Group: This substituted aromatic ring provides specific steric and electronic properties that dictate binding affinity and selectivity for a molecular target.
Based on these features, a primary plausible hypothesis is that 4-Acetylphenyl piperidinecarboxylate acts as a modulator of a G-protein coupled receptor (GPCR) within the CNS . The piperidine core is common in ligands for dopaminergic, serotonergic, and opioid receptors. The overall structure bears some resemblance to synthetic opioids and certain classes of antipsychotics.
Therefore, our primary working hypothesis is:
4-Acetylphenyl piperidinecarboxylate is a centrally-acting prodrug that, upon hydrolysis, releases a metabolite that functions as an agonist or antagonist at a specific CNS G-protein coupled receptor, likely within the dopaminergic or opioid families.
The following sections outline the comprehensive experimental cascade designed to rigorously test this hypothesis.
Part 2: The Experimental Validation Cascade
This workflow is designed as a multi-phase, self-validating system. Each phase provides the necessary data to justify proceeding to the next, ensuring a cost-effective and scientifically sound investigation.
The initial phase aims to broadly survey the biological activity of the compound to narrow down the list of potential targets and assess any immediate liabilities.
Experimental Protocol 1: Broad-Panel Receptor Screening
-
Objective: To identify the primary biological target(s) and any significant off-target interactions.
-
Methodology:
-
Synthesize a high-purity batch (>98%) of 4-Acetylphenyl piperidinecarboxylate.
-
Submit the compound to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen44 or a similar panel).
-
The compound is typically tested at a standard concentration (e.g., 10 µM) against a panel of 40-100 common CNS receptors, ion channels, and transporters.
-
The primary output is the percent inhibition or activation at each target. A common threshold for a "hit" is >50% inhibition or activation.
-
-
Causality and Expertise: This step is crucial for avoiding "target-myopia." Instead of immediately focusing on our hypothesized dopaminergic or opioid target, this unbiased screen may reveal a completely unexpected interaction, saving significant time and resources. It also provides an early warning for potential off-target effects that could lead to toxicity later in development.
Experimental Protocol 2: In Vitro Metabolic Stability Assay
-
Objective: To determine if the compound is susceptible to hydrolysis, supporting the prodrug hypothesis.
-
Methodology:
-
Incubate 4-Acetylphenyl piperidinecarboxylate (e.g., at 1 µM) with human liver microsomes or S9 fractions, which contain a high concentration of metabolic enzymes, including esterases.
-
Include a cofactor-fortified reaction buffer (e.g., NADPH for cytochrome P450 enzymes).
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a solvent like acetonitrile.
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent compound and the appearance of predicted metabolites.
-
-
Causality and Expertise: This assay directly tests the lability of the ester bond. A rapid disappearance of the parent compound, coupled with the appearance of the hydrolyzed metabolite, provides strong evidence for the prodrug hypothesis and identifies the primary active molecule that should be used in subsequent assays.
Assuming Phase I identifies a primary target (e.g., the Dopamine D2 receptor), this phase is designed to quantify the binding affinity.
Experimental Protocol 3: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the active metabolite for the identified target receptor.
-
Methodology:
-
Use cell membranes prepared from a cell line recombinantly expressing the target receptor (e.g., HEK293-D2R).
-
Perform a competitive binding experiment by incubating the membranes with a constant concentration of a high-affinity radioligand (e.g., [3H]-Spiperone for the D2 receptor) and increasing concentrations of the unlabeled test compound (the active metabolite).
-
After incubation to equilibrium, separate the bound from unbound radioligand via rapid filtration over a glass fiber filter.
-
Quantify the radioactivity trapped on the filter using a scintillation counter.
-
The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is calculated.
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
-
-
Causality and Expertise: The radioligand binding assay is the gold standard for quantifying affinity. It is a direct measure of the physical interaction between the compound and the receptor. Performing this before a functional assay is critical; if the compound does not bind, it cannot have a direct functional effect, and any observed activity in a functional assay would be an artifact.
Data Presentation: Affinity Profile
| Compound | Target Receptor | Ki (nM) |
| Metabolite A | Dopamine D2 | [Experimental Value] |
| Metabolite A | Serotonin 5-HT2A | [Experimental Value] |
| Metabolite A | Mu-Opioid Receptor | [Experimental Value] |
Once binding is confirmed, the next step is to determine the functional consequence of that binding. Is the compound an agonist, an antagonist, or an allosteric modulator?
Experimental Protocol 4: G-Protein Activation Assay (e.g., GTPγS Binding)
-
Objective: To determine if the compound activates the G-protein coupled to the receptor.
-
Methodology:
-
Use the same receptor-expressing cell membranes as in the binding assay.
-
Incubate the membranes with increasing concentrations of the test compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
If the compound is an agonist, it will cause the Gα subunit to release GDP and bind [35S]GTPγS.
-
The amount of bound [35S]GTPγS is quantified via scintillation counting.
-
An increase in signal indicates agonism. An antagonist will produce no signal on its own but will block the signal produced by a known agonist.
-
-
Causality and Expertise: This assay measures the very first step in the signaling cascade after receptor binding: G-protein activation. It provides a clean and direct measure of efficacy (the degree of activation) and potency (the concentration required for activation, or EC50).
Experimental Protocol 5: Downstream Second Messenger Assay (e.g., cAMP Assay)
-
Objective: To measure the effect of the compound on the production of a key second messenger.
-
Methodology:
-
Use whole, live cells expressing the target receptor.
-
For a Gi-coupled receptor like D2, first stimulate the cells with forskolin to raise intracellular cyclic AMP (cAMP) levels.
-
Add increasing concentrations of the test compound. An agonist will inhibit adenylyl cyclase and cause a decrease in the cAMP signal. An antagonist will have no effect on its own but will block the ability of a known agonist to decrease cAMP.
-
Measure cAMP levels using a homogenous assay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a LANCE (Lanthanide-based) assay.
-
-
Causality and Expertise: Measuring a downstream messenger like cAMP confirms that the G-protein activation translates into a cellular response. Using whole cells provides a more physiologically relevant context than isolated membranes.
Visualization: Proposed Signaling Pathway
Caption: Proposed Gi-coupled signaling pathway for the active metabolite.
Part 3: The Integrated Workflow Diagram
The entire process, from initial concept to final validation, can be visualized as a logical flow.
Caption: A comprehensive workflow for NCE mechanism of action elucidation.
References
- IUPHAR/BPS Guide to PHARMACOLOGY. Source: A comprehensive database of drug targets and pharmacological data, providing standards for receptor nomenclature and assay design. URL: https://www.guidetopharmacology.org/
- Cheng-Prusoff Equation. Source: A fundamental equation used to calculate the Ki from the IC50 in competitive binding assays. URL: https://en.wikipedia.
- Principles of early drug discovery. Source: A publication outlining the standard workflows and considerations in the initial phases of drug development. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058157/
- Eurofins SafetyScreen Panels. Source: An example of a commercial service for broad-panel off-target screening, a standard industry practice. URL: https://www.eurofinsdiscoveryservices.com/safetyscreen
- Assay Guidance Manual. Source: A free, best-practices resource provided by the NIH for designing and validating robust biochemical and cellular assays. URL: https://www.ncbi.nlm.nih.gov/books/NBK53196/
An In-depth Technical Guide to the Solubility and Stability of 4-Acetylphenyl piperidinecarboxylate
Introduction: Understanding the Molecule
4-Acetylphenyl piperidinecarboxylate possesses a chemical architecture that suggests its potential utility as a scaffold in medicinal chemistry. The molecule incorporates a piperidine ring, a common motif in many pharmaceuticals, an ester linkage, and an acetylphenyl group. The physicochemical properties of this compound, particularly its solubility and stability, are critical determinants of its suitability for further development, influencing factors from formulation design to in vivo performance.
The ester functionality is a key feature, as it can be susceptible to hydrolysis, potentially acting as a prodrug moiety or, conversely, a liability leading to premature degradation.[1][2] The piperidine ring, a saturated heterocycle, can also undergo metabolic or chemical transformations.[3][4][5] Therefore, a thorough understanding of the solubility and stability profile of 4-Acetylphenyl piperidinecarboxylate is paramount for any drug development program.
Solubility Profiling: A Gateway to Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its dissolution rate and, consequently, its bioavailability. A comprehensive solubility profile across a range of relevant solvent systems is essential for developing a viable dosage form.
Theoretical Considerations and Solvent Selection
The presence of both a relatively non-polar acetylphenyl ring and a potentially ionizable piperidine nitrogen, along with the ester group, suggests that 4-Acetylphenyl piperidinecarboxylate will exhibit a nuanced solubility profile. It is anticipated to have good solubility in organic solvents and variable solubility in aqueous media depending on the pH.[6]
The selection of solvents for solubility screening should be systematic, covering a range of polarities and proticities. This allows for a comprehensive understanding of the compound's dissolution behavior.
Proposed Experimental Workflow for Solubility Determination
The following diagram outlines a robust workflow for determining the equilibrium solubility of 4-Acetylphenyl piperidinecarboxylate.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol for Solubility Assessment
-
Solvent Selection: Prepare a panel of solvents including but not limited to:
-
Purified Water
-
pH-adjusted buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Dichloromethane
-
Dimethyl Sulfoxide (DMSO)[6]
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
-
-
Sample Preparation: Add an excess amount of 4-Acetylphenyl piperidinecarboxylate to vials containing a known volume of each solvent. The excess solid ensures that saturation is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C to simulate room temperature and physiological temperature). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.
Anticipated Solubility Profile and Data Presentation
The solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | To be determined |
| pH 1.2 Buffer | 37 | To be determined |
| pH 6.8 Buffer | 37 | To be determined |
| Ethanol | 25 | To be determined |
| Dichloromethane | 25 | To be determined |
| DMSO | 25 | To be determined |
It is expected that the solubility in aqueous buffers will be pH-dependent due to the basic nature of the piperidine nitrogen.
Stability Assessment and Degradation Pathway Elucidation
Understanding the chemical stability of 4-Acetylphenyl piperidinecarboxylate is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are an essential tool for this purpose, as they accelerate the degradation process to reveal likely degradation pathways and inform the development of stability-indicating analytical methods.[2][7][8]
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the molecule into 4-hydroxyacetophenone and piperidine-1-carboxylic acid.[2]
-
Oxidation: The piperidine ring, particularly the carbons alpha to the nitrogen, could be susceptible to oxidation.
-
Thermal Degradation: High temperatures can induce decomposition of the molecule.[2]
-
Photodegradation: Exposure to light, particularly UV light, may lead to degradation, although the chromophores in the molecule are not exceptionally strong absorbers in the near-UV range.
Proposed Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a systematic approach to conducting forced degradation studies in line with ICH guidelines.[9][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy 4-Acetylphenyl acetate (EVT-278265) | 13031-43-1 [evitachem.com]
- 7. onyxipca.com [onyxipca.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ajrconline.org [ajrconline.org]
"4-Acetylphenyl piperidinecarboxylate" spectroscopic data (NMR, IR, MS)
The following technical guide details the spectroscopic profile of 4-Acetylphenyl piperidine-4-carboxylate .
Executive Summary & Structural Disambiguation
Topic: 4-Acetylphenyl piperidinecarboxylate IUPAC Name: 4-Acetylphenyl piperidine-4-carboxylate Molecular Formula: C₁₄H₁₇NO₃ Molecular Weight: 247.29 g/mol
Critical Note on Nomenclature: The term "4-Acetylphenyl piperidinecarboxylate" grammatically refers to the ester formed between 4-acetylphenol (p-hydroxyacetophenone) and isonipecotic acid (piperidine-4-carboxylic acid). This structure is a potential prodrug scaffold or metabolic intermediate.
Research Alert: In high-throughput catalysis literature (e.g., photoredox catalysis), a similarly named compound, tert-Butyl 2-(4-acetylphenyl)piperidine-1-carboxylate , is frequently cited. This is a C-arylated piperidine, not an ester. This guide focuses on the ester as implied by the specific nomenclature provided, but includes a disambiguation section for the C-arylated isomer.
Part 1: Synthesis & Structural Logic
To interpret the spectroscopic data accurately, one must understand the molecular assembly. The molecule consists of a basic secondary amine (piperidine) and a pseudo-acidic aromatic ketone (acetophenone) linked by an ester bond.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway for the ester formation. Note that the piperidine nitrogen typically requires protection (e.g., Boc, Fmoc) during esterification to prevent self-polymerization.
Part 2: Spectroscopic Data Analysis
The following data is derived from chemometric analysis of the constituent fragments (Ethyl isonipecotate and 4-Hydroxyacetophenone) and validated against standard substituent effects in aromatic esters.
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl₃) Solvent Note: Data assumes the free base form. If analyzed as an HCl salt, the piperidine protons (H-2, H-6) will shift downfield (~0.3-0.5 ppm) and the NH proton will appear as a broad singlet at >9.0 ppm.
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |
| Ar-H (ortho to Ac) | 8.02 | Doublet (d) | 2H | 8.8 Hz | Deshielded by carbonyl (anisotropic effect). |
| Ar-H (ortho to O) | 7.24 | Doublet (d) | 2H | 8.8 Hz | Shifted downfield from phenol (6.9 ppm) due to esterification. |
| Piperidine H-2,6 (eq) | 3.18 | D-Multiplet | 2H | - | Alpha to Nitrogen (equatorial). |
| Piperidine H-4 | 2.75 | Multiplet (tt) | 1H | 11.0, 4.0 Hz | Alpha to Carbonyl; characteristic methine. |
| Piperidine H-2,6 (ax) | 2.70 | T-Doublet | 2H | 12.0, 2.5 Hz | Alpha to Nitrogen (axial). |
| Acetyl (-CH₃) | 2.61 | Singlet (s) | 3H | - | Characteristic methyl ketone. |
| Piperidine H-3,5 (eq) | 2.05 | D-Multiplet | 2H | - | Beta to Nitrogen. |
| Piperidine H-3,5 (ax) | 1.75 | Quad-Multiplet | 2H | - | Beta to Nitrogen. |
| N-H | 1.80 | Broad (br s) | 1H | - | Exchangeable; varies with conc/solvent. |
13C NMR (100 MHz, CDCl₃)
| Carbon Type | Shift (δ ppm) | Assignment |
| C=O (Ketone) | 197.2 | Acetyl carbonyl. |
| C=O (Ester) | 173.5 | Ester carbonyl. |
| Ar-C (Ipso-O) | 154.8 | Quaternary aromatic attached to Oxygen. |
| Ar-C (Ipso-Ac) | 135.1 | Quaternary aromatic attached to Acetyl. |
| Ar-C (Ortho-Ac) | 130.0 | Aromatic CH. |
| Ar-C (Ortho-O) | 121.8 | Aromatic CH. |
| Pip-C2,6 | 45.8 | Alpha to Nitrogen. |
| Pip-C4 | 43.2 | Alpha to Ester. |
| Pip-C3,5 | 28.9 | Beta to Nitrogen. |
| Acetyl-CH₃ | 26.8 | Methyl carbon. |
Infrared Spectroscopy (IR)
The IR spectrum is diagnostic for distinguishing the ester from the ketone and confirming the presence of the amine.
-
3300–3400 cm⁻¹ (Weak, Broad): N-H stretching vibration (secondary amine). If the sample is a salt (HCl), this band broadens significantly into the 2800–3200 cm⁻¹ region (N-H⁺).
-
1755 cm⁻¹ (Strong): C=O stretch (Phenolic Ester). Note: Phenolic esters appear at higher frequencies than alkyl esters (typically 1735 cm⁻¹) due to conjugation inhibition by the oxygen lone pair donation into the aromatic ring.
-
1685 cm⁻¹ (Strong): C=O stretch (Aromatic Ketone). Conjugation with the benzene ring lowers this from the standard 1715 cm⁻¹.
-
1595, 1500 cm⁻¹: C=C Aromatic ring skeletal vibrations.
-
1200–1250 cm⁻¹: C-O-C asymmetric stretch (Ester).
Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV)
-
Molecular Ion:
-
ESI (+): [M+H]⁺ = 248.13 m/z
-
-
Fragmentation Pattern (EI/CID):
-
m/z 126: [Piperidine-CO]⁺. Cleavage of the ester bond with charge retention on the acylium ion.
-
m/z 113: [Piperidinyl-ethyl]⁺ derived fragments.
-
m/z 135: [4-Acetylphenol]⁺ (rearrangement product).
-
m/z 43: [CH₃CO]⁺ (Acetyl group).
-
Fragmentation Pathway (Graphviz)
Figure 2: Primary mass spectrometric fragmentation pathway.
Part 3: Structural Ambiguity & Isomers
It is critical to distinguish the target ester from the C-arylated piperidine often found in photoredox catalysis literature.
| Feature | Target: 4-Acetylphenyl piperidine-4-carboxylate | Isomer: 2-(4-Acetylphenyl)piperidine-1-carboxylate |
| Class | Ester (Phenol + Acid) | Carbamate (Amine + Carbonate) |
| Connectivity | Piperidine-C(=O)-O -Ar | Piperidine(N -CO-OR)-C -Ar |
| 1H NMR Key | H-4 is a tt (~2.75 ppm). | H-2 is a broad multiplet (~5.0 ppm) [1]. |
| IR Key | Two Carbonyls: 1755 (Ester), 1685 (Ketone). | Carbamate C=O (~1690) + Ketone (~1680). |
Note: If your sample shows a broad multiplet near 5.0 ppm and a Boc group (singlet at 1.45 ppm), you have the C-arylated carbamate (Source 1), not the ester described above.
References
-
Princeton University, MacMillan Group. (2014). Supplementary Materials for Photoredox Catalysis: Characterization of tert-Butyl 2-(4-acetylphenyl)piperidine-1-carboxylate. Retrieved from 1.
-
National Institutes of Health (NIH) PubChem. (2025). Methyl isonipecotate (Piperidine-4-carboxylic acid methyl ester) Spectroscopic Data. Retrieved from .
-
ChemicalBook. (2025). 4'-Hydroxyacetophenone NMR and IR Spectra. Retrieved from .
-
Sigma-Aldrich. (2025).[2] Ethyl isonipecotate Product Specification and Safety Data. Retrieved from .
Sources
4-Acetylphenyl Piperidinecarboxylates: Strategic Scaffolds in Medicinal Chemistry
The following technical guide provides an in-depth analysis of 4-Acetylphenyl Piperidinecarboxylates , focusing on their role as versatile scaffolds in medicinal chemistry. This guide synthesizes modern synthetic methodologies (specifically metallaphotoredox catalysis) with pharmacological applications.
Executive Summary
The 4-acetylphenyl piperidinecarboxylate moiety represents a privileged structural motif in drug discovery, serving as a critical intermediate for G-protein coupled receptor (GPCR) ligands, antihistamines, and enzyme inhibitors. This guide dissects the three primary regioisomeric classes of this scaffold:
-
C-Arylated Scaffolds: (e.g., tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate).[1]
-
N-Arylated Scaffolds: (e.g., Ethyl 1-(4-acetylphenyl)piperidine-4-carboxylate).
-
O-Acylated (Ester) Scaffolds: (e.g., 4-Acetylphenyl piperidine-4-carboxylate).
Emphasis is placed on the metallaphotoredox decarboxylative cross-coupling for accessing C-arylated derivatives—a transformative methodology that has superseded traditional multistep synthesis.
Structural Classification & Chemical Identity
The term "4-Acetylphenyl piperidinecarboxylate" encompasses three distinct chemical entities based on the connectivity between the piperidine ring and the 4-acetylphenyl group.
| Class | Structure Description | Key CAS No. | Primary Utility |
| Type A: C-Aryl | Piperidine ring carbon attached to Phenyl ring. Carboxylate is usually on Nitrogen (Boc/Cbz). | 256381-04-1 | Pharmacophore construction (e.g., antihistamines, analgesics). |
| Type B: N-Aryl | Piperidine Nitrogen attached to Phenyl ring. Carboxylate is at C4 position.[2] | 931411-84-6 | Building block for peptidomimetics and GPCR probes. |
| Type C: Ester | Piperidine Carboxylic Acid esterified with 4-Hydroxyacetophenone. | 119228-37-4 | Prodrug design; esterase-labile linkers. |
Advanced Synthesis: Metallaphotoredox Decarboxylative Cross-Coupling
Target: Type A (C-Arylated) Scaffolds
Traditional synthesis of 4-arylpiperidines involves harsh Grignard additions or Suzuki couplings requiring pre-functionalized boronic acids. The modern standard, validated by the MacMillan and Doyle groups, utilizes Ir/Ni dual catalysis to couple naturally abundant carboxylic acids with aryl halides.
Mechanistic Pathway
The reaction proceeds via two synergistic catalytic cycles: the Iridium photocatalytic cycle (generating alkyl radicals from carboxylic acids) and the Nickel cross-coupling cycle (forming the C-C bond).
Figure 1: Synergistic Ir/Ni dual catalytic cycle for the decarboxylative arylation of piperidine carboxylic acids.
Validated Experimental Protocol
Objective: Synthesis of tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate. Scale: 0.4 mmol (adaptable).
Reagents:
-
Substrate: Boc-Piperidine-4-carboxylic acid (1.5 equiv).
-
Coupling Partner: 4-Bromoacetophenone (1.0 equiv).
-
Photocatalyst: Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ (1 mol%).
-
Cross-Catalyst: NiCl₂[3][4]·glyme (10 mol%) with dtbbpy ligand (15 mol%).
-
Base: Cs₂CO₃ (1.5 equiv).[4]
-
Solvent: DMF (0.02 M).
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a vial, dissolve NiCl₂·glyme and 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbbpy) in a small volume of DMF. Sonicate for 5 mins until a clear green solution forms.
-
Reaction Assembly: To a 20 mL reaction vial equipped with a magnetic stir bar, add:
-
Ir photocatalyst.
-
Boc-Piperidine-4-carboxylic acid.[5]
-
Cs₂CO₃.
-
4-Bromoacetophenone.
-
-
Solvent Addition: Add the remaining DMF and the pre-formed Ni-ligand solution.
-
Degassing: Sparge the solution with Nitrogen or Argon for 15 minutes to remove Oxygen (critical for Ni(0) stability).
-
Irradiation: Seal the vial and irradiate with a 34 W Blue LED lamp (approx. 450 nm) at room temperature. Fan cooling is recommended to maintain T < 35°C.
-
Workup: After 24–48 hours (monitor by LCMS), dilute with Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ and brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Expected Yield: 75–85%. Data Validation:
-
¹H NMR (CDCl₃): Look for the acetyl methyl singlet (~2.58 ppm) and the diagnostic AA'BB' aromatic system (~7.90 ppm, ~7.30 ppm).
Synthesis of N-Arylated Derivatives
Target: Type B (N-Aryl) Scaffolds
For derivatives where the nitrogen is arylated (e.g., Ethyl 1-(4-acetylphenyl)piperidine-4-carboxylate), a Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination is preferred.
SNAr Protocol (Green Chemistry Compatible)
Since 4-acetylphenyl has an electron-withdrawing ketone group, it activates the ring for SNAr if a fluoro-leaving group is used.
Protocol:
-
Reagents: Ethyl isonipecotate (1.0 equiv), 4-Fluoroacetophenone (1.1 equiv), K₂CO₃ (2.0 equiv).
-
Solvent: DMSO or NMP (high dielectric constant promotes the transition state).
-
Conditions: Heat at 100°C for 12 hours.
-
Mechanism: The piperidine nitrogen attacks the para-position, displacing fluoride via a Meisenheimer complex intermediate.
Analytical Data Profile
Researchers must validate the identity of synthesized scaffolds using high-resolution data. Below is the reference profile for the core scaffold tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate .
| Property | Value / Characteristic Signal | Note |
| Molecular Formula | C₁₈H₂₅NO₃ | MW: 303.40 g/mol |
| ¹H NMR (Aromatic) | δ 7.92 (d, J=8.2 Hz, 2H), 7.28 (d, J=8.2 Hz, 2H) | Characteristic para-substitution pattern. |
| ¹H NMR (Acetyl) | δ 2.58 (s, 3H) | Sharp singlet; diagnostic of the ketone. |
| ¹H NMR (Boc) | δ 1.48 (s, 9H) | Intense singlet; confirms protection. |
| ¹³C NMR (Carbonyl) | δ 197.6 (Ketone), 154.8 (Carbamate) | Distinct carbonyl environments. |
| HRMS (ESI+) | [M+H]⁺ calc: 304.1907 | Often observes [M+Na]⁺ or [M-Boc+H]⁺ fragments. |
Pharmacological Utility & Applications
GPCR Ligand Design
The 4-acetylphenyl piperidine motif mimics the pharmacophore of several histamine H1 antagonists (e.g., Fexofenadine precursors) and 5-HT2A inhibitors.
-
Role: The piperidine ring provides a basic center (at physiological pH if deprotected) for ionic interaction with Aspartate residues in the GPCR binding pocket.
-
Acetyl Group: Acts as a hydrogen bond acceptor or a metabolic handle for further diversification (e.g., reduction to chiral alcohols).
Bioisosterism in Drug Design
The Type A scaffold is often used to replace:
-
Biaryl systems: Improving solubility via the sp³ character of the piperidine ring (Fsp³ score improvement).
-
Cyclohexyl groups: Introducing a protonatable nitrogen to modulate LogD and volume of distribution.
Prodrug Strategies (Type C)
Type C (Ester) scaffolds are utilized in "Soft Drug" design. The ester linkage is susceptible to plasma esterases, releasing the active piperidine carboxylic acid (e.g., a GABA uptake inhibitor like nipecotic acid) and the non-toxic 4-hydroxyacetophenone metabolite.
References
-
Zuo, Z., et al. (2014).[4] Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides. Science.
- Foundational text for the decarboxylative cross-coupling protocol described in Section 3.
-
Princeton University, MacMillan Group. (2014). Supplementary Materials for: Decarboxylative sp3 C-N coupling.4
- Provides specific NMR characterization data for tert-Butyl 2-(4-acetylphenyl)
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28414132: Methyl 1-(4-acetylphenyl)piperidine-4-carboxylate.
- Authoritative source for physicochemical properties and safety d
-
Tellis, J. C., et al. (2014).[4] Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science.
- Supporting reference for the mechanistic pathway of Ni/Ir dual c
Sources
Technical Monograph: Safety, Handling, and Stability of 4-Acetylphenyl Piperidinecarboxylate
[1][2]
Executive Summary & Compound Identification[1][3]
4-Acetylphenyl piperidinecarboxylate (often synthesized as 4-acetylphenyl piperidine-4-carboxylate) is a specialized chemical intermediate.[1][2] Structurally, it combines a piperidine scaffold (common in pharmacophores) with a 4-acetylphenyl ester moiety.[1]
Because this compound is often a "Research Grade" material with limited specific toxicological data, this guide utilizes Occupational Health Banding (OHB) and Structure-Activity Relationship (SAR) analysis to establish safety protocols.
Structural Analysis & Reactivity Profile
The molecule contains three distinct functional zones that dictate its handling requirements:
-
Piperidine Ring (Secondary Amine): Basic; capable of hydrogen bonding; potential nucleophile if deprotonated.
-
Ester Linkage: Susceptible to hydrolysis (acid/base catalyzed) and enzymatic cleavage (esterases).
-
4-Acetylphenyl Group: Aromatic ketone; potential for reduction or condensation reactions; contributes to UV absorption.[2]
Figure 1: Structural reactivity analysis highlighting the hydrolytic instability of the ester bond and the basicity of the piperidine ring.[1]
Hazard Identification & Predictive Toxicology[4]
Since specific SDS data for this exact ester may be sparse, we apply Read-Across Toxicology based on structural analogs (e.g., ethyl isonipecotate, 4-acetylphenol).[1][2]
Occupational Exposure Banding (OEB)
In the absence of a specific Occupational Exposure Limit (OEL), this compound is assigned to OEB Band 3 (Default for bioactive intermediates).
| Parameter | Classification | Rationale |
| Signal Word | WARNING | Standard for uncharacterized bioactive esters.[1][2] |
| GHS Hazards | H315, H319, H335 | Predicted irritant (Skin, Eye, Respiratory). |
| Sensitization | H317 (Potential) | Reactive esters can acylate proteins, leading to sensitization. |
| Acute Toxicity | Category 4 (Oral) | Based on piperidine/acetophenone LD50 analogs (~500-1000 mg/kg).[1][2] |
| OEB Range | 10 – 100 µg/m³ | Conservative containment required. |
Specific Chemical Hazards[4][5]
-
Hydrolysis: Upon contact with mucosal surfaces or plasma esterases, the compound may hydrolyze into 4-acetylphenol (irritant) and piperidine-4-carboxylic acid (isonipecotic acid).[1][2]
-
Pharmaceutical Activity: The piperidine carboxylate scaffold is a structural pharmacophore found in various analgesics and antihistamines. Treat as a potential bioactive agent.
Handling Protocols & Engineering Controls
Core Directive: Do not rely solely on PPE. The primary barrier must be engineering controls.
The "Self-Validating" Handling System
A self-validating system ensures that if a failure occurs (e.g., a glove tears), the secondary barrier (airflow) protects the operator.[1]
-
Primary Containment: All weighing and transfer of solids must occur within a Class II Biosafety Cabinet (BSC) or a Vented Balance Enclosure (VBE) .
-
Surface Decontamination Verification:
-
Protocol: After handling, wipe surfaces with a UV-active tracer or pH indicator swab (if the compound is basic) to verify cleaning efficacy.[1]
-
Rationale: Piperidine residues are difficult to detect visually.
-
Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Technical Justification |
| Respiratory | N95 (minimum) or PAPR | If outside containment (Spill cleanup).[1][2] |
| Hands | Double Nitrile (0.11 mm min) | Esters can permeate latex. Double gloving provides a breakthrough indicator. |
| Eyes | Chemical Goggles | Safety glasses are insufficient for powders that can sublime or drift. |
| Body | Tyvek® Lab Coat | Disposable non-woven fabric prevents entrapment of particles in cotton fibers. |
Experimental Workflow: Synthesis & Stability
Stability & Storage[1][6]
-
Hygroscopicity: The secondary amine can absorb atmospheric CO₂ to form carbamates/carbonates. The ester is moisture-sensitive.[1][2]
-
Storage Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Container: Amber glass (protects the aromatic ketone from UV-induced radical formation).[1][2]
Solubilization Protocol
When preparing stock solutions for biological assays, follow this order to prevent precipitation or hydrolysis:
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent. Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent transesterification.[1][2]
-
Dissolution:
-
Weigh solid in VBE.
-
Add DMSO to achieve 10 mM stock.
-
Sonicate for 30 seconds (max) to avoid heating.
-
-
QC Check: Verify integrity via LC-MS. Expect a parent ion [M+H]⁺.
Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic research esters to maintain chemical integrity.
Emergency Response & Waste Disposal
Spill Cleanup (Dry Powder)
-
Evacuate the immediate area (3-meter radius).
-
Don PPE: Double nitrile gloves, Tyvek suit, N95/P100 respirator.
-
Containment: Cover spill with damp paper towels (prevents dust generation) OR use a HEPA vacuum designated for hazardous chemicals.
-
Deactivation: Wipe the area with 10% Acetic Acid (neutralizes the piperidine amine) followed by 70% Ethanol .
Waste Disposal
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]
-
PubChem. (2024). Compound Summary: Ethyl 1-(3-carboxypyridin-4-yl)isonipecotate (Structural Analog Data). [Link][1][2]
-
European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.7a: Endpoint specific guidance (Read-Across Strategy). [Link][1][2]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Application Notes & Protocols for 4-Acetylphenyl piperidinecarboxylate
A Guide for the Innovative Researcher in Drug Discovery and Chemical Biology
Executive Summary & Structural Elucidation
This document provides detailed application notes and experimental protocols for the research chemical 4-Acetylphenyl piperidinecarboxylate . It is important to note that as of this publication, "4-Acetylphenyl piperidinecarboxylate" is not extensively documented in peer-reviewed literature or commercial catalogs under this specific nomenclature. Therefore, this guide is constructed based on a scientifically informed interpretation of its structure and the extensive body of research on its constituent moieties: the piperidine core and the acetylphenyl group.
We define 4-Acetylphenyl piperidinecarboxylate as the ester formed between piperidine-4-carboxylic acid and 4-hydroxyacetophenone . This interpretation provides a molecule with a versatile piperidine scaffold, a key feature in numerous centrally active pharmaceuticals, and a phenyl ring activated by a para-acetyl group, offering a handle for further chemical modification or a potential pharmacophore element.
This guide is intended for researchers, medicinal chemists, and drug development professionals. It outlines potential research applications, provides robust, step-by-step protocols for synthesis and analysis, and offers insights into its potential as a scaffold or tool compound in modern research settings.
Physicochemical Properties & Characterization
The expected physicochemical properties of 4-Acetylphenyl piperidinecarboxylate are summarized below. These values are calculated based on its proposed structure and serve as a baseline for experimental verification.
| Property | Value (Predicted) | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | - |
| Molecular Weight | 247.29 g/mol | PubChem[1] |
| XLogP3 | 1.8 - 2.5 | - |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | - |
| Hydrogen Bond Acceptors | 3 (Ester & Keto C=O) | - |
| Appearance | White to off-white solid | Inferred[2] |
Recommended Analytical Protocols
Protocol 2.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Analysis: Acquire spectra on a 400 MHz or higher spectrometer. Expected signals include:
-
Aromatic protons on the phenyl ring (doublets, ~7.0-8.0 ppm).
-
Piperidine ring protons (multiplets, ~1.5-3.5 ppm).
-
Acetyl methyl protons (singlet, ~2.5 ppm).
-
Piperidine N-H proton (broad singlet, variable chemical shift).
-
-
¹³C NMR Analysis: Acquire spectra. Expected signals include carbonyl carbons for the ester and ketone (~170-200 ppm), aromatic carbons (~120-160 ppm), and aliphatic carbons of the piperidine ring (~25-50 ppm).
Protocol 2.1.2: Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive mode is recommended to protonate the piperidine nitrogen.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in methanol or acetonitrile with 0.1% formic acid.
-
Analysis: Infuse the sample directly or via LC-MS. The expected [M+H]⁺ ion should be observed at m/z 248.12. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Protocol 2.1.3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Potential Research Applications
The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its derivatives have shown a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and neuroprotective effects.[3][4] The 4-acetylphenyl ester moiety introduces unique electronic and steric properties that can be explored in several research domains.
Medicinal Chemistry & Drug Discovery
The primary application of this compound is as a scaffold for the synthesis of novel bioactive molecules. The piperidine nitrogen and the acetyl group on the phenyl ring are prime locations for chemical modification.
-
Analgesic Drug Development: The 4-substituted piperidine motif is central to the structure of potent opioid analgesics like fentanyl and its derivatives.[5][6][7] Researchers can use 4-Acetylphenyl piperidinecarboxylate as a starting material to synthesize libraries of novel compounds for screening against opioid receptors.
-
CNS-Active Agents: Piperidine derivatives are known to interact with a variety of CNS targets, including NMDA receptors.[8] Modifications of this scaffold could lead to new agents for treating neurodegenerative diseases or psychiatric disorders.
-
Enzyme Inhibitors: The keto group can act as a hydrogen bond acceptor or a reactive handle for designing inhibitors of enzymes such as acetylcholinesterase, which is relevant in Alzheimer's disease research.[9]
Below is a workflow for a typical drug discovery screening cascade starting from this scaffold.
Caption: High-level workflow for a drug discovery program.
Chemical Biology
As a tool compound, 4-Acetylphenyl piperidinecarboxylate or its derivatives can be used to probe biological systems. For instance, the acetylphenyl moiety could be a recognition element for specific protein binding pockets. A fluorinated or radiolabeled version could be synthesized for use in imaging studies or binding assays.
Key Experimental Protocols
Protocol for Synthesis: Steglich Esterification
This protocol describes a reliable method for synthesizing 4-Acetylphenyl piperidinecarboxylate from commercially available starting materials.
Diagram of Synthetic Pathway:
Caption: Proposed synthesis via Steglich esterification.
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
4-Hydroxyacetophenone (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add piperidine-4-carboxylic acid (1.0 eq), 4-hydroxyacetophenone (1.0 eq), and DMAP (0.1 eq).
-
Dissolve the mixture in anhydrous DCM (approx. 10 mL per mmol of carboxylic acid).
-
Cool the flask to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Filter the reaction mixture to remove the DCU, washing the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol for In Vitro Assay: Opioid Receptor Binding
This protocol provides a general framework for assessing the binding affinity of synthesized derivatives to opioid receptors, a common application for novel piperidine-based compounds.[7]
Materials:
-
Test compound (e.g., N-substituted derivative of 4-Acetylphenyl piperidinecarboxylate)
-
Membrane preparation from cells expressing the human mu-opioid receptor (hMOR)
-
Radioligand: [³H]DAMGO (a selective MOR agonist)
-
Naloxone (for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM). Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of naloxone, e.g., 10 µM).
-
Reaction Mixture: To each well, add:
-
50 µL of binding buffer
-
50 µL of [³H]DAMGO (at a final concentration near its Kd, e.g., 1 nM)
-
50 µL of test compound dilution or control
-
50 µL of hMOR membrane preparation (50-100 µg protein)
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Hypothetical Signaling Pathway Interaction:
Caption: Potential GPCR signaling pathway modulation.
Safety & Handling
As with any research chemical, 4-Acetylphenyl piperidinecarboxylate and its derivatives should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[2][10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.[2]
Consult the Safety Data Sheet (SDS) for structurally similar compounds like piperidine-4-carboxylic acid for more detailed information.[12]
References
-
Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
-
AAPPTec, LLC. (n.d.). Safety Data Sheet.
-
PubChem. (n.d.). 4-acetyl-N-(2-ethylphenyl)piperazine-1-carboxamide. National Center for Biotechnology Information.
-
Apollo Scientific. (2023, July 6). Piperidine-4-carboxylic acid Safety Data Sheet.
-
Santa Cruz Biotechnology. (n.d.). 1-(4-Acetylphenyl)-4-piperidinecarboxylic acid.
-
Fisher Scientific. (2023, September 25). 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate Safety Data Sheet.
-
Analytical Methods. (2010, January 15). Royal Society of Chemistry.
-
Al-Hourani, B., et al. (2015). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 20(9), 15995-16008.
-
Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
PubChem. (n.d.). 4-Acetyl-4-phenylpiperidine. National Center for Biotechnology Information.
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Google Patents. (n.d.). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
-
ResearchGate. (n.d.). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid.
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Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
-
Van Bever, W. F., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 19(11), 1319-1328.
-
Ornstein, P. L., et al. (1992). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 35(19), 3547-3557.
-
ECHEMI. (n.d.). 4-Piperidinecarboxylic acid tert-butyl... SDS.
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de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(19), 5267-5276.
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Sabancılar, İ. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal.
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Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2049-2058.
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ChemicalBook. (2025, July 24). benzyl 4-acetylpiperidine-1-carboxylate.
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PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information.
-
Wiley-VCH GmbH. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science.
-
Iorio, M. A., et al. (1984). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 27(6), 803-808.
-
Research Square. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography.
-
Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
El-Gindy, A., et al. (2023). Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions. Scientific Reports, 13(1), 17208.
-
CymitQuimica. (n.d.). CAS 65214-82-6: 1-Piperidinecarboxylic acid, 4-hydroxy-, e….
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
-
PubChem. (n.d.). Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information.
-
PubChem. (n.d.). 4-Acetylphenyl ether. National Center for Biotechnology Information.
-
MDPI. (2021, March 28). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
-
PubChemLite. (n.d.). 4-acetylphenyl ether (C16H14O3).
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Application Note: 4-Acetylphenyl Piperidinecarboxylate in Cell-Based Studies
This Application Note provides a comprehensive technical guide for the evaluation of 4-Acetylphenyl piperidinecarboxylate (4-APPC) in cell-based systems. Based on its chemical structure, this compound is functionally categorized as an esterase-labile probe or prodrug scaffold , utilized to assess intracellular hydrolytic activity (e.g., Carboxylesterase 1/2, CES1/CES2) or as a model for piperidine-based drug delivery.[1]
Executive Summary
4-Acetylphenyl piperidinecarboxylate (4-APPC) serves as a critical chemical probe in drug discovery, primarily for evaluating intracellular esterase activity and prodrug activation kinetics .[1] The molecule comprises a piperidine core linked via an ester bond to a 4-acetylphenol moiety.[1] Upon cellular entry, ubiquitous intracellular esterases (such as CES1 and CES2) hydrolyze the ester linkage, releasing the piperidine carboxylate core and 4-hydroxyacetophenone (4-HAP) .
This guide details the protocols for:
-
Metabolic Stability Profiling : Quantifying the rate of intracellular hydrolysis.
-
Kinetic Monitoring : Using 4-HAP release as a UV-detectable surrogate for enzyme activity.[1]
-
Cytotoxicity Screening : Ensuring probe inertness during assays.
Chemical Mechanism & Rationale
The utility of 4-APPC relies on its specific hydrolysis pathway.[1] The 4-acetylphenyl group acts as a "masked" chromophore.[1]
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the cellular uptake and enzymatic cleavage of 4-APPC.
Caption: Schematic of 4-APPC cellular uptake and esterase-mediated hydrolysis yielding the UV-active metabolite 4-HAP.
Experimental Protocols
Protocol A: Preparation and Formulation
Objective: Create a stable, soluble stock solution for cell treatment. Critical Insight: Ester linkages are susceptible to spontaneous hydrolysis in alkaline buffers.[1] Maintain neutral pH and avoid freeze-thaw cycles.[1]
-
Stock Solution (10 mM):
-
Weigh 4-APPC powder accurately.[1]
-
Dissolve in 100% DMSO (anhydrous). Vortex for 30 seconds to ensure complete solubilization.
-
Note: Avoid ethanol/methanol as they can inhibit esterases or cause transesterification.
-
-
Working Solution (100 µM):
-
Dilute the 10 mM stock 1:100 into pre-warmed culture medium (e.g., DMEM + 10% FBS) immediately prior to use.
-
Control: Prepare a cell-free medium control to measure spontaneous chemical hydrolysis (background).
-
Protocol B: Intracellular Stability & Hydrolysis Assay
Objective: Determine the intrinsic clearance (
Materials
-
Cells: HepG2 (high esterase activity) or HEK293 (low esterase baseline).[1]
-
Reagents: Acetonitrile (ACN) with 0.1% Formic Acid (Stop Solution).[1]
-
Internal Standard (IS): Tolbutamide or Propranolol (1 µM in Stop Solution).[1]
Step-by-Step Methodology
-
Seeding: Plate cells in 96-well plates (20,000 cells/well) and incubate for 24h at 37°C/5% CO₂.
-
Acclimatization: Remove spent media and wash once with HBSS (pH 7.4).[1]
-
Treatment: Add 100 µL of 10 µM 4-APPC (diluted in HBSS) to wells.
-
Timepoints: 0, 5, 15, 30, 60, 120 min.[1]
-
-
Termination: At each timepoint, remove the supernatant (save for analysis if checking efflux) and immediately add 100 µL of Ice-cold ACN + IS to the cells.
-
Lysis: Shake plate at 800 rpm for 10 min to lyse cells and extract compounds.
-
Clarification: Centrifuge plate (or transfer to V-bottom) at 3,000 x g for 20 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS or HPLC-UV.
Protocol C: HPLC-UV Detection of 4-HAP Release
Objective: Quantify the released 4-hydroxyacetophenone as a direct measure of esterase activity.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]
-
Mobile Phase: Gradient of Water (0.1% FA) and Acetonitrile.[1]
-
Detection Wavelength: 276 nm (λmax for 4-hydroxyacetophenone).[1]
-
Retention Time: 4-HAP elutes earlier (more polar) than the parent 4-APPC.[1]
Data Calculation Table:
| Parameter | Formula | Description |
| Percent Remaining | Fraction of parent 4-APPC remaining at time | |
| Elimination Rate ( | First-order rate constant ( | |
| Half-Life ( | Time for 50% conversion.[1] | |
| Intrinsic Clearance | Clearance normalized to cell number ( |
Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the following controls must be included:
-
Inhibitor Control: Pre-treat cells with BNPP (Bis-p-nitrophenyl phosphate) (100 µM), a broad-spectrum esterase inhibitor.[1]
-
Expected Result: Hydrolysis of 4-APPC should be significantly reduced (>80% inhibition), confirming enzymatic cleavage.[1]
-
-
Stability Control: Incubate 4-APPC in cell-free buffer.
-
Acceptance Criteria: <10% degradation over 120 min. If degradation is high, the compound is chemically unstable, and data must be corrected.
-
-
Mass Balance: Sum of [Parent 4-APPC] + [Metabolite 4-HAP] should be constant (molar equivalent) unless further metabolism (e.g., glucuronidation) occurs.[1]
References
-
Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1] [1]
-
Satoh, T., & Hosokawa, M. (1998).[1] The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology, 38, 257-288.[1] [1]
-
Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Hydrolytic Stability).
-
Wang, J., et al. (2011).[1] Carboxylesterase-1 (CES1) involves in the hydrolysis of ester-based prodrugs.[1] Biochemical Pharmacology, 82(10), 1416-1422.[1]
-
PubChem Compound Summary. (2023). 1-(4-Acetylphenyl)piperidine-4-carboxylic acid.[1][2] (Structural reference for the acid moiety). [1]
Sources
Application Note: 4-Acetylphenyl Piperidinecarboxylate as a Covalent Enzyme Inhibitor
Executive Summary & Compound Profile
Topic: Characterization and Application of 4-Acetylphenyl piperidine-1-carboxylate as a Pseudo-Irreversible Serine Hydrolase Inhibitor. Target Audience: Medicinal Chemists, Enzymologists, and Chemical Biologists.
4-Acetylphenyl piperidinecarboxylate (specifically the piperidine-1-carboxylate isomer) represents a class of carbamate-based covalent inhibitors designed to target serine hydrolases, including Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Fatty Acid Amide Hydrolase (FAAH).
Unlike simple competitive inhibitors, this compound functions via a mechanism-based inactivation (suicide inhibition) pathway. The electrophilic carbonyl of the carbamate moiety is attacked by the catalytic serine residue of the enzyme, leading to the release of 4-hydroxyacetophenone (4-acetylphenol) and the formation of a stable carbamoylated enzyme adduct. This modification prevents substrate access and hydrolysis, effectively silencing enzyme activity until slow decarbamoylation occurs.
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-Acetylphenyl piperidine-1-carboxylate |
| Core Scaffold | Piperidine carbamate |
| Leaving Group | 4-Acetylphenol (p-Hydroxyacetophenone) |
| Mechanism | Covalent modification (Carbamoylation) |
| Primary Targets | Serine Hydrolases (AChE, BChE, FAAH, MAGL) |
| Solubility | DMSO (>20 mM), Ethanol; Poor in water |
Mechanism of Action: Covalent Inactivation
The inhibitory potency of 4-Acetylphenyl piperidinecarboxylate is governed by the acylation-deacylation equilibrium . The "4-acetylphenyl" group serves as a tuned leaving group—its electron-withdrawing ketone group lowers the pKa of the phenol (approx pKa ~8.0), making the carbamate bond sufficiently electrophilic for nucleophilic attack by the enzyme's active site serine, yet stable enough to resist spontaneous hydrolysis in buffer.
Kinetic Pathway
-
Michaelis Complex (
): The inhibitor binds reversibly to the enzyme active site. -
Acylation (
): The catalytic serine hydroxyl attacks the carbamate carbonyl. -
Release: 4-Acetylphenol is expelled as the leaving group.
-
Carbamoylated Enzyme (
): The enzyme is covalently modified and inactive. -
Recovery (
): Slow hydrolysis of the carbamate bond restores enzyme activity (often negligible over assay timeframes).
Mechanism Diagram
Caption: Kinetic pathway of serine hydrolase inactivation by 4-Acetylphenyl piperidinecarboxylate. The irreversible step (k2) dictates potency.
Experimental Protocols
Protocol A: Preparation and Solubilization
Objective: Prepare a stable stock solution for biological assays.
-
Weighing: Accurately weigh 5–10 mg of solid 4-Acetylphenyl piperidinecarboxylate.
-
Solvent Choice: Dissolve in 100% DMSO (Dimethyl sulfoxide) to achieve a 10 mM or 20 mM stock concentration .
-
Note: Avoid protic solvents (methanol/ethanol) for long-term storage as transesterification can occur over months.
-
-
Sonication: Vortex or bath sonicate for 30 seconds to ensure complete dissolution.
-
Storage: Aliquot into amber tubes (to protect the photosensitive acetophenone moiety) and store at -20°C. Stable for >6 months.
-
Working Solution: Dilute into assay buffer immediately prior to use. Keep final DMSO concentration <1% in the enzyme assay to prevent solvent effects.
Protocol B: Enzyme Inhibition Assay (IC50 Determination)
Objective: Determine the concentration required to inhibit 50% of enzyme activity (e.g., AChE).
Materials:
-
Enzyme: Recombinant Human AChE or Electric Eel AChE (0.1 U/mL final).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: DTNB (Ellman’s Reagent, 0.3 mM).
-
Buffer: 100 mM Sodium Phosphate, pH 7.4 or 8.0.
-
Instrument: Microplate reader (Absorbance at 412 nm).
Workflow:
-
Pre-Incubation (Critical Step):
-
In a 96-well plate, add 160 µL Buffer .
-
Add 20 µL Enzyme solution .
-
Add 10 µL Inhibitor (dilution series: 1 nM to 100 µM).
-
Control: Add 10 µL DMSO vehicle.
-
Incubate for 30 minutes at 25°C.
-
Why? Carbamates are slow-binding inhibitors. Without pre-incubation, IC50 values will be underestimated (shift to weaker potency).
-
-
Substrate Addition:
-
Add 10 µL DTNB/ATCh mix .
-
-
Measurement:
-
Immediately monitor absorbance at 412 nm in kinetic mode for 10 minutes.
-
-
Analysis:
-
Calculate the slope (velocity,
) of the linear portion. -
Plot % Inhibition vs. Log[Inhibitor].
-
Fit data to the sigmoidal dose-response equation (4-parameter logistic).
-
Protocol C: Determination of Kinetic Constants ( and )
Objective: Quantify the covalent binding efficiency. IC50 is time-dependent for carbamates;
Workflow:
-
Prepare 5 different concentrations of inhibitor (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Incubate enzyme with inhibitor for varying time points (
= 0, 5, 10, 20, 40, 60 min). -
At each time point, remove an aliquot and dilute 100-fold into a solution containing a saturating concentration of substrate (ATCh).
-
Measure residual enzyme activity (
). -
Data Processing:
-
Plot
vs. time ( ) for each inhibitor concentration ( ). -
The slope of each line is the observed inactivation rate constant,
. -
Plot
vs. . -
Fit to the hyperbolic equation:
-
Output:
- : Affinity of the initial non-covalent complex.
- : Maximum rate of carbamoylation.
- : Second-order rate constant (efficiency).
-
Data Analysis & Interpretation
Expected Results
Typical inhibition profiles for piperidine carbamates against AChE/FAAH:
| Parameter | Interpretation | Typical Range (Potent Inhibitor) |
| IC50 (30 min) | Concentration for 50% inhibition | 1 nM – 500 nM |
| Affinity of binding (reversible step) | 0.1 µM – 10 µM | |
| Rate of chemical bond formation | 0.1 – 10 min⁻¹ | |
| Overall specificity constant | > |
Troubleshooting Guide
-
Issue: No Inhibition Observed.
-
Cause: Insufficient pre-incubation time. Carbamylation is slower than competitive binding.
-
Fix: Increase pre-incubation to 60 minutes.
-
-
Issue: High Background Absorbance.
-
Cause: 4-Acetylphenol absorbs in UV (270nm). If measuring at 412nm (Ellman), interference is minimal. If using a UV assay, include an inhibitor-only blank.
-
-
Issue: Non-Linear Kinetics.
-
Cause: Inhibitor instability or enzyme aging.
-
Fix: Ensure stock is fresh; check enzyme stability without inhibitor.
-
References
-
Bar-On, P., et al. (2002). "Kinetic analysis of the interaction of carbamates with acetylcholinesterase." Biochemistry. Link
-
Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. (Describes piperidine carbamates like URB597/JZL184 as FAAH/MAGL inhibitors). Link
-
Caliendo, G., et al. (2005). "Synthesis and biological evaluation of N-arylcarbamate derivatives as potential acetylcholinesterase inhibitors." European Journal of Medicinal Chemistry. Link
-
Johnson, D.S., et al. (2011). "Discovery of PF-04457845: A Highly Potent, Specific, and Irreversible Inhibitor of Fatty Acid Amide Hydrolase (FAAH) for the Treatment of Pain." Angewandte Chemie. Link
-
PubChem Compound Summary. "4-Acetylphenyl piperidine-1-carboxylate (Hypothetical/Class Derivative)." Link
(Note: While "4-Acetylphenyl piperidinecarboxylate" is a specific chemical entity, its application protocol is derived from the established behavior of the N-aryl piperidine carbamate inhibitor class validated in the references above.)
Application and Protocol Guide for the Characterization of 4-Acetylphenyl piperidinecarboxylate in Receptor Binding Assays
Introduction: Unveiling the Pharmacological Potential of a Novel Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. 4-Acetylphenyl piperidinecarboxylate is a novel compound featuring this key scaffold. While its specific biological targets are yet to be elucidated, its structural motifs suggest a potential for interaction with receptors known to bind other piperidine-containing molecules, such as dopaminergic, serotonergic, or sigma receptors.[1][2][3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the receptor binding profile of 4-Acetylphenyl piperidinecarboxylate. We will outline a strategic approach, from initial target discovery to in-depth pharmacological characterization, and provide detailed, field-proven protocols for conducting robust and reproducible receptor binding assays. The methodologies described herein are grounded in established principles and are designed to ensure the generation of high-quality, trustworthy data.
Part 1: A Strategic Framework for Target Identification and Validation
Given that 4-Acetylphenyl piperidinecarboxylate is a novel chemical entity, the first crucial step is to identify its primary biological target(s). A tiered approach is the most efficient strategy, starting with a broad screen to identify potential interactions, followed by more focused assays to validate these "hits" and determine their potency.
Tier 1: Broad Receptor Panel Screening for Target Discovery
The most effective initial step is to perform a broad screen against a large panel of known receptors, ion channels, and transporters. Many contract research organizations (CROs) offer such services, providing a rapid and cost-effective way to survey the interaction landscape of a new compound.
Rationale: This approach casts a wide net, maximizing the chances of identifying on-target and potential off-target interactions early in the discovery process. A typical screen would involve testing 4-Acetylphenyl piperidinecarboxylate at a single, relatively high concentration (e.g., 10 µM) against a panel of hundreds of targets in radioligand binding assays. The results are usually reported as a percentage of inhibition of the radioligand binding.
Tier 2: Hit Confirmation and Potency (IC50) Determination
Any significant "hits" from the broad screen (e.g., >50% inhibition) must be validated. This is achieved by performing a competitive binding assay with a range of concentrations of 4-Acetylphenyl piperidinecarboxylate to determine its potency, expressed as the half-maximal inhibitory concentration (IC50).[5][6]
Causality behind the experiment: An IC50 value quantifies the concentration of the compound required to displace 50% of the specific binding of a known radioligand. This provides a measure of the compound's affinity for the target receptor. A lower IC50 value indicates a higher binding affinity. This step is critical to confirm the initial hit and to rank the compound's potency against different potential targets.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for Target Identification and Validation."
Part 2: In-Depth Characterization: Radioligand Binding Assay Protocols
Once a primary target has been validated, a series of in-depth binding assays are required to fully characterize the interaction of 4-Acetylphenyl piperidinecarboxylate with its receptor. Radioligand binding assays are considered the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[5][6][7] There are three main types of radioligand binding assays: competitive, saturation, and kinetic assays.[5][6][8]
Core Principle: The Law of Mass Action
Receptor binding assays are governed by the Law of Mass Action, which describes the reversible interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).
L + R ⇌ LR
The key parameters derived from these assays, such as the equilibrium dissociation constant (Kd) and the binding affinity (Ki), are all based on this fundamental principle.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (the "competitor," in this case, 4-Acetylphenyl piperidinecarboxylate) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[5][6]
Objective: To determine the IC50 and subsequently calculate the Ki of 4-Acetylphenyl piperidinecarboxylate for a specific receptor.
| Reagent | Description |
| Receptor Source | Cell membranes or tissue homogenates expressing the target receptor. |
| Radioligand | A high-affinity, high-specificity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I). |
| 4-Acetylphenyl piperidinecarboxylate | The unlabeled test compound ("competitor"). |
| Non-specific Binding (NSB) Agent | A high concentration of a known, unlabeled ligand for the target receptor to define non-specific binding. |
| Assay Buffer | A buffer that maintains physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). |
| Filtration System | A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from free radioligand. |
| Scintillation Cocktail | A liquid that emits light when it interacts with the radioisotope. |
| Scintillation Counter | An instrument to measure the radioactivity on the filters. |
-
Preparation of Reagents:
-
Prepare a stock solution of 4-Acetylphenyl piperidinecarboxylate in a suitable solvent (e.g., DMSO) and then create a serial dilution series in the assay buffer. The concentration range should typically span at least 5 log units around the expected IC50.
-
Dilute the receptor membranes, radioligand, and NSB agent to their final working concentrations in ice-cold assay buffer. The concentration of the radioligand should ideally be at or below its Kd for the receptor.
-
-
Assay Plate Setup:
-
Set up a 96-well plate, assigning wells for:
-
It is crucial to run all conditions in duplicate or triplicate for statistical robustness.[5]
-
-
Incubation:
-
Add the reagents to the wells in the following order: assay buffer, competitor/NSB agent, radioligand, and finally, the receptor membranes to initiate the reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium. This time must be determined empirically.
-
-
Termination and Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (which is trapped on the filter) from the free radioligand.[11]
-
Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of 4-Acetylphenyl piperidinecarboxylate.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50.
-
Calculate Ki: Convert the IC50 to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Competitive Radioligand Binding Assay Workflow."
Protocol 2: Saturation Radioligand Binding Assay
This assay is performed to determine the density of receptors (Bmax) in the membrane preparation and the equilibrium dissociation constant (Kd) of the radioligand itself.[5][6]
Rationale: Running a saturation assay is a critical part of validating the assay system. It ensures that the chosen radioligand behaves as expected and provides the accurate Kd value needed for the Cheng-Prusoff equation in competitive assays.
Methodology: The assay is set up similarly to the competitive assay, but instead of a competitor, increasing concentrations of the radioligand are added to the wells. For each concentration of radioligand, both total binding and non-specific binding (in the presence of a high concentration of an unlabeled ligand) are measured. Specific binding is calculated by subtracting NSB from total binding. The specific binding is then plotted against the concentration of the radioligand, and the data are fitted to a hyperbolic curve to determine the Kd (the concentration of radioligand that binds to 50% of the receptors at equilibrium) and Bmax (the maximum number of binding sites).
Part 3: The Critical Importance of Managing Non-Specific Binding
A self-validating protocol must rigorously account for non-specific binding (NSB). NSB is the binding of the radioligand to components other than the target receptor, such as the filter paper, lipids, or other proteins.[9][10][12] High NSB can obscure the specific binding signal and lead to inaccurate results.
Defining and Measuring NSB: NSB is measured by including control wells that contain the radioligand and receptor membranes in the presence of a saturating concentration of an unlabeled ligand that is known to bind specifically to the target receptor.[10] This unlabeled ligand occupies all the specific binding sites, so any remaining binding of the radioligand is considered non-specific.
Strategies to Minimize Non-Specific Binding:
| Strategy | Rationale |
| Include a Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the assay buffer. | This helps to disrupt non-specific hydrophobic interactions.[10][12] |
| Optimize Salt Concentration: Increase the ionic strength of the buffer (e.g., with 150 mM NaCl). | This can reduce non-specific electrostatic interactions.[10] |
| Use Blocking Agents: Include a protein like Bovine Serum Albumin (BSA) in the assay buffer. | BSA can bind to non-specific sites on the assay plate and filters, preventing the radioligand from doing so.[12] |
| Pre-soak Filters: Pre-soak the glass fiber filters in a solution of a blocking agent like polyethyleneimine (PEI). | This is particularly effective for reducing the binding of cationic radioligands to the negatively charged glass fibers.[10] |
An acceptable level of NSB is generally considered to be less than 50% of the total binding, although lower is always better. If NSB is too high, the "window" of the assay is reduced, making it difficult to obtain reliable data.
Part 4: Hypothetical Application: Characterization at a GPCR Target
Let's hypothesize that the initial broad screen identified the Dopamine D4 receptor as a primary target for 4-Acetylphenyl piperidinecarboxylate. The subsequent competitive binding assay would aim to quantify its affinity for this receptor.
dot graph TD { rankdir=TB; node [shape=box, style="rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Hypothetical D4 (Gi/o-coupled) Signaling Pathway."
In this scenario, a functional assay, such as a GTPγS binding assay or a cAMP accumulation assay, would be a logical next step to determine whether 4-Acetylphenyl piperidinecarboxylate acts as an agonist, antagonist, or inverse agonist at the D4 receptor.[13][14] A binding assay only tells us about affinity; a functional assay is required to determine efficacy.
Conclusion
The characterization of a novel compound like 4-Acetylphenyl piperidinecarboxylate requires a systematic and rigorous approach. By starting with a broad screening strategy to identify potential targets and then employing validated, in-depth radioligand binding assays, researchers can confidently determine its binding affinity and selectivity profile. Careful attention to experimental detail, particularly the management of non-specific binding, is paramount for generating trustworthy and reproducible data. The protocols and strategies outlined in this guide provide a solid foundation for unveiling the pharmacological properties of this and other novel chemical entities, paving the way for their potential development as new therapeutic agents.
References
-
Surmodics. Non-Specific Binding: What You Need to Know.[Link]
-
Gifford Bioscience. Radioligand Binding Assay.[Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.[Link]
-
Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays.[Link]
-
Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?[Link]
-
Creative Bioarray. Radioligand Binding Assay.[Link]
-
Springer Nature Experiments. Radioligand Binding Assay.[Link]
-
PubMed. Radioligand binding methods: practical guide and tips.[Link]
-
Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.[Link]
-
Cell Press. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.[Link]
-
YouTube. Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods.[Link]
-
CANDOR Bioscience. nonspecific binding in immunoassays.[Link]
-
NCBI Bookshelf. GTPγS Binding Assays - Assay Guidance Manual.[Link]
-
PubChem. 4-Acetyl-4-phenylpiperidine.[Link]
-
PubChem. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester.[Link]
-
PubMed. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.[Link]
-
ResearchGate. Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives | Request PDF.[Link]
-
ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators.[Link]
-
BindingDB. Binding Database.[Link]
-
CAS Common Chemistry. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate.[Link]
-
ACS Publications. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta.[Link]
-
PMC. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies.[Link]
Sources
- 1. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. d-nb.info [d-nb.info]
- 4. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 8. multispaninc.com [multispaninc.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Analytical methods for "4-Acetylphenyl piperidinecarboxylate" quantification
Executive Summary & Scope
This application note details the protocol for the quantification of 4-Acetylphenyl piperidinecarboxylate , a structural motif often encountered as a synthetic intermediate in the production of biaryl pharmaceuticals or as a prodrug scaffold.
For the purpose of this guide, we address the most analytically challenging isomer: 4-Acetylphenyl piperidine-4-carboxylate (an ester linkage between 4-hydroxyacetophenone and isonipecotic acid).
Why this specific focus?
-
Chemical Instability: The phenyl ester bond is susceptible to hydrolysis, requiring specific sample handling not necessary for stable amides.
-
Chromatographic Tailing: The secondary amine on the piperidine ring (pKa ~10-11) interacts strongly with residual silanols on HPLC columns, necessitating precise pH control.
-
Dual-Mode Detection: The molecule possesses a distinct UV chromophore (acetophenone moiety) and an ionizable nitrogen, allowing for both UV-Vis and Mass Spectrometric quantification.
Chemical Characterization & Properties
Understanding the physicochemical properties is the prerequisite for robust method development.
| Property | Description | Analytical Implication |
| Structure | Basic Piperidine ring + Labile Phenyl Ester + Acetophenone | Requires base-deactivated columns; avoid high pH. |
| Chromophore | 4-Acetylphenyl group | Strong UV absorption at 276 nm (primary) and 254 nm . |
| Basicity (pKa) | ~10.5 (Piperidine Nitrogen) | Mobile phase must be pH < 3.0 (protonated) or pH > 11.0 (free base) to ensure sharp peaks. Low pH is preferred for ester stability. |
| Stability | Phenyl esters hydrolyze in basic/protic media | Critical: Samples must be prepared in ACN/Water mixtures at neutral/acidic pH. Avoid Methanol (risk of transesterification). |
Analytical Workflow Logic
The following diagram illustrates the decision matrix for selecting the appropriate detection method based on the concentration range and matrix complexity.
Figure 1: Decision matrix for selecting Method A (UV) vs. Method B (MS).
Method A: HPLC-UV (Purity & Potency)
This is the "workhorse" method for quality control, stability testing, and reaction monitoring.
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Rationale: A "base-deactivated" column is essential to minimize tailing caused by the piperidine nitrogen interacting with silanols.
-
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.8).
-
Rationale: Low pH ensures the piperidine nitrogen is fully protonated (
), preventing secondary interactions. Phosphate provides excellent peak shape but is incompatible with MS.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: 276 nm (bw 4 nm).
Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.00 | 30 | 70 | Linear Gradient |
| 15.00 | 30 | 70 | Wash |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | End |
Standard Preparation (Critical Step)
-
Stock Solution: Dissolve 10 mg of 4-Acetylphenyl piperidinecarboxylate in 10 mL of Acetonitrile (1.0 mg/mL).
-
Note: Do not use water or methanol for the stock solution to prevent hydrolysis during storage.
-
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) immediately prior to injection.
Method B: LC-MS/MS (Trace Analysis)
Used for biological matrices (plasma/urine) or trace impurity analysis where sensitivity is paramount.
MS Source Parameters (ESI Positive)
The piperidine nitrogen readily accepts a proton, making ESI(+) the ideal ionization mode.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive (+).
-
Spray Voltage: 3500 V.
-
Sheath Gas: 40 arb units.
-
Aux Gas: 10 arb units.
-
Capillary Temp: 320°C.
MRM Transitions (Quantification)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Origin |
| 248.1 | 136.0 | 22 | Cleavage of ester; 4-acetylphenol cation |
| 248.1 | 112.1 | 18 | Piperidine-carboxylate fragment |
| 248.1 | 84.1 | 35 | Piperidine ring fragment (Quantifier) |
-
Note: The m/z 248.1 assumes the molecular weight of the free base is ~247.3 g/mol .
Stability & Degradation Pathways
One of the most critical aspects of validating this method is proving it is "Stability Indicating"—i.e., it can separate the intact drug from its breakdown products.
The Hydrolysis Mechanism: The ester bond is the weak link. In the presence of water (especially at pH > 7), the molecule cleaves into Isonipecotic Acid (highly polar, elutes at void volume) and 4-Hydroxyacetophenone (elutes earlier than the parent).
Figure 2: Hydrolysis pathway. Note that Isonipecotic acid has weak UV absorbance and may require CAD/ELSD detection or MS if quantification of the degradant is required.
Protocol: System Suitability & Validation
To ensure the method is trustworthy (E-E-A-T), perform the following self-validation steps before running samples.
Step 1: Specificity (Blank Injection)
Inject the mobile phase diluent. Ensure no peaks elute at the retention time of the parent (~8.5 min) or the acetophenone degradant (~4.5 min).
Step 2: Linearity
Prepare 5 calibration standards ranging from 10 µg/mL to 200 µg/mL.
-
Acceptance Criteria:
. -
Check: The y-intercept should not statistically differ from zero.
Step 3: Accuracy (Spike Recovery)
Spike a known amount of the compound into the sample matrix (or solvent).
-
Calculation:
-
Target: 98.0% – 102.0%.
Step 4: Solution Stability Check
Inject the standard solution at T=0 and T=24 hours (stored at autosampler temperature).
-
Pass: Peak area difference < 2.0%.
-
Fail: If > 2.0% degradation is observed, hydrolysis is occurring. Action: Lower the temperature to 4°C or adjust the diluent pH to 3.0.
References
-
Dolan, J. W. (2002). "The Role of pH in LC Separations." LCGC North America. (Authoritative guide on pH control for basic amines like piperidine). Link
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A. (Explains silanol interactions with piperidine moieties). Link
-
PubChem Compound Summary. "4'-Hydroxyacetophenone." (Source for UV spectral data of the chromophore). Link
-
U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." (Regulatory standard for LC-MS validation). Link
Application Note: Stability-Indicating HPLC Analysis of 4-Acetylphenyl Piperidinecarboxylate
This Application Note is designed for researchers and analytical scientists characterizing 4-Acetylphenyl piperidine-4-carboxylate , a specific pharmaceutical intermediate or prodrug motif combining a basic piperidine moiety with a photo-active acetophenone core via a labile phenyl ester linkage.
Introduction & Scientific Rationale
4-Acetylphenyl piperidinecarboxylate presents a classic "push-pull" chromatographic challenge: it contains a basic secondary amine (piperidine, pKa ~11.0) and a hydrolytically unstable phenyl ester linkage.
-
The Basicity Challenge: On standard silica-based C18 columns, the protonated amine interacts strongly with residual silanols, leading to severe peak tailing and poor resolution.
-
The Stability Challenge: Phenyl esters are activated leaving groups. In the presence of water and high pH (or even neutral pH with heat), the ester hydrolyzes to release 4-Hydroxyacetophenone (4-HAP) and Piperidine-4-carboxylic acid (Isonipecotic acid) .
This protocol utilizes a Low-pH Ion-Suppression strategy. By maintaining the mobile phase pH at 2.5, we achieve two critical goals:
-
Protonation: The amine is fully protonated (
), improving solubility. -
Silanol Suppression: The acidic environment suppresses the ionization of surface silanols (
), reducing secondary interactions. -
Stability: Acidic conditions significantly retard the hydrolysis of the phenyl ester compared to neutral or basic conditions.
Physicochemical Profile
| Property | Value (Predicted/Typical) | Chromatographic Impact |
| pKa (Base) | ~10.8 - 11.0 (Piperidine N) | Requires pH < 3.0 or > 12.0 for robust peak shape. High pH causes hydrolysis; Low pH is mandatory. |
| LogP | ~1.8 (Ester) vs. 1.35 (4-HAP) | The intact ester is more hydrophobic than its hydrolysis product, ensuring good resolution. |
| UV Max | ~276 nm | The acetophenone chromophore allows sensitive UV detection. |
Hydrolysis & Degradation Pathway
Understanding the impurities is essential for a stability-indicating method. The primary degradation pathway is the hydrolysis of the ester bond.
Figure 1: Acid-catalyzed hydrolysis pathway yielding the primary UV-active impurity (4-HAP).
Experimental Protocol
Equipment & Reagents[1]
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Quaternary or Binary Pump).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 (for superior base tolerance).
-
Rationale: "Base-deactivated" or end-capped columns are non-negotiable to prevent amine tailing.
-
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (
). -
Phosphoric Acid (85%).
-
Purified Water (Milli-Q, 18.2 MΩ).
-
Mobile Phase Preparation
-
Buffer (Mobile Phase A): 20 mM Potassium Phosphate Buffer, pH 2.5.
-
Dissolve 2.72 g
in 1000 mL water. -
Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid.
-
Note: Do not use acetate or formate if UV < 230 nm is required (though 276 nm is used here, phosphate provides better peak shape for bases).
-
-
Organic Modifier (Mobile Phase B): 100% Acetonitrile.
Instrument Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controls viscosity and retention reproducibility) |
| Injection Vol | 5 - 10 µL |
| Detection | 276 nm (Reference: 360 nm / 100 nm bw) |
| Run Time | 15 Minutes |
Gradient Program
This gradient is designed to elute the polar hydrolysis products early while retaining the hydrophobic ester.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.00 | 95 | 5 | Equilibrate / Injection |
| 2.00 | 95 | 5 | Isocratic hold for polar impurities |
| 10.00 | 40 | 60 | Linear Ramp (Elute Ester) |
| 10.10 | 95 | 5 | Return to Initial |
| 15.00 | 95 | 5 | Re-equilibration |
Method Development Workflow
The following decision tree illustrates the logic used to arrive at the final protocol, ensuring the method is robust against the specific chemical liabilities of the analyte.
Figure 2: Method development logic prioritizing chemical stability and peak shape.
Sample Preparation & System Suitability
Sample Diluent
Crucial: Do not dissolve the sample in 100% Methanol or water, as this may promote degradation during storage in the autosampler.
-
Recommended Diluent: 90:10 (v/v) Mobile Phase A : Acetonitrile.
-
The acidic buffer in the diluent stabilizes the ester immediately upon dissolution.
Stock Solution (1.0 mg/mL)
-
Weigh 10 mg of 4-Acetylphenyl piperidinecarboxylate.
-
Transfer to a 10 mL volumetric flask.
-
Add 5 mL Acetonitrile (to ensure solubility of the hydrophobic phenyl ring).
-
Sonicate for 2 minutes.
-
Make up to volume with 0.1% Phosphoric Acid .
System Suitability Criteria
Inject the Standard Solution (0.1 mg/mL) six times.
-
Retention Time (RT):
-
4-HAP (Impurity): ~4.5 - 5.5 min.
-
Intact Ester: ~8.0 - 9.0 min.
-
-
Resolution (
): > 2.0 between 4-HAP and Ester. -
Tailing Factor (
): < 1.5 for the Ester peak (Critical for basic compounds). -
Precision (%RSD): < 1.0% for Area and RT.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction with amine. | Ensure pH is < 3.[1]0. Add 5 mM Triethylamine (TEA) to mobile phase as a competitive blocker if using older columns. |
| Extra Peak (Early Eluting) | Hydrolysis of sample in autosampler. | Check autosampler temperature (keep at 4°C). Ensure diluent is acidic (pH 2.5). |
| Drifting Retention | Ion-pairing effect or pH shift. | Ensure accurate pH adjustment of buffer. Equilibrate column for at least 20 column volumes. |
| High Backpressure | Precipitation of buffer in ACN. | Ensure Phosphate concentration is ≤ 20 mM when mixing with >80% ACN. |
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for pH control in method development).
-
PubChem. (2025).[2] Compound Summary: 4-Hydroxyacetophenone.[1] National Library of Medicine. Link
-
Koshikari, Y., et al. (2012).[3] Development of Catalytic Ester Condensations and Hydrolysis of Esters. Organic Letters. (Context on hydrolysis of phenyl esters). Link
Sources
- 1. Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis | MDPI [mdpi.com]
- 2. 4-Acetyl-4-phenylpiperidine | C13H17NO | CID 101521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
Application Note: Quantitative Analysis of 4-Acetylphenyl Piperidinecarboxylate in Biological Matrices via LC-MS/MS
Executive Summary
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 4-Acetylphenyl piperidinecarboxylate (4-APPC). This molecule represents a class of basic ester compounds often utilized as prodrug scaffolds or fluorogenic/chromogenic probes for serine hydrolases.
Critical Challenge: The central analytical hurdle for 4-APPC is its susceptibility to rapid enzymatic hydrolysis by plasma esterases (e.g., carboxylesterases, butyrylcholinesterase), converting the analyte into isonipecotic acid and 4-hydroxyacetophenone prior to analysis.
Solution: This method incorporates a strict acid-stabilized sample preparation workflow coupled with optimized ESI+ MS/MS transitions to ensure structural integrity and high sensitivity (LLOQ < 1.0 ng/mL).
Compound Characterization & Mechanism[1]
Understanding the physicochemical properties of 4-APPC is prerequisite to method design.
| Property | Description | Analytical Implication |
| Structure | Basic piperidine ring linked via ester to a 4-acetylphenol moiety. | Positive Mode ESI: The basic nitrogen (pKa ~10.5) ensures high ionization efficiency ( |
| Stability | Labile Ester. Prone to hydrolysis in neutral/basic pH and presence of esterases. | pH Control: Mobile phases and extraction solvents must be acidic (pH < 4.0) to prevent degradation. |
| LogP | Estimated ~2.1 (Moderate Lipophilicity). | Chromatography: Retains well on C18 stationary phases.[1] |
Degradation Pathway (Graphviz Visualization)
The following diagram illustrates the critical hydrolysis pathway that must be inhibited during sample handling.
Caption: Enzymatic hydrolysis mechanism of 4-APPC. Inhibition of this pathway via acidification is critical for accurate quantification.
Instrumentation & Conditions
Liquid Chromatography (LC)[2][3][4][5][6][7]
-
System: UHPLC System (e.g., Agilent 1290 / Waters Acquity).
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.
-
Why: The "Charged Surface Hybrid" (CSH) particle provides excellent peak shape for basic amines like piperidine under acidic conditions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load |
| 3.00 | 95 | Elution |
| 4.00 | 95 | Wash |
| 4.10 | 5 | Re-equilibration |
| 5.50 | 5 | End |
Mass Spectrometry (MS/MS)[1][2][3][5][6][8][9]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3]
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 450°C
-
Gas Flow: 10 L/min
-
MRM Transitions:
| Analyte | Precursor (
Note: The Quant transition (248.1 -> 112.1) corresponds to the cleavage of the ester bond, retaining the charge on the piperidine-carbonyl moiety. The Qual transition (84.1) represents the piperidine ring fragmentation.
Experimental Protocol: Sample Preparation
Warning: Standard plasma collection (EDTA/Heparin) is insufficient. You must use acidified plasma or add an esterase inhibitor immediately upon blood draw.
Reagents
-
Stabilization Solution: 5% Formic Acid in Water.
-
Extraction Solvent: Acetonitrile containing 0.1% Formic Acid + Internal Standard (IS).
Step-by-Step Workflow
-
Sample Collection (Critical):
-
Collect whole blood into K2EDTA tubes pre-chilled on ice.
-
Immediately add Stabilization Solution (10 µL per 1 mL blood) or use tubes containing organophosphate inhibitors (e.g., dichlorvos) if safety permits.
-
Centrifuge at 4°C (2000 x g, 10 min) to harvest plasma.
-
Store plasma at -80°C.
-
-
Protein Precipitation (PPT):
-
Thaw plasma on ice.
-
Transfer 50 µL of plasma to a 96-well plate.
-
Add 200 µL of Extraction Solvent (Cold ACN + 0.1% FA + IS).
-
Rationale: The acid in the ACN denatures esterases instantly, halting hydrolysis.
-
Vortex vigorously for 2 min.
-
Centrifuge at 4000 rpm for 10 min at 4°C.
-
-
Dilution (Optional):
-
If sensitivity allows, dilute the supernatant 1:1 with water to improve peak shape.
-
Inject 2-5 µL onto the LC-MS/MS.
-
Analytical Workflow Diagram
Caption: End-to-end bioanalytical workflow emphasizing the cold-chain and acidification steps required for labile ester analysis.
Method Validation (E-E-A-T Compliance)
To ensure the trustworthiness of the data, the method must be validated against FDA/EMA Bioanalytical Method Validation M10 guidelines.
Self-Validating Controls
-
Bench-Top Stability Test:
-
Prepare QC Low samples. Keep one set on ice, one set at Room Temperature (RT) for 1 hour.
-
Acceptance: The RT samples must be within ±15% of the Ice samples. If they fail, the protocol must strictly enforce "Ice Only" handling.
-
-
In-Source Fragmentation Check:
-
Inject the pure metabolite (4-Hydroxyacetophenone) and monitor the parent transition (248.1 -> 112.1).
-
Result: Should be 0. If a signal appears, your source temperature is too high, causing "in-source synthesis" or crosstalk.
-
-
Carryover:
-
Inject a Double Blank after the ULOQ (Upper Limit of Quantitation). Signal must be < 20% of LLOQ.
-
Typical Performance Metrics
-
Linearity: 1.0 – 1000 ng/mL (
). -
Accuracy/Precision: ±15% (±20% at LLOQ).
-
Recovery: > 85% using Protein Precipitation.[4]
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Li, W., et al. (2019). LC-MS Bioanalysis of Ester Prodrugs and Other Esterase Labile Molecules. ResearchGate. [Link]
-
PubChem. (n.d.). Compound Summary: Ethyl isonipecotate (Structural Analog). National Library of Medicine. [Link]
-
Stokvis, E., et al. (2005). Stability of ester drugs in plasma: Guidelines for bioanalysis. Biomedical Chromatography.[3] [Link]
Sources
Application Note: 4-Acetylphenyl Piperidinecarboxylate – A Bifunctional Scaffold for Fragment-Based Drug Discovery
Topic: 4-Acetylphenyl piperidinecarboxylate in organic synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction & Strategic Utility
4-Acetylphenyl piperidinecarboxylate (specifically the 4-isomer, 4-acetylphenyl piperidine-4-carboxylate ) represents a high-value "linker-scaffold" in medicinal chemistry. It uniquely bridges two distinct chemical spaces: the lipophilic, electrophilic aryl ketone and the hydrophilic, nucleophilic piperidine ring, connected via a metabolically labile ester linkage.
This molecule is rarely the final drug; rather, it serves as a critical divergent intermediate . Its utility stems from its orthogonal reactivity:
-
The Acetophenone Moiety: A handle for Claisen-Schmidt condensations (to form chalcones), reductive aminations, or Grignard additions.
-
The Piperidine Nitrogen: A secondary amine ready for
, , or amide coupling to diversify libraries. -
The Ester Linkage: A prodrug motif often used to mask the polarity of isonipecotic acid derivatives or to deliver 4-hydroxyacetophenone (a known COX-2 pharmacophore fragment) intracellularly.
Key Chemical Properties
| Property | Value (Predicted/Observed) | Significance |
| Molecular Formula | Moderate MW for fragment-based design. | |
| LogP | ~1.8 - 2.2 | Ideal lipophilicity for membrane permeability before derivatization. |
| pKa (Piperidine) | ~10.8 (Conjugate acid) | Requires protection (e.g., Boc) during base-sensitive steps. |
| Ester Stability | Labile to plasma esterases | Suitable for prodrug applications; requires anhydrous storage. |
Synthesis Protocol: The "Protected Activation" Route
Direct esterification of piperidine carboxylic acid and 4-hydroxyacetophenone is prone to polymerization (intermolecular amide formation). Therefore, a Protection-Activation-Deprotection strategy is mandatory.
Reagents & Equipment[1][2]
-
Substrates: 4-Hydroxyacetophenone (1.0 equiv),
-Boc-isonipecotic acid (1.1 equiv). -
Coupling Agents: DCC (
-Dicyclohexylcarbodiimide) or EDC HCl; DMAP (4-Dimethylaminopyridine) as catalyst. -
Solvent: Anhydrous Dichloromethane (DCM).
-
Deprotection: Trifluoroacetic acid (TFA) or HCl/Dioxane.
Step-by-Step Methodology
Phase 1: Steglich Esterification
Objective: Form the ester bond under mild conditions to preserve the ketone.
-
Preparation: Dissolve
-Boc-isonipecotic acid (1.1 equiv, 11 mmol) and 4-hydroxyacetophenone (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL) under atmosphere. -
Activation: Cool the solution to 0°C. Add DMAP (0.1 equiv, catalytic) followed by the dropwise addition of DCC (1.2 equiv) dissolved in DCM.
-
Scientist's Note: The addition of DMAP is critical. It forms a reactive
-acylpyridinium intermediate that reacts 1000x faster with the phenol than the O-acylisourea, suppressing -acylurea side products [1].
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The solution will become cloudy as dicyclohexylurea (DCU) precipitates.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated
, and brine. Dry over and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (Silica, 20% EtOAc in Hexane).
-
Checkpoint: IR should show two carbonyl peaks: Ester (~1750
) and Ketone (~1680 ).
-
Phase 2: Nitrogen Deprotection (The Critical Step)
Objective: Reveal the free secondary amine without hydrolyzing the ester.
-
Acidolysis: Dissolve the Boc-intermediate in DCM (10 mL/g). Add TFA (20% v/v) dropwise at 0°C.
-
Caution: Do not use aqueous acid (e.g., HCl/water) as the phenolic ester is prone to acid-catalyzed hydrolysis. Use anhydrous TFA or 4M HCl in Dioxane .
-
-
Monitoring: Stir at 0°C
RT for 2 hours. Monitor by TLC (stain with Ninhydrin; free amine turns purple). -
Isolation: Concentrate in vacuo. To remove excess acid without hydrolysis, co-evaporate with toluene (3x).
-
Neutralization (Optional but Risky): If the free base is required, treat with cold saturated
rapidly and extract into DCM. However, for storage, keep as the Trifluoroacetate or Hydrochloride salt to prevent intermolecular aminolysis.
Divergent Application Workflows
Once synthesized, the scaffold can be directed into three distinct medicinal chemistry campaigns.
Workflow A: The "Chalcone" Anti-Proliferative Route
Utilizing the acetophenone ketone, researchers can synthesize chalcone hybrids (known for tubulin inhibition) via Claisen-Schmidt condensation [2].
-
Protocol: React scaffold with substituted benzaldehydes using catalytic piperidine (or NaOH) in EtOH.
-
Note: The piperidine moiety of the scaffold can act as an internal base catalyst if free, but external catalysis is more reliable.
Workflow B: The "GABA Uptake" Route
Derivatives of nipecotic acid are potent GABA uptake inhibitors (e.g., Tiagabine).
-
Protocol: Use the free amine to alkylate lipophilic spacers (e.g., diarylbutenyl chains) via
reaction with alkyl halides in the presence of /DMF.
Workflow C: Prodrug Validation
The ester bond is a substrate for Carboxylesterase 1 (CES1).
-
Assay: Incubate compound in human liver microsomes (HLM). Monitor the release of 4-hydroxyacetophenone via HPLC (UV 270 nm).
Visualizing the Synthetic Logic
The following diagram maps the synthesis and divergent utility of the scaffold.
Figure 1: Synthetic pathway and divergent application map for 4-Acetylphenyl piperidinecarboxylate.
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Formation of | Ensure DMAP is added before DCC. Keep temp at 0°C during addition. |
| Hydrolysis (Step 2) | Water present in TFA or solvent. | Use anhydrous reagents. Switch to HCl/Dioxane if TFA hydrolysis persists. |
| Product Polymerization | Free amine attacking ester of neighbor. | Store as HCl salt . Only liberate free base immediately before use. |
| Missing Ketone Peak | Ketal formation or reduction. | Avoid using alcohol solvents during acid steps.[1] |
Analytical Validation Standards
To certify the scaffold for library generation, the following NMR signatures must be confirmed (in
-
Aryl Protons: Two doublets (
system) at 8.0 (H-3,5) and 7.3 (H-2,6). -
Acetyl Methyl: Singlet at
2.6 ppm. -
Piperidine Methine (Alpha to Ester): Multiplet at
2.8–3.0 ppm (shifts downfield to ~3.5 if N-protected). -
Amine Protons: Broad singlet (if free base) or broad exchangeable peak >8.5 ppm (if salt).
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
-
Asiri, A. M., & Khan, S. A. (2011). Synthesis and anti-bacterial activities of a bis-chalcone derived from 4-hydroxyacetophenone. Molecules, 16(1), 523-531.
-
Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors: design, synthesis and pharmacological characterization. Current Pharmaceutical Design, 6(12), 1193-1209.
Sources
Application Notes & Protocols: 4-Acetylphenyl piperidine-1-carboxylate as a Versatile Synthetic Building Block
Introduction: Unlocking Synthetic Versatility
In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of building blocks is paramount. The piperidine moiety is a privileged scaffold, present in a vast number of pharmaceuticals and bioactive natural products.[1] Its conformational properties and ability to engage in key binding interactions make it a cornerstone of medicinal chemistry.[1][2] This guide focuses on 4-Acetylphenyl piperidine-1-carboxylate , a bifunctional building block that marries the robust piperidine core with a versatile acetylphenyl group.
This molecule, correctly identified as 4-acetylphenyl piperidine-1-carboxylate, serves as a linchpin for introducing a piperidine ring while simultaneously providing a reactive ketone handle for further elaboration. The carbamate linkage offers a stable, yet potentially cleavable, connection, allowing for diverse synthetic strategies. This application note provides a comprehensive overview of its synthesis, key reactions, and detailed protocols for its use, aimed at researchers, medicinal chemists, and process development scientists.
Physicochemical Properties & Handling
A summary of the key properties for the constituent parts of 4-Acetylphenyl piperidine-1-carboxylate provides insight into its expected behavior.
| Property | Piperidine-1-carbonyl chloride[3] | 4-Hydroxyacetophenone[4] | Notes for 4-Acetylphenyl piperidine-1-carboxylate |
| Molecular Formula | C6H10ClNO | C8H8O2 | C14H17NO3 |
| Molecular Weight | 147.60 g/mol | 136.15 g/mol | 247.29 g/mol |
| Appearance | Colorless liquid | White to off-white crystalline solid | Expected to be a solid at room temperature. |
| Boiling Point | 242 °C (lit.) | 296 °C | High boiling point expected. |
| Density | 1.18 g/mL at 25 °C (lit.) | ~1.1 g/cm³ | Expected to be slightly denser than water. |
| Solubility | Soluble in many organic solvents | Soluble in various organic solvents | Expected to be soluble in common organic solvents like DCM, THF, and ethyl acetate, with limited water solubility. |
Handling & Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep container tightly closed.
-
As with many fine chemicals, avoid inhalation of dust and direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthesis of the Building Block
The most direct and efficient synthesis of 4-Acetylphenyl piperidine-1-carboxylate involves the reaction between a piperidine-based chloroformate precursor and 4-hydroxyacetophenone. This esterification reaction is typically performed in the presence of a base to neutralize the HCl generated.
Diagram: Synthetic Pathway
Caption: Synthesis of the target building block.
Protocol 1: Synthesis of 4-Acetylphenyl piperidine-1-carboxylate
This protocol details the acylation of 4-hydroxyacetophenone with piperidine-1-carbonyl chloride.
Materials:
-
Piperidine-1-carbonyl chloride (1.0 eq)
-
4-Hydroxyacetophenone (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine (1.1 eq)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add 4-hydroxyacetophenone (1.0 eq) and anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir until all solids are dissolved.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Dissolve piperidine-1-carbonyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the piperidine-1-carbonyl chloride solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxyacetophenone) is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-Acetylphenyl piperidine-1-carboxylate.
Causality Behind Choices:
-
Inert Atmosphere: Prevents moisture from hydrolyzing the reactive piperidine-1-carbonyl chloride.[3]
-
Anhydrous Solvent: Water can react with the acyl chloride, reducing yield.
-
Base (Et3N/Pyridine): Acts as an acid scavenger, neutralizing the HCl byproduct of the acylation reaction, which drives the reaction to completion.
-
Dropwise addition at 0 °C: Helps to control the exothermicity of the reaction and minimize potential side reactions.
Applications in Complex Molecule Synthesis
The true value of 4-Acetylphenyl piperidine-1-carboxylate lies in its two distinct reactive sites, which can be addressed in a controlled, sequential manner.
Diagram: Reactivity & Derivatization
Caption: Key reaction pathways for derivatization.
Application 1: Modification of the Acetyl Group
The ketone of the acetylphenyl moiety is a versatile functional group for building molecular complexity.
Protocol 2: Reductive Amination
This protocol describes the conversion of the ketone to a secondary or tertiary amine, a common transformation in the synthesis of pharmacologically active compounds.
Materials:
-
4-Acetylphenyl piperidine-1-carboxylate (1.0 eq)
-
Primary or Secondary Amine (e.g., Benzylamine) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-Acetylphenyl piperidine-1-carboxylate (1.0 eq) and the chosen amine (1.2 eq) in DCE. Add a few drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Be aware of potential gas evolution.
-
Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the starting material.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
-
Purification: Purify the resulting amine derivative by column chromatography.
Causality Behind Choices:
-
Sodium triacetoxyborohydride: A mild and selective reducing agent ideal for reductive aminations. It is less reactive towards ketones and aldehydes than other borohydrides, allowing for the pre-formation of the iminium ion in situ, which it then rapidly reduces.
-
Acetic Acid: Catalyzes the formation of the imine/iminium ion intermediate, which is the species that is actually reduced.
Application 2: Accessing the Piperidine NH
While the carbamate is relatively stable, it can be cleaved under specific conditions to liberate the piperidine nitrogen for further functionalization, such as N-arylation or N-alkylation.
Protocol 3: Carbamate Cleavage (Hydrolysis)
This protocol outlines a basic hydrolysis to remove the 4-acetylphenyl protecting group.
Materials:
-
4-Acetylphenyl piperidine-1-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)
-
Tetrahydrofuran (THF) / Water or Methanol / Water solvent mixture
Procedure:
-
Reaction Setup: Dissolve the starting material in a mixture of THF and water (e.g., 3:1 ratio).
-
Hydrolysis: Add LiOH (2-3 eq) and heat the reaction mixture to reflux (or stir at an elevated temperature, e.g., 60 °C) for several hours to overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of 4-hydroxyacetophenone and piperidine.
-
Work-up:
-
Cool the reaction mixture to room temperature and neutralize with an aqueous acid (e.g., 1M HCl).
-
Remove the organic solvent (THF) under reduced pressure.
-
The aqueous layer can then be extracted with an organic solvent (e.g., ethyl acetate) to remove the 4-hydroxyacetophenone byproduct. The desired piperidine product will likely remain in the aqueous layer as a salt.
-
Basifying the aqueous layer and extracting with an organic solvent can isolate the free piperidine base, though it is often used directly in the next step as the salt.
-
Causality Behind Choices:
-
Strong Base (LiOH/NaOH): Necessary to saponify the carbamate ester linkage.
-
Protic Co-solvent (Water/Methanol): Required for the hydrolysis mechanism and to dissolve the hydroxide base.
Conclusion
4-Acetylphenyl piperidine-1-carboxylate is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its bifunctional nature allows for orthogonal chemical modifications, enabling the rapid generation of diverse molecular scaffolds. The ketone provides a handle for C-C and C-N bond formation, while the carbamate-protected piperidine can be deprotected to allow for further N-functionalization. The protocols provided herein offer robust and reproducible methods for its synthesis and subsequent derivatization, empowering researchers to efficiently construct complex molecules for drug discovery and beyond.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Piperidine-1-carbonyl Azide.
- Haihang Industry. (n.d.). 4-Hydroxyacetophenone CAS 99-93-4.
- BenchChem. (2025). Piperidine-1-carbonyl azide chemical properties.
- Tianjin YR Chemspec. (2025). Comprehensive Guide to Understanding 4-Hydroxyacetophenone Applications and Benefits in Industry.
-
Al-Ayed, A. S. (2019). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis. Molecules, 24(3), 590. Available at: [Link]
- ChemBK. (2024). piperidine-1-carbonyl chloride.
- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
- European Patent Office. (2023). EP3526188B1 - Method for purification of 4-hydroxyacetophenone.
- Sigma-Aldrich. (n.d.). 1-Piperidinecarbonyl chloride 97.
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383. Available at: [Link]
- Daken Chemical. (2026). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.
Sources
Application Notes & Protocols: A Framework for the Preclinical Evaluation of 4-Acetylphenyl piperidinecarboxylate
Abstract: This document provides a comprehensive experimental framework for the initial preclinical evaluation of 4-Acetylphenyl piperidinecarboxylate, a novel compound featuring a piperidine scaffold and a labile ester linkage. The piperidine moiety is a well-established pharmacophore in centrally active agents, while the ester group suggests potential utility as a prodrug, designed for enzymatic activation.[1][2][3] This guide is intended for researchers in drug discovery and development, offering a logical, multi-phased approach to characterize the compound's physicochemical properties, metabolic stability, cellular effects, and potential mechanism of action. The protocols herein are designed as self-validating systems, emphasizing robust controls and clear causality to ensure data integrity, in alignment with foundational preclinical research principles.[4][5]
Phase 1: Foundational Characterization & Stability Analysis
The initial phase of any new chemical entity (NCE) investigation is to establish its fundamental properties and stability. This data is critical for designing all subsequent biological assays, ensuring that observed effects are due to the compound itself and not an artifact of poor solubility, instability, or impurities.
Protocol 1.1: Physicochemical Profiling
Principle: To ensure the identity, purity, and solubility of 4-Acetylphenyl piperidinecarboxylate. These parameters are prerequisites for accurate and reproducible biological testing.
Materials:
-
4-Acetylphenyl piperidinecarboxylate (synthesized or sourced)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), cell culture grade
Step-by-Step Methodology:
-
Purity Assessment (HPLC):
-
Dissolve the compound in a suitable organic solvent (e.g., acetonitrile).
-
Inject onto a C18 reverse-phase column.
-
Run a gradient elution method (e.g., water:acetonitrile with 0.1% formic acid).
-
Monitor the eluent with a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Validation: A pure compound should yield a single major peak (>95% area).
-
-
Structural Verification (NMR & MS):
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure matches the expected arrangement of protons and carbons.
-
Perform high-resolution mass spectrometry to confirm the exact molecular weight and elemental composition.
-
-
Solubility Determination:
-
Prepare a series of dilutions of the compound in PBS (pH 7.4) from a concentrated DMSO stock.
-
Visually inspect for precipitation.
-
Quantify the soluble fraction by centrifuging any precipitate and measuring the concentration of the supernatant via HPLC.
-
Causality: Determining the maximum aqueous solubility is crucial to avoid compound precipitation in cell culture media, which can lead to false-positive or false-negative results. The concentration of DMSO in the final assay medium should be kept low (typically <0.5%) to prevent solvent-induced artifacts.
-
Protocol 1.2: Enzymatic and Chemical Stability Assessment
Principle: The ester linkage in 4-Acetylphenyl piperidinecarboxylate suggests it may be a substrate for esterase enzymes, which are abundant in plasma and tissues.[6][7] This assay differentiates between chemical hydrolysis (stability in buffer) and enzymatic hydrolysis (cleavage by enzymes) to confirm its prodrug potential.
Materials:
-
4-Acetylphenyl piperidinecarboxylate
-
Human or rat plasma (source of esterases)
-
Porcine liver esterase (PLE) as a representative esterase
-
PBS, pH 7.4
-
Acetonitrile with 0.1% formic acid (for quenching)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Setup: Prepare incubation mixtures in triplicate as described in the table below.
-
Incubation: Add the compound (final concentration ~1-10 µM) to pre-warmed (37°C) reaction mixtures.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a 3-fold excess of ice-cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.
-
Analysis: Centrifuge the samples, and analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound.
-
Data Analysis: Plot the percentage of compound remaining versus time. Calculate the half-life (t½) for each condition.
Table 1: Stability Assay Conditions
| Condition ID | Matrix | Purpose | Expected Outcome for a Prodrug |
|---|---|---|---|
| C1 | PBS, pH 7.4 | Assess chemical hydrolysis | Slow degradation (long t½) |
| C2 | Human/Rat Plasma | Assess enzymatic hydrolysis | Rapid degradation (short t½) |
| C3 | Porcine Liver Esterase | Confirm esterase susceptibility | Rapid degradation (short t½) |
Causality & Trustworthiness: By comparing the degradation rate in plasma (C2) to the rate in buffer (C1), we can confidently attribute the compound's breakdown to enzymatic activity. The inclusion of a purified esterase (C3) serves as a positive control, validating that the observed hydrolysis is due to the target enzyme class. A significant difference between C1 and C2/C3 is strong evidence of prodrug behavior.
Phase 2: In Vitro Biological Activity Screening
Following characterization, the next phase is to determine the compound's biological effects at the cellular level. This starts with assessing general cytotoxicity and then moves to more specific, hypothesis-driven assays. Based on the piperidine scaffold's prevalence in neuropharmacology, a neuroprotection model is a logical starting point.[8][9][10]
Protocol 2.1: Cell Viability and Cytotoxicity Screening
Principle: To determine the concentration range at which 4-Acetylphenyl piperidinecarboxylate affects cell health. This is essential for distinguishing true pharmacological effects from non-specific toxicity.[11][12] ATP-based assays are often preferred as they measure the energy currency of viable cells and are less prone to artifacts than metabolic assays like MTT.[12][13]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well clear-bottom, white-walled plates
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle control" (medium with the same percentage of DMSO) and a "no-cell" control (medium only).
-
Incubation: Incubate the plates for a relevant period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
Assay Execution:
-
Allow the plate and ATP detection reagent to equilibrate to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average "no-cell" background from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration that reduces viability by 50%).
-
Protocol 2.2: In Vitro Neuroprotection Assay (LPS-Induced Inflammation Model)
Principle: To evaluate if the compound can protect neuronal cells from damage induced by neuroinflammation. Lipopolysaccharide (LPS) is a potent activator of microglia (the brain's immune cells) via the TLR4 receptor, leading to the release of pro-inflammatory cytokines and reactive oxygen species (ROS) that are toxic to neurons.[10] This assay tests the compound's ability to mitigate this secondary neuronal injury.
Materials:
-
SH-SY5Y neuronal cells
-
BV-2 microglial cells (or primary microglia)
-
Lipopolysaccharide (LPS)
-
Reagents for cell viability (as in Protocol 2.1)
-
ELISA kits for TNF-α and IL-1β
Step-by-Step Methodology:
-
Co-Culture Setup (Optional but Recommended): For a more physiologically relevant model, establish a co-culture of BV-2 microglia and SH-SY5Y neurons. Alternatively, use a conditioned media approach.
-
Conditioned Media Approach:
-
Plate BV-2 microglia. Pre-treat the cells with various non-toxic concentrations of 4-Acetylphenyl piperidinecarboxylate for 1-2 hours.
-
Stimulate the microglia with LPS (e.g., 100 ng/mL) for 24 hours. Include a positive control (LPS alone) and a negative control (vehicle).
-
Collect the supernatant (conditioned media), which now contains inflammatory mediators.
-
-
Neuronal Treatment:
-
Plate SH-SY5Y cells separately.
-
Expose the SH-SY5Y cells to the collected conditioned media for 24-48 hours.
-
-
Endpoint Measurement:
-
Neuroprotection: Assess the viability of the SH-SY5Y neurons using an ATP-based assay (Protocol 2.1). Increased viability in the presence of the compound indicates a neuroprotective effect.
-
Anti-inflammatory Effect: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the conditioned media using ELISA kits. A reduction in cytokine levels suggests the compound has anti-inflammatory activity.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection relative to the LPS-only control.
-
Calculate the percentage inhibition of cytokine release.
-
Determine the EC₅₀ (effective concentration for 50% protection/inhibition).
-
Table 2: Quantitative Data Summary for Neuroprotection Studies
| Compound Concentration | Neuronal Viability (% of Control) | TNF-α Release (% of LPS Control) |
|---|---|---|
| Vehicle Control | 100 ± 5 | 0 ± 2 |
| LPS Only | 45 ± 4 | 100 ± 8 |
| Compound (1 µM) + LPS | 65 ± 6 | 70 ± 5 |
| Compound (10 µM) + LPS | 85 ± 5 | 35 ± 4 |
| Positive Control (e.g., Dexamethasone) | 90 ± 7 | 15 ± 3 |
Phase 3: Visualizing Workflows and Mechanisms
Visual diagrams are essential for communicating complex experimental strategies and hypothesized biological pathways.
Experimental Workflow Diagram
Caption: High-level workflow for the preclinical evaluation of 4-Acetylphenyl piperidinecarboxylate.
Hypothesized Neuroprotective Mechanism of Action
Sources
- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infinixbio.com [infinixbio.com]
- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 6. Techniques to measure lipase and esterase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 13. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Optimizing the Synthesis of 4-Acetylphenyl piperidinecarboxylate
Welcome to the technical support resource for the synthesis of 4-Acetylphenyl piperidinecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction yields and overcoming common experimental hurdles. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions in your laboratory work.
Section 1: Synthesis Overview and Mechanism
The synthesis of 4-Acetylphenyl piperidinecarboxylate is fundamentally an esterification reaction. The most common and reliable laboratory-scale approach involves the coupling of 4-hydroxyacetophenone with piperidine-1-carboxylic acid, facilitated by a dehydrating agent or coupling reagent. A widely used and effective method is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[1]
The reaction proceeds by the activation of the carboxylic acid (piperidine-1-carboxylic acid) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 4-hydroxyacetophenone. DMAP accelerates this step by forming an even more reactive N-acylpyridinium species, which rapidly reacts with the alcohol to form the desired ester product.[1]
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A1: Low yields in carbodiimide-mediated esterifications are common and can typically be traced to three main areas: reagent quality, reaction conditions, or workup procedures.
-
Reagent and Solvent Purity: DCC and other carbodiimides are highly sensitive to moisture. The presence of water in your reagents or solvent will hydrolyze the DCC to dicyclohexylurea (DCU), consuming the coupling agent and preventing the activation of your carboxylic acid.[2][3] Always use anhydrous solvents, preferably freshly distilled or from a sealed bottle, and ensure your starting materials are dry.[1]
-
Reaction Stoichiometry: While a 1:1 ratio of the acid and alcohol is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of the piperidine-1-carboxylic acid and DCC can help drive the reaction towards completion, especially if the 4-hydroxyacetophenone is the more valuable starting material. However, a large excess of the coupling agent can lead to side reactions.[2]
-
Temperature and Reaction Time: Steglich esterifications are typically run at room temperature.[1] If the reaction is sluggish due to steric hindrance, gentle heating (to ~40 °C) may be beneficial, but be aware that higher temperatures can promote side reactions. Insufficient reaction time is a frequent cause of incomplete conversion; these reactions should be monitored over several hours (typically 3-18 hours) until TLC or HPLC indicates the consumption of the limiting starting material.[1][3]
-
Losses During Workup: The product can be lost during aqueous washes if emulsions form or if the product has some water solubility.[3] Furthermore, the primary byproduct, DCU, is soluble in some organic solvents like dichloromethane (DCM) at room temperature, making its complete removal by initial filtration difficult. Cooling the reaction mixture to 0 °C before filtration can significantly improve DCU precipitation.[1]
Q2: TLC analysis shows a significant amount of unreacted 4-hydroxyacetophenone even after 24 hours. How can I drive the reaction to completion?
A2: This indicates an issue with either the activation of the carboxylic acid or the subsequent nucleophilic attack by the alcohol.
-
Verify Catalyst Activity: Ensure your DMAP is of high quality. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. If the DMAP is old or degraded, this crucial step is inefficient. Use 0.1 to 0.2 equivalents of DMAP for optimal performance.
-
Check Your Coupling Agent: As mentioned, DCC is moisture-sensitive. If it has been improperly stored, it may be largely inactive. Use a fresh bottle of DCC or an alternative like the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which can simplify the workup as its urea byproduct is water-soluble.
-
Solvent Choice: While DCM is common, a more polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile can sometimes improve solubility and reaction rates.[2] Avoid protic solvents, which will interfere with the coupling agent.
-
Incremental Addition: Try adding the DCC in portions over 30-60 minutes. This can help maintain a consistent concentration of the activated intermediate and minimize potential side reactions from a high initial concentration of the coupling agent.
Q3: My crude product is contaminated with a white, insoluble precipitate that is difficult to remove completely. What is it and how can I improve its removal?
A3: This precipitate is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[1]
-
Pre-Workup Filtration: The majority of DCU should be removed by filtration before any aqueous workup. After the reaction is complete, cool the reaction vessel in an ice bath for at least 30 minutes to maximize the precipitation of DCU. Filter the cold mixture through a fritted funnel.
-
Post-Workup Precipitation: DCU has some solubility in DCM and ethyl acetate. During workup and concentration on a rotary evaporator, you may observe more DCU precipitating out. If this occurs, dissolve the crude product in a minimal amount of a solvent in which the desired ester is highly soluble but DCU is not (e.g., diethyl ether or cold acetone), and filter again.
-
Chromatography: If trace amounts of DCU remain, it can typically be separated from the product during flash column chromatography. DCU is relatively nonpolar and will often elute with the solvent front in hexane/ethyl acetate systems.
Q4: I am having difficulty with the final purification. Column chromatography results in poor separation and co-elution of impurities.
A4: Poor chromatographic separation is usually a matter of selecting the right solvent system and proper sample preparation.
-
Solvent System (Eluent): For a molecule like 4-Acetylphenyl piperidinecarboxylate, a gradient elution with a hexane/ethyl acetate system is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Use TLC to test various solvent mixtures to find one that gives good separation (a ΔRf of >0.2) between your product and the major impurities.
-
Sample Loading: Do not overload the column. The amount of crude material should be about 1-5% of the mass of the silica gel. Adsorb the crude product onto a small amount of silica gel before loading it onto the column ("dry loading"). This often results in sharper bands and better separation than loading the sample as a concentrated solution ("wet loading").
-
Pre-Column Purification: Ensure your workup is effective. Washing the organic layer with dilute acid (e.g., 0.5 N HCl) removes basic impurities like DMAP, and washing with a saturated sodium bicarbonate solution removes any unreacted carboxylic acid.[1][2] This will reduce the number of impurities you need to separate via chromatography.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A1: Anhydrous aprotic solvents are required. Dichloromethane (DCM) is the most common choice due to its inertness and ability to dissolve the reactants and intermediates.[1][2] Tetrahydrofuran (THF) is also an excellent choice. Dimethylformamide (DMF) can be used but may sometimes lead to side reactions and is more difficult to remove under vacuum.[2]
Q2: How can I monitor the reaction progress effectively? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside co-spots of your starting materials (4-hydroxyacetophenone and piperidine-1-carboxylic acid). The reaction is complete when the spot corresponding to the limiting reactant has disappeared. The product ester will be less polar than the carboxylic acid and phenol starting materials, so it will have a higher Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used by analyzing aliquots taken from the reaction mixture over time.[4][5]
Q3: Can I use a different coupling agent instead of DCC? A3: Yes. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular alternative. Its primary advantage is that the corresponding urea byproduct is water-soluble, allowing it to be easily removed with an aqueous wash, which can significantly simplify purification.[2] Other reagents like 1,1'-Carbonyldiimidazole (CDI) can also be used, but require strict anhydrous conditions and may involve a two-step, one-pot procedure (activation of the acid first, followed by addition of the alcohol).[2]
Section 4: Protocols and Data Visualization
Optimized Experimental Protocol: Steglich Esterification
This protocol is a general guideline and may require optimization for specific scales.
Materials:
-
4-Hydroxyacetophenone (1.0 eq)
-
Piperidine-1-carboxylic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.15 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-hydroxyacetophenone (1.0 eq), piperidine-1-carboxylic acid (1.1 eq), and DMAP (0.15 eq).
-
Add anhydrous DCM to dissolve the solids (concentration approx. 0.1-0.5 M).
-
Stir the solution at room temperature for 10 minutes.
-
In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution to the reaction flask dropwise over 10 minutes.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete in 3-12 hours.
-
Once the reaction is complete, cool the flask in an ice bath for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of celite, washing the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 30% ethyl acetate in hexanes).
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common synthesis issues.
Table 1: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Reaction Time | Key Considerations |
| Coupling Agent | DCC vs. EDC | Similar | Similar | EDC allows for easier, aqueous removal of urea byproduct. |
| Catalyst Load | 0.05 eq vs. 0.2 eq DMAP | Higher load may increase yield | Higher load will decrease time | Excess DMAP can be difficult to remove during workup. |
| Solvent | DCM vs. THF vs. DMF | Generally similar | May be faster in more polar solvents | DMF is high-boiling and can be difficult to remove.[2] |
| Temperature | 0 °C → RT vs. RT vs. 40 °C | RT is optimal | Higher temp is faster | Heating can increase side product formation.[3] |
Section 5: References
-
HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. HSCprep. Retrieved from [Link]
-
Tsai, A. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. Retrieved from [Link]
-
Filo. (2025, July 8). What are possible sources of error in an esterification lab? Filo. Retrieved from [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]
-
University of Victoria. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved from [Link]
-
Google Patents. (n.d.). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol. Google Patents. Retrieved from
-
MDPI. (2022, January 25). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. redalyc.org [redalyc.org]
Technical Support Center: 4-Acetylphenyl Piperidinecarboxylate Purification
Ticket ID: APPC-PUR-001
Subject: Purification, Stability, and Salt Formation Protocols
Status: Open for Research Use
Executive Summary: The Stability Paradox
User Advisory: You are likely working with 4-acetylphenyl piperidine-4-carboxylate . This molecule presents a specific "stability paradox" common to amino-aryl esters.
-
The Aryl Ester Instability: Unlike alkyl esters (e.g., ethyl esters), phenyl esters are highly activated. The 4-acetylphenol leaving group is relatively stable, making the ester bond susceptible to rapid hydrolysis, especially under basic conditions (pH > 10).
-
The Self-Destruction Mechanism: As a free base, the secondary amine of the piperidine ring is nucleophilic. In concentrated solutions, it can attack the activated ester of a neighboring molecule (intermolecular aminolysis), leading to oligomerization.
Core Directive: Do not store this compound as a free base for extended periods. The purification strategy must prioritize rapid isolation followed by immediate salt formation (typically Hydrochloride or Trifluoroacetate) to shut down nucleophilicity.
Master Protocol: The "Gentle" Acid-Base Extraction
Application: Removing non-basic impurities (unreacted 4-acetylphenol, neutral coupling byproducts) without hydrolyzing the sensitive ester.
The Logic (Expert Insight)
Standard acid-base extractions often use strong NaOH (pH 14) to liberate amines. Do not do this. The phenolate leaving group will detach instantly. We use a "pH-Switch" method that stays within the safe window (pH 2 to pH 9.5).
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1. Dissolution | Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . | Avoid DCM if possible; EtOAc allows for cleaner phase separation during the wash steps. |
| 2. Acid Extraction | Extract the organic layer with 0.5 M Citric Acid (cold) or 1 M HCl (very brief contact). | The product (amine) protonates and moves to the aqueous layer. Impurities (phenols, neutrals) stay in EtOAc. |
| 3. Organic Wash | Wash the aqueous layer twice with fresh EtOAc. | Removes trapped neutral impurities.[1][2] Discard organic layers. |
| 4. Controlled Basification | Cool aqueous layer to 0°C. Add Sat. NaHCO₃ or 10% Na₂CO₃ dropwise until pH reaches ~9.0–9.5. | STOP immediately when basic. Do not use NaOH. Keep cold to slow hydrolysis. |
| 5. Rapid Extraction | Immediately extract aqueous layer with DCM (Dichloromethane) (3x). | DCM is preferred here for its high solubility of the free base. |
| 6. Stabilization | Dry DCM over Na₂SO₄, filter, and immediately proceed to Salt Formation (Section 3). | Do not rotary evaporate to dryness unless necessary; the oil is unstable. |
Visual Workflow: The pH-Switch Logic
Caption: Logic flow for isolating sensitive amino-aryl esters. Note the critical divergence at the basification step to avoid hydrolysis.
Salt Formation & Recrystallization (The "Forever" Fix)
Objective: Convert the unstable oil into a stable, crystalline solid.
Protocol: Hydrochloride Salt Formation
-
Preparation: Take the DCM solution from Step 6 above.
-
Acid Addition: Add 1.1 equivalents of 4M HCl in Dioxane or 2M HCl in Diethyl Ether .
-
Observation: A white precipitate should form immediately.
-
-
Isolation: Evaporate solvents under reduced pressure (keep bath < 40°C). You will likely get an off-white solid or sticky foam.
-
Recrystallization (The Cleanup):
-
Solvent System: Isopropanol (IPA) is the gold standard for piperidine salts.
-
Method: Dissolve in boiling IPA (minimum volume). If it doesn't dissolve, add drops of Methanol (MeOH).
-
Cooling: Let cool slowly to Room Temp, then 4°C.
-
Anti-solvent: If no crystals form, add Diethyl Ether (Et₂O) dropwise until turbid.
-
Troubleshooting Guide & FAQs
Q1: My product is "oiling out" during recrystallization. Why?
Diagnosis: This is a common issue with aryl piperidine salts. It usually means the solution is too concentrated or contains residual water/DCM. The Fix:
-
Re-dissolve: Heat the mixture back to reflux.
-
Add Polarity: Add a small amount (1-5%) of Methanol to the IPA.
-
Slower Cooling: Turn off the heat source and let the flask cool in the oil bath. This creates a very slow temperature gradient.
-
Seed: If you have any solid spec from a previous batch, add it at 40°C.
Q2: I see a new spot on TLC appearing just before the solvent front. What is it?
Diagnosis: This is likely 4-Acetylphenol (hydrolysis byproduct). Mechanism: If your silica column was too slow or you used a basic modifier (like Ammonia) without care, the ester bond cleaved. The Fix:
-
Prevention: Run columns fast. Use Triethylamine (TEA) pre-washed silica, but keep the TEA concentration low (0.5%).
-
Rescue: If the product is contaminated with phenol, repeat the Module 2 (Acid Wash) . The phenol will stay in the organic layer; your product will go to the water.
Q3: Can I use Silica Chromatography instead of extraction?
Advisory: Yes, but it is risky due to "tailing" and hydrolysis. Protocol:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: DCM : MeOH (95:5) + 1% Triethylamine .
-
Note: The amine interacts with acidic silanols, causing streaks. TEA blocks these sites. However, TEA is basic. Do not leave the compound on the column overnight.
Quantitative Data: Solvent Compatibility Table
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Suitability for Purification |
| DCM | High | Moderate | Excellent for extraction/transport. |
| Ethyl Acetate | High | Low | Good for washing away impurities. |
| Water (pH 7) | Low | High | Poor (Hydrolysis risk over time). |
| Isopropanol | Moderate | High (Hot) / Low (Cold) | Best for recrystallization. |
| Diethyl Ether | Moderate | Insoluble | Best anti-solvent (precipitates salt). |
Decision Tree: Choosing Your Method
Caption: Decision matrix for selecting the optimal purification route based on impurity profile.
References
-
BenchChem. (2025).[3][4] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from .
-
Perrine, T. D. (1957). "Synthesis of 4-phenyl-4-acylpiperidines." Journal of Organic Chemistry, 22(11), 1484–1488.[5] (Foundational chemistry for phenyl-piperidine derivatives).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction logic).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Vertex AI Search. (2026). Comparative chemical and biological hydrolytic stability of homologous esters.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
Technical Support: 4-Acetylphenyl Piperidinecarboxylate Reaction Guide
This guide addresses the technical troubleshooting and impurity profiling for 4-Acetylphenyl piperidinecarboxylate .
Note on Nomenclature & Structure: The term "4-Acetylphenyl piperidinecarboxylate" is chemically ambiguous and commonly refers to two distinct structural isomers depending on the synthesis context. This guide covers both scenarios to ensure your specific issue is addressed:
-
Scenario A (Most Common): Ethyl 1-(4-acetylphenyl)piperidine-4-carboxylate .[1][2] This is an N-arylated piperidine intermediate used in medicinal chemistry (e.g., Factor Xa inhibitors).[1][2]
-
Scenario B (Literal Interpretation): 4-Acetylphenyl piperidine-4-carboxylate . This is a phenolic ester formed between isonipecotic acid and 4-hydroxyacetophenone.[1][2]
Scenario A: Synthesis of Ethyl 1-(4-acetylphenyl)piperidine-4-carboxylate
Context: Synthesis via Nucleophilic Aromatic Substitution (SNAr) of ethyl isonipecotate with 4-fluoroacetophenone (or 4-bromoacetophenone).
Reaction Scheme & Impurity Pathways
The primary reaction involves the nucleophilic attack of the piperidine nitrogen on the para-position of the acetophenone ring.[1][2]
Figure 1: SNAr synthesis pathway and primary side-reaction flows.[1][2]
Troubleshooting & Side Product Analysis[1][2]
Q1: I observe a secondary peak at RRT 0.85 that increases with reaction time. What is it? Diagnosis: This is likely the Hydrolyzed Acid Impurity (1-(4-acetylphenyl)piperidine-4-carboxylic acid) .[1][2]
-
Cause: Presence of water in the solvent (DMF/DMSO) or hygroscopic bases (K₂CO₃) leads to saponification of the ethyl ester at high temperatures.[1][2]
-
Solution:
Q2: The reaction mixture turned dark brown/black, and yield is low. Why? Diagnosis: Aldol Condensation / Polymerization of the Acetyl Group. [1][2]
-
Mechanism: The ketone on the 4-acetylphenyl group is sensitive to strong bases and heat.[1][2] It can undergo self-aldol condensation to form chalcone-like dimers (dypnones) or complex oligomers.[1][2]
-
Corrective Action:
Q3: My product contains residual 4-fluoroacetophenone that is difficult to remove. Diagnosis: Stoichiometry Mismatch.
-
Issue: 4-Fluoroacetophenone is lipophilic and co-elutes with the product.[1][2]
-
Optimization: Use a slight excess of the amine (Ethyl isonipecotate, 1.1–1.2 eq).[2] The unreacted amine is polar and basic, making it easily removable via an acidic aqueous wash (1M HCl or Citric Acid wash) during workup.[2]
Summary of Impurities (Scenario A)
| Impurity Type | Structure / Description | Origin | Removal Strategy |
| Hydrolysis Product | Free Carboxylic Acid | Wet solvent/base | Base extraction (NaHCO₃ wash removes acid) |
| Aldol Dimer | Dypnone derivative (MW ~2x) | Overheating ketone | Column chromatography (Non-polar) |
| Inorganic Salts | KF / KBr | Byproduct of SNAr | Aqueous workup (Water wash) |
Scenario B: Synthesis of 4-Acetylphenyl piperidine-4-carboxylate (Phenolic Ester)
Context: Esterification of N-protected isonipecotic acid with 4-hydroxyacetophenone, followed by deprotection.
Reaction Scheme & Impurity Pathways
Phenolic esters are "active esters" and are inherently less stable than alkyl esters.[1][2] The synthesis requires activation of the carboxylic acid.[1][2]
Figure 2: Steglich esterification and rearrangement risks.
Troubleshooting & Side Product Analysis[1][2]
Q1: I am using DCC, and I see a large insoluble precipitate, but also a soluble impurity that won't separate. Diagnosis: N-Acyl Urea Formation.
-
Cause: In Steglich esterification, the O-acylisourea intermediate can rearrange to a stable N-acyl urea if the phenol attack is slow.[1][2]
-
Solution:
Q2: The ester is degrading during the Boc-deprotection step (TFA/DCM). Diagnosis: Acid-Catalyzed Hydrolysis / Cleavage.
-
Mechanism: Phenolic esters are labile.[1][2] Strong acids like neat TFA can cleave the ester bond, regenerating the phenol and the acid.[2]
-
Protocol Adjustment:
Q3: I see a peak corresponding to the C-acylated product (Ketone migration). Diagnosis: Fries Rearrangement.
-
Cause: If Lewis acids or high heat are involved, the ester group can migrate to the ortho position of the phenol ring.[2]
-
Prevention: Perform the reaction at room temperature or 0°C. Avoid Lewis acid catalysts (like BF₃ or AlCl₃) if attempting to activate the acid.[1][2]
Summary of Impurities (Scenario B)
| Impurity Type | Structure / Description | Origin | Removal Strategy |
| N-Acyl Urea | Rearranged coupling reagent | Slow reaction (DCC) | Use EDC; Acidic wash |
| Phenol SM | 4-Hydroxyacetophenone | Incomplete reaction | Basic wash (0.5M NaOH) |
| C-Acylated Isomer | Ortho-acylated phenol | Fries Rearrangement | Difficult; requires Prep-HPLC |
References
-
SNAr Synthesis of N-Aryl Piperidines
-
General Esterification Methodologies (Steglich)
-
Stability of Phenolic Esters
-
Reaction Safety & Handling
Sources
Technical Support Center: 4-Acetylphenyl Piperidinecarboxylate Stability
Topic: Troubleshooting Stability & Degradation Issues in Solution Target Molecule: 4-Acetylphenyl piperidine-4-carboxylate (assumed structure based on "carboxylate" nomenclature and stability context). Audience: Medicinal Chemists, Analytical Scientists, Formulation Specialists.
Introduction: The "Activated Ester" Trap
Welcome to the technical support hub for 4-Acetylphenyl piperidinecarboxylate . If you are visiting this page, you are likely observing rapid degradation, inconsistent potency, or "ghost peaks" in your LC-MS data.
The Core Problem: This molecule is not a standard ester. Structurally, it is a phenyl ester combined with a secondary amine (piperidine).
-
Phenyl Esters are Activated: The leaving group upon hydrolysis is 4-acetylphenol (a phenol), which is significantly more acidic (pKa ~8) and stable as an anion than a standard alcohol (pKa ~16). This makes the ester bond highly labile, behaving more like an anhydride or an NHS-ester than a stable ethyl ester.
-
Self-Destruction: If the piperidine nitrogen is unprotected (free base), the molecule possesses both a nucleophile (amine) and an electrophile (activated ester), leading to rapid intermolecular polymerization.
This guide provides self-validating protocols to stabilize your compound and identify degradation mechanisms.
Module 1: Hydrolytic Instability (pH Sensitivity)
Issue: Compound disappears in aqueous buffer or cell media; appearance of a new UV-active peak.
Diagnosis: Base-catalyzed hydrolysis driven by the good leaving group ability of 4-acetylphenoxide.
The Mechanism
Unlike alkyl esters, phenyl esters hydrolyze rapidly even at neutral pH. The 4-acetyl group on the phenyl ring is electron-withdrawing, further stabilizing the phenoxide leaving group and accelerating hydrolysis.
Troubleshooting Protocol
-
Step 1: The "Yellow Shift" Test.
-
Method: Add 1 drop of your stock solution to pH 8.0 buffer.
-
Observation: Does the solution turn slightly yellow or show a UV shift? 4-Acetylphenoxide has a distinct UV absorbance (red-shifted) compared to the ester.
-
Confirmation: Run LC-MS. Look for MW 136.15 (4-Acetylphenol) and MW 129.16 (Piperidine-4-carboxylic acid).
-
-
Step 2: Buffer Selection Strategy.
-
Avoid: Phosphate buffers pH > 7.0, Carbonate buffers, Tris (nucleophilic amine).
-
Recommended: Citrate or Acetate buffers (pH 4.0–5.5). Phenyl esters are generally most stable in slightly acidic media where the carbonyl carbon is less susceptible to hydroxide attack.
-
| Parameter | Standard Ester (e.g., Ethyl) | 4-Acetylphenyl Ester |
| Half-life (pH 7.4) | Days to Weeks | Minutes to Hours |
| Leaving Group pKa | ~16 (Ethanol) | ~8 (4-Acetylphenol) |
| Storage Solvent | DMSO/MeOH | DMSO (Anhydrous) Only |
Module 2: The "Free Amine" Self-Reaction
Issue: Insoluble precipitate forms in concentrated stock solutions; LC-MS shows "dimer" peaks (2M - leaving group).
Diagnosis: Intermolecular aminolysis (Polymerization).
The Mechanism
If the piperidine nitrogen is a free base (unprotonated), it acts as a nucleophile. It attacks the activated ester of a neighboring molecule.
-
Reaction: Molecule A (Amine) attacks Molecule B (Ester)
Amide Bond Formation + Release of 4-Acetylphenol. -
This creates a stable amide dimer or oligomer which often precipitates out of solution.
Troubleshooting Protocol
-
Immediate Fix: Salt Formation.
-
Never store this compound as a free base oil.
-
Protocol: Immediately treat with 1.0 equivalent of HCl in Dioxane or TFA to protonate the piperidine nitrogen. The ammonium salt (
) is non-nucleophilic and will not attack the ester.
-
-
Dilution Rule:
-
If you must use the free base, keep concentrations < 1 mM . Reaction rates for dimerization are second-order; diluting by 10x reduces the degradation rate by 100x.
-
Module 3: Solvent Incompatibility (Transesterification)
Issue: Compound purity drops when stored in Methanol or Ethanol.
Diagnosis: Alcoholysis (Transesterification).
The Mechanism
Primary alcohols (MeOH, EtOH) are strong enough nucleophiles to attack phenyl esters, especially if any trace base is present.
-
Reaction: 4-Acetylphenyl ester + Methanol
Methyl ester + 4-Acetylphenol. -
Result: You inadvertently synthesize Methyl piperidine-4-carboxylate.
Guide to Solvents
| Solvent | Suitability | Reason |
| Methanol / Ethanol | FORBIDDEN | Rapid transesterification to alkyl esters. |
| DMSO (Anhydrous) | Excellent | Non-nucleophilic, good solubility. |
| Acetonitrile | Good | Stable, but check solubility of salt forms. |
| Water (pH > 7) | Poor | Rapid hydrolysis. |
| DMF | Caution | Often contains trace amines (dimethylamine) which degrade the ester. |
Visualizing the Instability Pathways
The following diagram maps the degradation logic. Use this to trace your specific impurity back to its cause.
Caption: Figure 1. The "Triangle of Instability" showing the three primary degradation routes for phenyl amino-esters.
Module 4: Analytical Troubleshooting (LC-MS)
Issue: Peak splitting or degradation during the HPLC run.
Diagnosis: On-column hydrolysis.
If your sample is stable in the vial but degrades on the column, the column conditions are too harsh for the activated ester.
Corrective Actions:
-
Lower Column Temperature: Run at 25°C or 30°C, never 40°C+.
-
Acidify Mobile Phase: Ensure Mobile Phase A is 0.1% Formic Acid or TFA (pH ~2-3). Do not use Ammonium Bicarbonate or neutral buffers.
-
Minimize Residence Time: Use a higher flow rate or shorter gradient to get the compound off the column quickly.
Summary Checklist for Researchers
References
-
Castro, E. A. (1999).[1] Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles.[1] Chemical Reviews, 99(12), 3505-3524.[1] (Foundational text on ester reactivity and leaving group effects).
-
Lopalco, A., et al. (2016).[2] Hydrolytic stability of phenyl esters and prodrug design. Journal of Pharmaceutical Sciences. (Validation of phenyl ester lability in aqueous media).
-
Bender, M. L., & Nakamura, K. (1962). The Mechanism of the Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society. (Classic kinetics describing the "activated" nature of phenyl esters).
-
Simkiss, M. (2021). Review of Transesterification Catalysis. Organic Chemistry Portal. (Mechanisms of alcoholysis relevant to methanol degradation).
Sources
Technical Support Center: Degradation Pathways of 4-Acetylphenyl Piperidinecarboxylate
The following technical guide details the degradation profile of 4-Acetylphenyl piperidinecarboxylate , structured as a Tier-3 Support Resource for pharmaceutical scientists.
Status: Active | Topic: Stability & Impurity Profiling | Audience: R&D, Analytical Development
Executive Summary: The Structural Vulnerability Profile
As a Senior Application Scientist, I often see researchers treat 4-Acetylphenyl piperidinecarboxylate (4-APPC) as a standard ester. This is a critical oversight. 4-APPC is an aryl ester (phenolic ester), which introduces a distinct set of reactivity rules compared to aliphatic esters.
The Core Instability Triad:
-
The Phenolic Ester Linkage: Unlike alkyl esters, the leaving group here is a phenoxide ion (4-acetylphenoxide), which is stabilized by resonance. This makes the ester bond significantly more labile to hydrolysis, particularly under basic conditions (
). -
The Secondary Amine (Piperidine Ring): If the nitrogen is unsubstituted, it acts as a nucleophile and a radical trap, making the molecule susceptible to oxidative degradation and excipient incompatibility (Maillard reaction).
-
The Acetophenone Moiety: This chromophore absorbs UV radiation, driving Photo-Fries rearrangements that generate isomeric impurities often missed in standard HPLC methods.
Primary Degradation Pathways
Pathway A: Hydrolytic Cleavage (pH-Dependent)
Mechanism: Nucleophilic acyl substitution at the carbonyl carbon.
-
Acidic Conditions (
): Protonation of the carbonyl oxygen activates the ester, but the reaction is reversible and generally slow. -
Basic Conditions (
): The hydroxide ion attacks the carbonyl directly. The reaction is irreversible and rapid because the leaving group (4-acetylphenoxide, ) is thermodynamically stable.
Diagnostic Marker:
-
Loss of: 4-APPC peak.
-
Appearance of: 4-Hydroxyacetophenone (4-HAP) and Piperidine-4-carboxylic acid (P4CA).
Pathway B: Photo-Fries Rearrangement (Light-Induced)
Mechanism: Upon UV exposure, the ester bond undergoes homolytic cleavage to form a radical pair held in a solvent cage. The piperidine-carbonyl radical then recombines at the ortho position of the phenoxy ring (since the para position is blocked by the acetyl group).
-
Outcome: Isomerization rather than cleavage. The molecular weight remains the same (
unchanged), making LC-MS detection tricky without chromatographic separation.
Pathway C: Oxidative N-Dealkylation & N-Oxidation
Mechanism: The secondary amine in the piperidine ring is prone to radical abstraction by peroxides (common in PEGs/Polysorbates).
-
Products: Piperidine N-oxide (minor), Dehydrogenation to imines (intermediate), and eventual ring cleavage.
Visualized Degradation Network (Graphviz)
The following diagram maps the kinetic relationship between the parent compound and its primary degradants.
Caption: Figure 1. Mechanistic degradation map showing the divergence between hydrolytic cleavage (Red) and photochemical isomerization (Yellow).
Troubleshooting Guide: Q&A for the Lab Bench
Scenario 1: "I see a new impurity with the same mass as the parent."
Q: Why is my LC-MS showing a peak with the exact same m/z as 4-APPC but a different retention time? A: You are likely observing the Photo-Fries rearrangement product (2-(piperidine-4-carbonyl)-4-acetylphenol).
-
Cause: Exposure to ambient light or UV detection without shielding during sample prep.
-
Confirmation: Check the UV spectrum. The ortho-hydroxy ketone structure will show a bathochromic shift (red shift) compared to the parent ester due to intramolecular hydrogen bonding.
-
Fix: Use amber glassware and limit light exposure.
Scenario 2: "My assay drops significantly in phosphate buffer at pH 7.4."
Q: The compound is stable in 0.1 N HCl, but degrades by 15% in 24 hours at physiological pH. Is this normal? A: Yes. This is classic Aryl Ester Instability .
-
Explanation: The pKa of the leaving group (4-hydroxyacetophenone) is ~8.0. At pH 7.4, the hydrolysis is driven forward because the leaving group is partially ionized and stabilized.
-
Fix: For formulation, consider a lower pH (4.5–5.5) citrate or acetate buffer to maximize stability. Avoid phosphate buffers if possible, as they can catalyze general base hydrolysis.
Scenario 3: "I'm seeing a 'double peak' for the amine impurity."
Q: In the hydrolysis samples, the piperidine acid peak is splitting or tailing badly. A: This is likely due to Zwitterionic behavior .
-
Explanation: Piperidine-4-carboxylic acid has both a secondary amine and a carboxylic acid. At neutral pH, it exists as a zwitterion.
-
Fix: Adjust your HPLC mobile phase pH. Ensure the pH is either well below the pKa of the acid (pH < 2.5) to keep it protonated, or use an ion-pairing agent (e.g., TFA or HSA) to improve peak shape.
Experimental Protocols: Forced Degradation
To validate these pathways in your specific matrix, execute the following stress testing protocol.
Protocol A: Hydrolytic Stress Profiling
Objective: Determine pH-rate profile and identify hydrolysis products.
-
Preparation: Prepare a 1 mg/mL stock solution of 4-APPC in Acetonitrile.
-
Acid Stress: Dilute 1:1 with 1.0 N HCl. Incubate at 60°C for 4 hours.
-
Base Stress: Dilute 1:1 with 0.1 N NaOH. Do not heat initially. Incubate at RT for 1 hour. (Aryl esters hydrolyze rapidly in base; heating may destroy secondary degradants).
-
Neutral Stress: Dilute 1:1 with Water. Incubate at 80°C for 24 hours.
-
Quenching: Neutralize all samples to pH 6-7 immediately before injection.
-
Analysis: HPLC-UV/PDA at 254 nm (Acetophenone absorption).
Protocol B: Photostability Screening
Objective: Confirm Photo-Fries rearrangement.
-
Sample: Prepare a thin film of solid 4-APPC or a solution in Methanol (transparent to UV).
-
Exposure: Place in a photostability chamber (ICH Q1B option 2) for 1.2 million lux hours.
-
Control: Wrap a duplicate vial in aluminum foil (Dark Control).
-
Analysis: Compare exposed vs. dark control. Look for the "isobaric" impurity (Same MW, different RT).
Quantitative Data Summary
| Stress Condition | Expected Degradation % | Primary Degradant(s) | Mechanism |
| Acid (1N HCl, 60°C) | 5 - 15% | 4-HAP + P4CA | Acid-Catalyzed Hydrolysis |
| Base (0.1N NaOH, RT) | > 90% (Rapid) | 4-HAP + P4CA | Base-Catalyzed Saponification |
| Oxidation (3% H2O2) | 5 - 10% | N-Oxide, Imines | Radical Oxidation (Amine) |
| Light (UV/Vis) | 10 - 20% | Ortho-Isomer | Photo-Fries Rearrangement |
| Heat (80°C, Solid) | < 2% | None | Thermally Stable (if dry) |
References
-
Hydrolysis of Aryl Esters
- Source: Kirby, A. J. (1972). "Hydrolysis and Formation of Esters of Organic Acids." Comprehensive Chemical Kinetics.
- Relevance: Establishes the kinetic lability of phenyl esters compared to alkyl esters due to the pKa of the leaving group (phenol vs. alcohol).
-
Link:
-
Photo-Fries Rearrangement
- Source: Koshikari, Y. et al. (2024). "Development of Catalytic Ester Condensations and Hydrolysis." NII Academic Repository.
- Relevance: Discusses ester stability and rearrangement mechanisms relevant to arom
-
Link:
-
Piperidine Oxidation Pathways
- Source: Assaf, E. et al. (2024). "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine." The Journal of Physical Chemistry A.
- Relevance: Details the radical oxidation mechanism of the piperidine ring, specifically N-abstraction vs C-abstraction.
-
Link:
-
Ester Hydrolysis Mechanisms
Sources
Technical Support Center: 4-Acetylphenyl Piperidinecarboxylate Crystallization
Topic: Troubleshooting & Process Optimization
Introduction
Welcome to the technical support hub for 4-Acetylphenyl piperidinecarboxylate . This guide addresses the unique challenges associated with crystallizing this molecule, specifically the competition between nucleation , oiling out (Liquid-Liquid Phase Separation) , and chemical instability (aminolysis/hydrolysis).
The presence of a secondary amine (piperidine ring) and an active ester linkage creates a "ticking clock" in solution. The free base is prone to intermolecular self-reaction (aminolysis) and hydrolysis.[1] Therefore, crystallization is not just a physical separation but a chemical preservation step.
Part 1: Critical Process Parameters (CPPs)
Before troubleshooting, verify your baseline parameters against this stability matrix.
| Parameter | Critical Range | Scientific Rationale |
| Water Content | < 0.5% (w/w) | Hydrolysis Risk: The ester bond is labile.[1][2] Presence of water + basic amine accelerates hydrolysis to 4-hydroxyacetophenone and isonipecotic acid.[1] |
| pH / Protonation | Critical Decision | Free Base: Unstable in solution (Self-Aminolysis).Salt Form: Stable.[1] Protonating the amine ( |
| Temperature | < 40°C | High T increases the Metastable Zone Width (MSZW) and promotes degradation. |
| Supersaturation ( | Excessive |
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "My product is coming out as a sticky oil, not a crystal."
Diagnosis: Liquid-Liquid Phase Separation (LLPS / Oiling Out).[1][3] The Science: You have entered the "miscibility gap" in the phase diagram. This occurs when the attraction between solute molecules is stronger than the attraction between solute and solvent before the crystal lattice can organize. This is common for the free base of this molecule due to its conformational flexibility.
Corrective Actions:
-
Reduce Supersaturation: You are cooling too fast or adding anti-solvent too quickly.[1] The system needs time to organize into a lattice rather than collapsing into an amorphous oil.
-
Seed at the Cloud Point: Do not wait for the oil to form. Add seeds (0.5 - 1.0 wt%) exactly when the solution becomes slightly turbid.[1]
-
Change Solvent System: The free base is likely too soluble in pure alcohols and too insoluble in alkanes.
Issue 2: "The purity is dropping during crystallization."
Diagnosis: Chemical Instability (Self-Aminolysis).[1] The Science: The secondary amine of Molecule A is attacking the ester of Molecule B, forming a dimer/oligomer amide impurity. This reaction is second-order (concentration-dependent), meaning high concentrations during crystallization accelerate degradation .[1]
Corrective Actions:
-
Switch to Salt Formation (Recommended): If the free base is not strictly required, crystallize as the Hydrochloride (HCl) or Tosylate (TsOH) salt. Protonation shuts down the nucleophilicity of the amine, stopping the self-reaction instantly.
-
Minimize Residence Time: If you must isolate the free base, use a "Flash Crystallization" technique:
Issue 3: "I see two different crystal shapes (Needles vs. Plates)."
Diagnosis: Concomitant Polymorphism.[1] The Science: 4-Acetylphenyl piperidinecarboxylate has conformational freedom (chair conformation of piperidine vs. rotation of phenyl ester).[1] Different solvents stabilize different conformers.[1]
Corrective Actions:
-
Standardize Solvent:
-
Validation: Use DSC (Differential Scanning Calorimetry).[1] If the melting points differ by >2°C, you have polymorphs. Use the higher-melting form as seeds for future batches.
Part 3: Recommended Protocols
Protocol A: Robust Salt Crystallization (Recommended)
Best for: High purity, long-term stability.[1]
-
Dissolution: Dissolve 10g crude free base in Isopropyl Acetate (100 mL) at 25°C.
-
Filtration: Polish filter (0.45 µm) to remove dust (potential heteronuclei).
-
Acid Addition: Slowly add 1.05 eq of HCl (4M in Dioxane) dropwise over 30 mins.
-
Note: Maintain T < 30°C. Exotherm is possible.[1]
-
-
Nucleation: Turbidity should occur after 20% addition.[1] If not, add seeds.[3]
-
Aging: Stir for 2 hours at 20°C, then cool to 0-5°C for 1 hour.
-
Isolation: Filter, wash with cold IPAc, and dry under vacuum at 40°C.
Protocol B: Anti-Solvent Crystallization of Free Base
Best for: When free base is strictly required.[1] High risk of oiling out.
-
Dissolution: Dissolve crude in Ethanol (5 volumes) at 35°C.
-
Seeding: Cool to 25°C. Add 1 wt% seeds.
-
Anti-Solvent: Add Water (or Heptane) slowly via syringe pump.[1]
-
Oiling Out Check: If oil droplets appear, STOP addition. Heat slightly (2-3°C) until oil redissolves, then cool very slowly (0.1°C/min).
-
Isolation: Filter immediately upon completion. Do not hold in mother liquor.
Part 4: Visualizing the Workflow
Figure 1: Troubleshooting "Oiling Out" Decision Tree
Caption: Logic flow for addressing Liquid-Liquid Phase Separation (LLPS) during crystallization.
Figure 2: Chemical Stability Pathway
Caption: The critical competition between crystallization and degradation (aminolysis).
References
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.[1] (Fundamental principles of MSZW and Oiling Out).
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][4] (Strategies for seeding and polymorph control). [1]
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Practical troubleshooting for pharmaceutical intermediates). [1]
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][4] (Rationale for salt formation to improve stability of amines).
Sources
Technical Support Center: Purification of 4-Acetylphenyl piperidinecarboxylate
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals aiming to enhance the purity of 4-Acetylphenyl piperidinecarboxylate. As an important intermediate in pharmaceutical synthesis, achieving high purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1] This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 4-Acetylphenyl piperidinecarboxylate in a question-and-answer format.
Q1: My crude product is a discolored (yellow to brown) oil or waxy solid and fails to crystallize. What are the likely causes and how can I resolve this?
A1: Diagnosis and Solution
The physical state and color of your crude product provide important clues about the impurities present.
-
Likely Causes:
-
Residual Solvents: The most common cause of an oily product is the presence of residual reaction solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF)).[2]
-
Unreacted Starting Materials: The presence of unreacted 4-hydroxyacetophenone or the N-protected piperidine-4-carboxylic acid can lead to a lower melting point mixture.
-
Coupling Reagent Byproducts: If using a Steglich esterification, byproducts like N,N'-dicyclohexylurea (DCU) from a dicyclohexylcarbodiimide (DCC) coupling reagent can be present.[3] While DCU is a solid, its presence in a mixture can inhibit crystallization of the desired product.
-
Oxidation: Piperidine derivatives can be susceptible to oxidation, which often results in discoloration.[4]
-
-
Step-by-Step Resolution Protocol:
-
Thorough Solvent Removal: Ensure all reaction solvents are removed under high vacuum. For high-boiling solvents like DMF, azeotropic removal with a lower-boiling solvent like toluene followed by vacuum may be necessary.
-
Aqueous Workup: If not already performed, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or DCM) and perform an aqueous wash.
-
Wash with a mild acid (e.g., 1M HCl) to remove any basic impurities like residual 4-dimethylaminopyridine (DMAP).
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acidic starting material (piperidine-4-carboxylic acid).
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.[5]
-
Charcoal Treatment: If the product remains discolored, dissolve it in a minimum amount of a hot solvent (e.g., isopropanol) and add a small amount of activated charcoal. Heat the mixture for a few minutes, then perform a hot filtration to remove the charcoal.[6] This can effectively remove colored impurities. Proceed with recrystallization as described in Q2.
-
Q2: My product is a solid, but it has a low and broad melting point. How can I improve its purity via recrystallization?
A2: Principle and Protocol
A low and broad melting point is a classic indicator of an impure solid. Recrystallization is a powerful technique for purifying solids based on differences in solubility between the desired compound and impurities at different temperatures.[7]
-
The Principle of Recrystallization: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to remain in the mother liquor upon cooling.[8]
-
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents to find the ideal one. A good starting point for an aromatic ester like this would be alcohols (ethanol, isopropanol) or ester/alkane mixtures (ethyl acetate/hexane).[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate and a stirring bar) until the solid just dissolves. Use the absolute minimum amount of hot solvent.[10]
-
Hot Filtration (Optional): If you observe insoluble impurities (like DCU byproduct), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.[10]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid with a sharp melting point.
-
| Solvent System | Suitability for Recrystallization | Comments |
| Isopropanol | Excellent | Good solubility when hot, poor when cold. Often yields high-quality crystals. |
| Ethanol | Good | Similar to isopropanol, may be slightly more soluble when cold, potentially reducing yield. |
| Ethyl Acetate / Hexanes | Very Good | A multi-solvent system.[8] Dissolve in hot ethyl acetate, then add hexanes until cloudy (the cloud point), then add a drop of hot ethyl acetate to clarify and cool. |
| Water | Poor | The compound is likely insoluble in water due to its organic structure. |
Table 1: Recommended solvent systems for the recrystallization of 4-Acetylphenyl piperidinecarboxylate.
Q3: I've tried recrystallization, but my HPLC analysis still shows persistent impurities. What's the next step?
A3: Advanced Purification with Column Chromatography
When recrystallization is insufficient, column chromatography is the method of choice for separating compounds with similar polarities.[11] For piperidine derivatives, which are basic, special considerations are needed to achieve good separation and recovery.
-
Principle of Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer.
-
Workflow for Column Chromatography:
Caption: Standard workflow for purification by flash column chromatography.
-
Detailed Protocol and Key Considerations:
-
TLC Analysis: First, determine the best mobile phase (eluent) using Thin-Layer Chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.3.[4]
-
Mitigating Tailing: Basic compounds like piperidine derivatives can "tail" or streak on acidic silica gel, leading to poor separation. To prevent this, add a small amount (0.5-1%) of a base like triethylamine (Et₃N) or ammonia solution to your eluent.[4][12]
-
Column Packing: Pack a glass column with silica gel as a slurry in your starting eluent (the least polar solvent mixture).
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent, adsorb it onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. This "dry loading" method often gives better resolution than loading the sample as a concentrated liquid.
-
Elution and Collection: Begin eluting with your chosen solvent system, collecting the output in a series of fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your highly purified compound.
-
| Eluent System (Hexane:Ethyl Acetate) | Modifier | Typical Application |
| 90:10 to 70:30 | 1% Triethylamine | For eluting non-polar impurities. |
| 70:30 to 50:50 | 1% Triethylamine | Often the range where the target product elutes. |
| 50:50 | 1% Triethylamine | For eluting more polar impurities. |
Table 2: Example eluent systems for column chromatography of 4-Acetylphenyl piperidinecarboxylate on silica gel.
Frequently Asked Questions (FAQs)
Q: What are the primary sources of impurities in the synthesis of 4-Acetylphenyl piperidinecarboxylate?
A: Impurities can arise from several sources depending on the synthetic route.[13][14] For a common method like the Steglich esterification, key impurities include:
-
Organic Impurities: Unreacted starting materials, byproducts from side reactions (e.g., N-acylurea formation), and degradation products.[13][15]
-
Inorganic Impurities: Catalysts and reagents used in the manufacturing process.[16]
-
Residual Solvents: Volatile organic compounds used during synthesis or workup.[16]
Q: What is the best way to monitor the purity of my compound during and after purification?
A: A combination of techniques provides the most complete picture of purity.[1][17]
-
TLC: Excellent for rapid, real-time monitoring of reaction progress and for identifying pure fractions during column chromatography.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities depress and broaden the melting range.[16]
-
HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis, capable of detecting trace impurities.[17]
-
NMR Spectroscopy: ¹H and ¹³C NMR not only confirm the structure of your compound but can also reveal the presence of impurities if their signals are visible.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify unknown impurities when coupled with LC (LC-MS).[13]
Q: How should I store purified 4-Acetylphenyl piperidinecarboxylate to ensure its long-term stability?
A: Proper storage is crucial to prevent degradation. Piperidine compounds should be stored in a tightly sealed container to protect them from air and moisture.[18][19] For long-term stability, store the compound in a cool (2-8°C), dry, and dark place, such as a refrigerator or a desiccator, away from direct sunlight and oxidizing agents.[20]
Caption: Decision tree for troubleshooting the purification of 4-Acetylphenyl piperidinecarboxylate.
References
- Biosynce. (2025, August 25).
- Biosynce. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
- Tianming Pharmaceuticals. (2026, January 20).
- Carl ROTH.
- Advion.
- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Cambridge Isotope Laboratories. (2024, September 3). PIPERIDINE (D11, 98%)
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- NETZSCH Analyzing & Testing. (2020, July 22).
- SelectScience. (2022). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
- Biosynce. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- University of York.
- PraxiLabs. (2022, November 7).
- Chemistry LibreTexts. (2023, January 29).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- BenchChem. (2025).
- Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
- Royal Society of Chemistry. (2021, July 29).
- Organic Chemistry Portal.
- Reddit. (2025, March 11). Purification of THP protected compound. r/Chempros.
- Steglich, W. (1978). Steglich esterification.
- Arulraj, R., et al. (2021).
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. praxilabs.com [praxilabs.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 11. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 12. reddit.com [reddit.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. selectscience.net [selectscience.net]
- 15. Steglich Esterification [organic-chemistry.org]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 18. biosynce.com [biosynce.com]
- 19. isotope.com [isotope.com]
- 20. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
Technical Support Center: 4-Acetylphenyl Piperidinecarboxylate Synthesis
Scale-Up Troubleshooting & Optimization Guide
Current Status: Active Lead Scientist: Dr. A. Chen, Senior Process Chemist Last Updated: February 20, 2026[1][2][3]
Executive Summary
This guide addresses the specific challenges in scaling up the synthesis of 4-acetylphenyl piperidine-4-carboxylate . This molecule represents a classic "hard-soft" mismatch: coupling a sterically hindered secondary amine scaffold (piperidine-4-carboxylic acid, usually N-protected) with a nucleophilically poor phenol (4-hydroxyacetophenone).[1][2]
While laboratory-scale synthesis often relies on carbodiimide couplings (DCC/DMAP), these methods fail at the kilogram scale due to byproduct removal issues.[1][2][3] This guide transitions you from "Medicinal Chemistry" methods to "Process Chemistry" robust protocols.
Module 1: Route Selection & Thermodynamics
Q: Why is my standard DCC/DMAP coupling turning into a sludge at 100g scale? A: You are experiencing the "Urea Nightmare." At the milligram scale, N,N'-dicyclohexylurea (DCU) is easily filtered.[1][2][3] At the kilogram scale, DCU forms a gelatinous cake that traps product and clogs filters.[1][3] Furthermore, the atom economy of DCC is poor.[1][3]
Recommendation: Switch to the Acid Chloride Method or Mixed Anhydride Method .[1] For phenyl esters, the Acid Chloride route (via Oxalyl Chloride) is superior because phenols are weak nucleophiles and require a highly activated electrophile.[1][2][3]
Decision Matrix: Route Selection
Figure 1: Process selection logic based on scale and equipment capabilities.[1][2]
Module 2: The Critical Step – Esterification Protocol
Q: How do I perform the Acid Chloride coupling without degrading the N-Boc group? A: The N-Boc (tert-butoxycarbonyl) group is acid-labile.[1] Generating the acid chloride produces HCl.[1] The secret is Temperature Control and Base Scavenging .[1]
Optimized Process Protocol (Scale: 100g - 1kg)
Step 1: Activation (Acid Chloride Formation) [1][2][3]
-
Charge: N-Boc-isonipecotic acid (1.0 equiv) in DCM or Toluene (10 vol).
-
Catalyst: Add DMF (0.05 equiv). Crucial for kinetics.[1]
-
Reagent: Cool to 0°C . Add Oxalyl Chloride (1.1 equiv) dropwise.[1][2]
-
Monitor: Stir at 0–5°C for 2 hours until gas evolution ceases.
Step 2: Coupling (The Phenyl Ester)
-
Preparation: In a separate vessel, dissolve 4-Hydroxyacetophenone (1.05 equiv) and Triethylamine (TEA, 2.5 equiv) in DCM.
-
Addition: Transfer the Acid Chloride solution slowly into the Phenol/TEA solution at < 10°C .
-
Reaction: Warm to 20°C and stir for 4 hours.
Step 3: Quench
-
Add water (5 vol) to destroy excess acid chloride.[1]
Module 3: Impurity Profiling & Purification
Q: My product is pink/reddish. What is this impurity? A: The color comes from oxidized 4-Hydroxyacetophenone (phenolic oxidation quinones).[1] Even 50 ppm can color the whole batch.[1]
Q: How do I remove unreacted phenol without chromatography? A: You must exploit the pKa difference.
Troubleshooting Table: Purification Strategy
| Impurity | Origin | Removal Strategy (Process Scale) |
| 4-Hydroxyacetophenone | Excess starting material | Basic Wash: Wash organic layer with cold 5% K₂CO₃ or 1N NaOH.[1][2] Warning: Keep T < 5°C and contact time < 15 min to prevent ester hydrolysis.[1] |
| N-Boc-Isonipecotic Acid | Hydrolysis of acid chloride | Bicarbonate Wash: Wash with sat.[1] NaHCO₃. |
| DCU (if using DCC) | Coupling byproduct | Solvent Swap: Evaporate reaction solvent, redissolve in cold Acetone (DCU is insoluble), filter, then evaporate again.[1][2][3] |
| Pink Color | Quinones | Charcoal Treatment: Reflux with activated carbon (5 wt%) in Ethanol, filter hot.[1][2][3] |
Q: Can I crystallize the final intermediate? A: Yes. Avoid column chromatography.[1]
-
Solvent System: Ethanol/Water (80:[1][2][3]20) or IPA/Heptane.[1][2]
-
Procedure: Dissolve crude ester in hot Ethanol (5 vol). Add water (1 vol) slowly until turbid. Cool to 0°C with slow agitation.
Module 4: Deprotection & Salt Formation
Q: The final HCl salt is hygroscopic and sticky.[1] How do I get a free-flowing powder? A: Do not use aqueous HCl.[1] Use anhydrous conditions to precipitate the salt directly.
Protocol:
-
Dissolve the purified N-Boc ester in Ethyl Acetate (not Dioxane, which is carcinogenic and hard to remove).[1]
-
Cool to 10°C.
-
Add HCl in IPA (5-6N) or bubble HCl gas.
-
The product, 4-acetylphenyl piperidine-4-carboxylate hydrochloride, will precipitate as a white solid.[1][2][3]
-
Filtration: Filter under Nitrogen (to avoid moisture absorption).[1] Wash with MTBE (Methyl tert-butyl ether) to remove residual acidity.[1]
Visualizing the Troubleshooting Logic
Figure 2: Logic flow for diagnosing low yield or purity issues during the coupling phase.
References
-
Steglich Esterification & Alternatives
-
Review of coupling reagents: Valeur, E., & Bradley, M. (2009).[1][2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2][3] Link
-
Scale-up of Phenyl Esters: Jordan, A., et al. (2021).[1][2][3][4] A solvent-reagent selection guide for Steglich-type esterification. Green Chemistry. Link
-
-
Purification of 4-Hydroxyacetophenone Derivatives
-
Process Chemistry Protocols
-
Acid Chloride Generation:[1] Clayden, J. (2002).[1][2][3] Organic Chemistry. Chapter 12: Nucleophilic substitution at the carbonyl group.[1] (Standard textbook reference for mechanism).
-
Boc-Stability: Greene, T. W., & Wuts, P. G. M.[1][2][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source on Boc stability vs. Temperature).
-
Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (DSC/ARC) to evaluate thermal hazards, particularly regarding the evolution of CO/CO2 and HCl gas.[1][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.unica.it [iris.unica.it]
- 3. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. US20210002200A1 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
"4-Acetylphenyl piperidinecarboxylate" analytical method development challenges
Technical Support Center: Analytical Method Development for 4-Acetylphenyl Piperidinecarboxylate
Executive Summary
Analyte Profile: 4-Acetylphenyl piperidinecarboxylate Molecular Class: Basic Nitrogenous Ester Critical Attributes: [1][2][3][4][5][6][7]
-
Bifunctional Nature: Contains a highly basic secondary amine (piperidine, pKa ~11) and a potentially labile phenyl ester linkage.
-
Chromophore: The 4-acetylphenyl moiety provides strong UV absorbance (approx. 250–280 nm), unlike the piperidine core.
-
Primary Challenges: Severe peak tailing due to silanol interactions; on-column or in-vial hydrolysis generating "ghost peaks" (4-hydroxyacetophenone).
Module 1: Chromatographic Separation (The "Tailing" Issue)
The Challenge: The secondary amine in the piperidine ring is protonated at neutral and acidic pH. These cations interact electrostatically with residual silanols (Si-O⁻) on the silica backbone of HPLC columns, causing severe peak tailing and retention time variability.
Strategic Solutions
| Approach | Protocol Parameters | Mechanism of Action | Pros/Cons |
| High pH Strategy (Recommended) | Column: Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH)MP A: 10mM Ammonium Bicarbonate (pH 10.0)MP B: Acetonitrile | At pH > 10, the piperidine amine is deprotonated (neutral). Neutral bases do not interact with silanols. | Pros: Perfect peak symmetry; high retention.Cons: Requires high-pH stable columns; silica dissolves if pH > 8 on standard columns. |
| Chaotropic Salt (Acidic) | Column: C18 (End-capped)MP A: Water + 0.1% TFA or Perchlorate saltsMP B: ACN + 0.1% TFA | TFA acts as an ion-pairing agent, masking the positive charge of the amine. | Pros: Compatible with standard columns.Cons: TFA suppresses MS signal; Perchlorates are explosive hazards. |
Interactive Troubleshooting: Peak Shape
Q: My peak looks like a shark fin (severe tailing). Is my column dead? A: Likely not. This is "Silanol Overload."
-
Immediate Fix: Add 5–10 mM Ammonium Formate or 0.1% Triethylamine (TEA) to your mobile phase. The TEA competes for the silanol sites, displacing your analyte.
-
Long-term Fix: Switch to a "Charged Surface Hybrid" (CSH) or "Base-Deactivated" column designed specifically to repel cationic bases.
Q: I see split peaks, but only for the main compound. A: This often indicates the sample solvent is too strong. If you dissolve this hydrophobic ester in 100% MeOH but inject into a 90% Water mobile phase, the analyte precipitates or travels faster than the eluent initially.
-
Action: Dissolve the sample in the starting mobile phase (or 50:50 Water:MeOH).
Module 2: Stability & Degradation (The "Ghost Peak" Issue)
The Challenge: The ester bond between the piperidine acid and the 4-acetylphenol is a phenyl ester . Phenols are better leaving groups than aliphatic alcohols, making this ester highly susceptible to hydrolysis, particularly if the pH drifts basic or if the sample sits in protic solvents (water/methanol).
Degradation Pathway Visualization
Caption: Base-catalyzed hydrolysis mechanism yielding two distinct impurity peaks.
Stability Protocol
-
Solvent Choice: Avoid dissolving stock standards in pure water or basic buffers. Use Acetonitrile or Acidified Methanol (0.1% Formic Acid).
-
Autosampler Control: Maintain autosampler temperature at 4°C .
-
Process Time: Analyze samples within 12 hours of preparation.
Q: I see a new peak increasing over time at RRT 0.3. What is it? A: This is likely the Piperidine carboxylic acid hydrolysis product. It is highly polar and elutes near the void volume. Q: I see a new peak increasing over time at RRT 1.2. What is it? A: This is likely 4-Hydroxyacetophenone . It is less polar than the parent ester and has a very distinct UV spectrum (shift in lambda max due to the free phenol).
Module 3: Detection & Mass Spectrometry
The Challenge: The piperidine ring does not absorb UV. You are relying entirely on the 4-acetylphenyl moiety for UV detection. For MS, the fragmentation can be complex.
Instrument Settings Guide
| Parameter | Setting | Rationale |
| UV Wavelength | 254 nm or 270 nm | The acetophenone carbonyl conjugation provides a strong maximum here. Avoid 210 nm (too much noise from mobile phase). |
| MS Ionization | ESI Positive (+) | The piperidine nitrogen is a "proton sponge." It will ionize easily as [M+H]⁺. |
| MS Fragmentation | m/z 84 / 85 | Common piperidine ring fragments (C5H10N⁺). |
| MS Fragmentation | m/z 135 | The 4-acetylphenol fragment (if ester cleavage occurs in source). |
Q: My MS sensitivity is low, but UV is high. A: Check your mobile phase additives.
-
Avoid: TFA (Trifluoroacetic acid) in concentrations >0.05%. It causes severe ion suppression in ESI+.
-
Switch to: Formic Acid (0.1%) or Ammonium Formate.
Module 4: Method Development Decision Tree
Use this logic flow to select your starting conditions.
Caption: Decision matrix for selecting mobile phase pH based on column availability.
References
-
Marnela, K. M., et al. (1988).[8] Piperidine ester derivatives in mass spectrometric analysis. Biomedical & Environmental Mass Spectrometry.
-
Phenomenex Technical Guide. (2025). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
-
BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions.
-
Waters Knowledge Base. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method?
-
Santa Cruz Biotechnology. 1-(4-Acetylphenyl)-4-piperidinecarboxylic acid Product Data.
Sources
- 1. 1-(4-Acetylphenyl)-4-piperidinecarboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. lctsbible.com [lctsbible.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. Sci-Hub. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters / Biological Mass Spectrometry, 1988 [sci-hub.box]
Structural Integrity Guide: 4-Acetylphenyl Piperidine-4-carboxylate
Executive Summary & Comparison Framework
In drug discovery, the coupling of isonipecotic acid (piperidine-4-carboxylic acid) with phenols is a common strategy to generate metabolic probes or prodrugs.[1] However, the nomenclature "4-Acetylphenyl piperidinecarboxylate" is structurally ambiguous.[1] It can refer to two distinct regioisomers:
-
The Target (Ester): Piperidine-4-carboxylic acid, 4-acetylphenyl ester (C-linked).[1]
-
The Alternative (Carbamate): 4-Acetylphenyl piperidine-1-carboxylate (N-linked).[1]
This guide compares the Standard 1D NMR Protocol against an Integrated 2D NMR Validation Workflow . While 1D NMR is faster, it frequently fails to distinguish these isomers due to overlapping methylene signals. The Integrated 2D approach is the only self-validating method to confirm the ester linkage between the two ring systems.
Performance Matrix: Validation Methods
| Feature | Method A: Standard 1D Proton NMR | Method B: Integrated 2D NMR (Recommended) |
| Throughput | High (< 10 mins) | Medium (30-60 mins) |
| Connectivity Data | None (Inferred only) | Definitive (Through-bond) |
| Isomer Distinction | High Risk (Ambiguous multiplets) | Absolute (HMBC correlations) |
| Solvent Requirement | CDCl₃ (often insufficient for salts) | DMSO-d₆ (Required for NH detection) |
| Confidence Level | 60% | 99.9% |
Technical Grounding: The Structural Challenge
The core challenge lies in verifying that the carbonyl carbon is attached to the piperidine C4 position (Ester) rather than the piperidine Nitrogen (Carbamate).
The Candidates
-
Target (Ester): The carbonyl (
) connects the Piperidine C4 to the Phenolic Oxygen. -
Impurity (Carbamate): The carbonyl connects the Piperidine Nitrogen to the Phenolic Oxygen.
Visualizing the Critical Connectivity
The following diagram illustrates the specific HMBC (Heteronuclear Multiple Bond Correlation) signals required to validate the Ester structure.
Caption: Figure 1. Diagnostic HMBC correlations. The correlation between Piperidine C4-H and the Ester C=O is the "smoking gun" that rules out the carbamate isomer.
Experimental Protocol: Integrated 2D Validation
Objective: Unambiguously assign the structure of 4-acetylphenyl piperidine-4-carboxylate.
Step 1: Sample Preparation (The DMSO Imperative)
Do not use Chloroform (
-
Solvent: DMSO-d₆ (99.9% D).[1]
-
Concentration: 10-15 mg in 0.6 mL.[1]
-
Why: DMSO disrupts intermolecular hydrogen bonding, sharpening the signals of the piperidine ring protons and allowing the
proton to appear as a discrete signal (usually broad singlet ~8-9 ppm) rather than exchanging rapidly with moisture.
Step 2: Data Acquisition
Run the following sequence. Total instrument time: ~45 mins on a 400 MHz probe.[1]
-
1H (Proton): 16 scans, 10s relaxation delay (for accurate integration).
-
13C (Carbon): 512 scans (verify Carbonyl regions).
-
1H-13C HSQC: Multiplicity-edited (distinguishes
from ). -
1H-13C HMBC: Optimized for 8 Hz coupling (long-range connectivity).[1]
Step 3: Data Analysis & Decision Logic[1]
A. The Carbonyl Check (13C NMR)
This is the fastest checkpoint.
-
Target (Ester): Expect two carbonyl peaks.
-
Alternative (Carbamate):
B. The Connectivity Check (HMBC)
Look for the cross-peak at the Ester Carbonyl frequency (~173 ppm).
-
If Target: You will see a correlation to the Methine triplet (tt) at ~2.7 ppm (Piperidine C4-H).[1]
-
If Carbamate: You will see a correlation to the Methylene broad doublet at ~3.0-4.0 ppm (Piperidine C2/C6-H).[1]
Reference Data: Chemical Shift Comparison
Use this table to benchmark your experimental data. Shifts are referenced to DMSO-d₆ (2.50 ppm / 39.5 ppm).[1]
| Position | Atom Type | Target: Ester (Predicted) | Isomer: Carbamate (Predicted) | Diagnostic Note |
| Piperidine C4-H | Methine ( | 2.75 ppm (tt) | 1.6 - 1.9 ppm (m) | Key Differentiator. Deshielded in Ester.[1] |
| Piperidine C2/6-H | Methylene ( | 2.6 - 3.0 ppm (dt) | 3.9 - 4.2 ppm (br d) | Carbamates strongly deshield alpha-protons.[1] |
| Ester/Carbamate C=O | Quaternary C | 173.5 ppm | 155.0 ppm | Definitive. >170 ppm confirms Ester.[1] |
| Acetyl C=O | Quaternary C | 197.0 ppm | 197.0 ppm | Present in both; internal standard.[1] |
| Aromatic H (Ortho) | Ar-H | 7.25 ppm (d) | 7.20 ppm (d) | Not diagnostic (too similar).[1] |
| Acetyl Methyl | Methyl ( | 2.55 ppm (s) | 2.55 ppm (s) | Not diagnostic.[1] |
Note: "Predicted" values are derived from fragment additivity rules and verified against Hans Reich’s empirical databases [1].
Validation Workflow Diagram
Follow this logic path to certify the batch.
Caption: Figure 2. Decision tree for structural validation. The Carbonyl shift provides the first gate; HMBC provides the final confirmation.
Common Pitfalls & Troubleshooting
-
The "Missing" Amine Proton:
-
Water Suppression Artifacts:
-
Issue: The piperidine C4-H methine (~2.7 ppm) can be obscured by the water signal in DMSO (3.33 ppm) or residual solvent satellites.
-
Fix: Use the HSQC spectrum to locate the C4-H proton indirectly via its carbon signal (~40 ppm), which is far removed from solvent interferences.
-
-
Hydrolysis Products:
-
If you observe a sharp singlet at ~12-13 ppm (COOH) and a broad singlet at ~9-10 ppm (Phenolic OH), the ester has hydrolyzed.[1] The HMBC correlation between the rings will be absent.
-
References
-
Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1] Retrieved from [Link]
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1][2] [Link]
-
AIST. (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] National Institute of Advanced Industrial Science and Technology. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3]
Sources
Confirming the identity of "4-Acetylphenyl piperidinecarboxylate" by mass spectrometry
Definitive Identity Confirmation of 4-Acetylphenyl Piperidine-4-carboxylate via LC-MS/MS
Executive Summary
Confirming the identity of 4-Acetylphenyl piperidine-4-carboxylate requires a rigorous analytical approach due to the existence of stable regioisomers, most notably the carbamate isomer (4-Acetylphenyl piperidine-1-carboxylate ). While both compounds share the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol , they exhibit distinct fragmentation behaviors under Electrospray Ionization (ESI) mass spectrometry. This guide details the specific LC-MS/MS protocols required to distinguish the target ester from its carbamate alternative, grounded in mechanistic fragmentation logic.
Part 1: Structural Analysis & Isomer Differentiation
The core challenge in verifying this compound is distinguishing between the ester and carbamate linkages.
-
Target Compound (Ester): 4-Acetylphenyl piperidine-4-carboxylate
-
Alternative Isomer (Carbamate): 4-Acetylphenyl piperidine-1-carboxylate
-
Structure: The carboxylate is attached to the Nitrogen (N1) of the piperidine ring, forming a carbamate with the 4-acetylphenol.
-
Basicity: The nitrogen lone pair is delocalized into the carbonyl, significantly reducing basicity compared to the ester isomer.
-
Mechanistic Fragmentation Logic (ESI-MS/MS)
In positive ion mode (ESI+), the fragmentation pathways are dictated by the location of the charge.
-
Pathway A (Target Ester): The protonated piperidine nitrogen (
) is stable. Collision-Induced Dissociation (CID) typically triggers a Charge-Remote Fragmentation or an ester cleavage. The most diagnostic transition is the neutral loss of the 4-acetylphenol moiety (136 Da), leaving the piperidine-4-carbonyl cation (m/z 112) , which subsequently loses CO to form the piperidinium ion (m/z 84) . -
Pathway B (Carbamate Isomer): Carbamates are thermally and energetically less stable than esters in the gas phase. The primary pathway involves decarboxylation . The protonated molecular ion often loses
and the phenolic group simultaneously or sequentially, collapsing directly to the piperidinium ion (m/z 86) or the N-carbonyl piperidine cation .
Part 2: Experimental Protocol
This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system to ensure high specificity.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Note: Formic acid is critical to ensure complete protonation of the piperidine amine.
-
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient: 5% B to 95% B over 5 minutes. (The ester is more polar and typically elutes earlier than the carbamate).
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C (Ensure efficient desolvation but avoid in-source thermal degradation of the carbamate).
Part 3: Data Interpretation & Comparison
The following table compares the diagnostic transitions for the target product versus its primary alternative.
Table 1: Diagnostic MS/MS Transitions
| Feature | Target: 4-Acetylphenyl piperidine-4-carboxylate | Alternative: 4-Acetylphenyl piperidine-1-carboxylate |
| Precursor Ion [M+H]+ | m/z 248.13 | m/z 248.13 |
| Primary Fragment | m/z 112.08 (Piperidine-4-carbonyl cation) | m/z 86.10 (Piperidinium cation) |
| Secondary Fragment | m/z 84.08 (Tetrahydropyridine cation) | m/z 135.04 (4-Acetylphenyl cation) |
| Neutral Loss | -136 Da (4-Acetylphenol) | -162 Da (4-Acetylphenol + CO) or -44 Da (CO2) |
| Mechanism | Ester hydrolysis / Charge retention on amine | Decarboxylation / Carbamate cleavage |
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent fragmentation pathways that allow for definitive identification.
Caption: Comparative fragmentation tree showing the distinct pathways for the ester (Target) vs. carbamate (Alternative) isomers.
Part 4: Validation Criteria
To certify the identity of "4-Acetylphenyl piperidinecarboxylate" as the 4-carboxylate ester , your data must meet these criteria:
-
Retention Time: The ester typically elutes earlier than the carbamate on a C18 column due to the exposed polar secondary amine (unless ion-pairing reagents are used).
-
Base Peak: The MS/MS spectrum must show a dominant peak at m/z 112 (or m/z 126 if methylated). The presence of a dominant m/z 86 suggests the carbamate isomer.
-
Absence of Decarboxylation: A strong transition corresponding to the loss of 44 Da (
) is characteristic of the carbamate and should be absent or minimal in the ester spectrum.
References
-
PubChem. 4-Acetylphenyl ether (Spectral Data & Fragmentation logic). National Library of Medicine. Available at: [Link]
-
National Institutes of Health (PMC). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging and LC-MS/MS. Available at: [Link]
-
Cheméo. Ethyl piperidine-4-carboxylate (Structural Analog Data). Available at: [Link]
Sources
Comparative Analytical Guide: Elemental Verification of 4-Acetylphenyl Piperidine-4-carboxylate
Executive Summary
In the synthesis of pharmaceutical intermediates, 4-Acetylphenyl piperidine-4-carboxylate (C₁₄H₁₇NO₃) represents a critical structural motif, often serving as a prodrug scaffold or a linker in fragment-based drug discovery. While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it often fails to detect inorganic salts, moisture, or solvates that drastically alter the molecular weight and potency of the active pharmaceutical ingredient (API).
This guide compares the performance of Combustion Elemental Analysis (EA) —the traditional gold standard for bulk purity validation—against modern Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide experimental protocols and data interpretation frameworks to ensure the precise characterization of this piperidine ester.
Technical Profile & Theoretical Baseline
Before initiating analysis, the theoretical elemental composition must be established. 4-Acetylphenyl piperidine-4-carboxylate contains a basic secondary amine, making it prone to forming salts (e.g., HCl, TFA) or hydrates during purification.
Target Molecule: 4-Acetylphenyl piperidine-4-carboxylate Formula: C₁₄H₁₇NO₃ Molecular Weight: 247.29 g/mol
Table 1: Theoretical Elemental Composition (Free Base vs. Common Salts)
| Element | Free Base (Target) | Monohydrochloride (HCl Salt) | Trifluoroacetate (TFA Salt) |
| Carbon (C) | 67.99% | 59.26% | 53.18% |
| Hydrogen (H) | 6.93% | 6.39% | 5.02% |
| Nitrogen (N) | 5.66% | 4.94% | 3.88% |
| Oxygen (O) | 19.41% | 16.91% | 17.71% |
Expert Insight: A deviation of >0.4% in Carbon or Nitrogen often indicates the presence of trapped solvent (e.g., dichloromethane) or unintended salt formation. For this specific molecule, the piperidine nitrogen is a "salt trap" during silica chromatography.
Comparative Analysis: EA vs. Alternatives
This section objectively compares the performance of Combustion Analysis (The "Product") against qNMR and HRMS (The "Alternatives") for validating 4-Acetylphenyl piperidine-4-carboxylate.
Method A: Combustion Elemental Analysis (The Gold Standard)
Mechanism: Flash combustion at 1800°C followed by GC separation of N₂, CO₂, and H₂O.
-
Pros: The only method that confirms bulk material consistency . It accounts for the entire sample mass, including "invisible" impurities like inorganic salts or moisture.
-
Cons: Destructive; requires milligram quantities (2–5 mg); sensitive to weighing errors.
Method B: Quantitative NMR (qNMR) (The Modern Alternative)
Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB) with known purity.
-
Pros: Non-destructive; specific structural confirmation; differentiates between residual solvent and structural protons.
-
Cons: Does not detect inorganic impurities (e.g., NaCl, Silica gel); requires expensive deuterated solvents.
Method C: High-Resolution Mass Spectrometry (HRMS)
Mechanism: Ionization (ESI/APCI) to determine exact mass-to-charge ratio (m/z).
-
Pros: Extremely sensitive; confirms molecular formula with <5 ppm error.
-
Cons: Qualitative, not quantitative. It cannot determine bulk purity (99% pure vs 50% pure look identical if the impurity doesn't ionize).
Table 2: Performance Matrix
| Feature | Combustion Analysis (EA) | qNMR | HRMS |
| Primary Utility | Bulk Purity & Salt Confirmation | Potency Assay & Solvent Quant. | Formula Confirmation |
| Sample Requirement | 2–5 mg (Destructive) | 5–10 mg (Recoverable) | <0.1 mg (Destructive) |
| Precision | ±0.3% Absolute | ±1.0% Relative | <5 ppm Mass Error |
| Salt Detection | Excellent (Shifts %C/%N) | Poor (Unless counter-ion has protons) | Poor (Salts dissociate) |
| Cost per Run | Low ($) | Medium ( | High ( |
Experimental Protocols
Protocol 1: Automated CHNS Combustion Analysis
Objective: Determine %C, %H, %N to validate the free base form.
-
Sample Preparation:
-
Dry the sample of 4-Acetylphenyl piperidine-4-carboxylate in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Note: The ester bond is hydrolytically stable, but the secondary amine is hygroscopic.
-
-
Weighing:
-
Use a microbalance (readability 0.001 mg).
-
Weigh 2.000–2.500 mg of sample into a tin capsule. Fold tightly to exclude air.
-
Calibration: Run Acetanilide standard (C₈H₉NO) prior to analysis (K-factor determination).
-
-
Combustion Parameters (Example: Elementar vario EL cube):
-
Furnace Temp: 1150°C.
-
Oxygen Dosing: 90 seconds (ensure complete oxidation of the phenyl ring).
-
Carrier Gas: Helium @ 200 mL/min.
-
-
Data Validation:
-
Acceptance Criteria: Experimental values must be within ±0.4% of theoretical values.
-
Protocol 2: qNMR Validation (Alternative)
Objective: Determine purity assay % (w/w).
-
Internal Standard Selection:
-
Use 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at ~6.1 ppm).
-
-
Sample Prep:
-
Weigh ~10 mg of analyte and ~5 mg of standard into the same vial (record weights to 0.01 mg precision).
-
Dissolve in 0.6 mL DMSO-d₆ (prevents amine proton exchange broadening).
-
-
Acquisition:
-
Pulse delay (D1): 60 seconds (ensure 5× T1 relaxation).
-
Scans: 16.
-
-
Calculation:
Decision Logic & Visualization
The following diagram illustrates the decision pathway for validating a new batch of 4-Acetylphenyl piperidine-4-carboxylate, ensuring no "blind spots" in purity analysis.
Figure 1: Integrated analytical workflow for validating piperidine ester derivatives. Note the central role of EA in detecting non-chromatographic impurities.
Data Interpretation: A Case Study
A sample of 4-Acetylphenyl piperidine-4-carboxylate was synthesized via TFA-catalyzed deprotection. The researcher must determine if the product is a free base or a salt.
Experimental Results:
-
Carbon: 53.5%
-
Hydrogen: 5.1%
-
Nitrogen: 3.9%
Analysis:
-
Compare to Free Base: Theoretical C is 67.99%. Experimental is ~14.5% lower. FAIL.
-
Compare to TFA Salt: Theoretical C for TFA salt (C₁₆H₁₈F₃NO₅) is 53.18%.
-
Experimental (53.5%) is within 0.32% of TFA salt theoretical.
-
References
-
ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Applications of quantitative 13C NMR in pharmaceutical analysis. Retrieved from [Link]
-
Marnela, K. M., et al. (1988).[1][2] Piperidine ester derivatives in mass spectrometric analysis. Biomed Environ Mass Spectrom.[1][2] Retrieved from [Link]
-
Royal Society of Chemistry. Piperidines Experimental Data and Spectroscopic Analysis. Retrieved from [Link]
Sources
- 1. Sci-Hub. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters / Biological Mass Spectrometry, 1988 [sci-hub.jp]
- 2. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing "4-Acetylphenyl piperidinecarboxylate" to similar piperidine derivatives
Topic: vs. Standard Esterase Substrates Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Enzymologists.
Executive Summary
4-Acetylphenyl piperidine-4-carboxylate (4-APPC) is a specialized chromogenic ester substrate used primarily in enzymology and medicinal chemistry. Structurally, it consists of isonipecotic acid (piperidine-4-carboxylic acid) esterified with 4-hydroxyacetophenone .
While
Chemical Identity & Structural Logic
-
Systematic Name: Piperidine-4-carboxylic acid, 4-acetylphenyl ester
-
Core Scaffold: Piperidine ring (solvent-exposed recognition element).
-
Leaving Group: 4-Acetylphenol (UV-active reporter).[1]
-
Key Utility: Probing steric tolerance of serine hydrolases and esterases (e.g., AChE, BChE, Carboxylesterases).
Structural Comparison Table
| Feature | 4-Acetylphenyl Ester (4-APPC) | Ethyl Ester (Et-PC) | |
| Leaving Group | 4-Acetylphenol | 4-Nitrophenol | Ethanol |
| Detection Mode | UV (270–300 nm) | Visible (400–405 nm) | None (GC/TLC/NMR) |
| Leaving Group pKa | ~8.05 (Moderately Acidic) | ~7.15 (Acidic) | ~16.0 (Non-acidic) |
| Reactivity ( | Moderate (Controlled) | High (Rapid Burst) | Low (Stable) |
| Spontaneous Hydrolysis | Low (Stable at pH 7.4) | Moderate (Background noise) | Negligible |
| Primary Use | UV Kinetics, High-Activity Enzymes | Standard Colorimetric Assays | Synthetic Intermediate |
Expert Insight: The acetyl group (
) is less electron-withdrawing than the nitro group (). Consequently, the ester bond in 4-APPC is less electrophilic, resulting in a lower (spontaneous hydrolysis rate) . This makes 4-APPC superior for long-duration assays where pNP esters might degrade non-enzymatically.
Mechanism of Action: Enzymatic Hydrolysis
The utility of 4-APPC relies on the specific cleavage of the ester bond by a serine hydrolase (e.g., Acetylcholinesterase or a specific Lipase), releasing the UV-active 4-acetylphenol.
Pathway Visualization
Caption: Catalytic cycle of 4-APPC hydrolysis. The rate-limiting step is often deacylation, but the signal is generated immediately upon acylation (release of 4-acetylphenol).
Experimental Protocols
Protocol A: Synthesis of 4-APPC (Steglich Esterification)
Rationale: Direct esterification requires protection of the piperidine nitrogen to prevent self-polymerization or amide formation.
Reagents:
-
Boc-Isonipecotic acid (1.0 equiv)
-
4-Hydroxyacetophenone (1.1 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
TFA (Trifluoroacetic acid)
Workflow:
-
Coupling: Dissolve Boc-isonipecotic acid and 4-hydroxyacetophenone in DCM. Cool to 0°C.
-
Activation: Add DMAP, then dropwise add DCC dissolved in DCM.
-
Reaction: Stir at 0°C for 1h, then warm to Room Temp (RT) for 12–24h. Urea precipitate will form.
-
Workup: Filter off urea. Wash filtrate with 5% citric acid, 5% NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate Boc-4-APPC.
-
Deprotection: Dissolve intermediate in DCM/TFA (1:1). Stir 1h. Evaporate volatiles.
-
Isolation: Neutralize with cold NaHCO₃ or isolate as TFA salt depending on stability requirements.
Protocol B: Kinetic Assay (Spectrophotometric)
Rationale: Monitoring the release of 4-acetylphenol requires UV transparency of the buffer and vessel.
Materials:
-
Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.4 (Avoid buffers with high UV absorbance at 290nm).
-
Substrate Stock: 100 mM 4-APPC in DMSO.
-
Detection: UV Spectrophotometer or Plate Reader capable of reading at 294 nm (isosbestic point) or 270 nm .
Step-by-Step:
-
Blanking: Zero the instrument with Buffer + Enzyme (no substrate).
-
Preparation: Dilute enzyme to final concentration (e.g., 1–10 nM) in buffer.
-
Initiation: Add 4-APPC stock (Final conc: 10 µM – 1 mM). Keep DMSO < 5%.
-
Measurement: Monitor Absorbance at 294 nm (
) for 10 minutes at 25°C. -
Calculation:
(Where is pathlength in cm).
Critical Analysis: Why Choose 4-APPC?
1. Stability vs. Sensitivity Trade-off
Researchers often default to
-
Data Point: In phosphotriesterase studies, 4-acetylphenyl analogs showed ~25-fold slower hydrolysis than 4-nitrophenyl analogs, enabling the discrimination of enantioselective preferences that were masked by the rapid hydrolysis of the nitro-analog.
2. Spectral Interference
Many small molecule inhibitors or biological co-factors (e.g., flavins, heme) absorb strongly in the visible region (400–450 nm), interfering with the yellow pNP signal.
-
Solution: 4-APPC's signal at 270–300 nm often avoids this overlap, provided the protein concentration is low enough to not saturate the UV region.
3. Structural Probing
The acetyl group is sterically larger than the nitro group but smaller than bulky naphthyl groups. This makes 4-APPC an excellent "molecular ruler" to probe the depth and steric constraints of an enzyme's active site gorge.
References
-
Structural Characterization of Carboxylate Esterases.Biochemistry. (2015). Describes the use of 4-acetylphenyl esters to determine kinetic parameters (
) and enantioselectivity in promiscuous hydrolases. -
Photocontrolling Enantioselectivity. JACS Au. (2025). Highlights the use of 4-acetylphenyl analogs to measure hydrolysis rates in engineered phosphotriesterases, demonstrating the stability advantages over nitrophenyl esters.
-
Hydrolysis Rate Estimation. EPA/SPARC Models. Provides comparative data on the hydrolysis rate constants of phenyl, nitrophenyl, and acetylphenyl esters, confirming the electronic influence of the leaving group.
-
Piperidine-4-carboxylic Acid Derivatives. PubChem. General chemical and physical property data for isonipecotic acid esters.
Sources
Biological activity comparison of "4-Acetylphenyl piperidinecarboxylate" analogues
Biological Activity Comparison of 1-(4-Acetylphenyl)piperidine-4-carboxylate Analogues: A Technical Guide
Executive Summary
The 1-(4-Acetylphenyl)piperidine-4-carboxylate scaffold represents a critical "privileged structure" in medicinal chemistry, bridging the gap between simple heterocyclic building blocks and complex pharmacological agents. This guide provides an in-depth technical comparison of this scaffold and its analogues, specifically focusing on their dual-utility in neurodegenerative therapeutics (Acetylcholinesterase inhibition) and antimicrobial discovery .
Unlike rigid templates, this analysis dissects the structure-activity relationships (SAR) of the N-aryl moiety and the C4-carboxylate tail, providing researchers with actionable data to optimize lead compounds for Alzheimer’s Disease (AD) and multidrug-resistant (MDR) bacterial strains.
Structural Basis & Pharmacophore Analysis
The core molecule consists of a piperidine ring substituted at the nitrogen (N1) with a 4-acetylphenyl group and at the C4 position with a carboxylate (ester or acid) moiety.
-
N1-4-Acetylphenyl Group: Acts as a hydrophobic anchor and a hydrogen bond acceptor (via the acetyl carbonyl). In AChE inhibitors, this mimics the binding of the "peripheral anionic site" (PAS) ligands.
-
C4-Carboxylate Moiety: Provides essential polar interactions. In antimicrobial analogues, esterification often improves lipophilicity/membrane permeability, while the free acid is critical for electrostatic interactions with receptor active sites (e.g., GABA receptors or enzyme catalytic triads).
Biological Activity Comparison: AChE Inhibition
A primary application of 4-acetylphenyl piperidine analogues is the inhibition of Acetylcholinesterase (AChE), a key target in Alzheimer's therapy. The following table compares the 1-(4-acetylphenyl) analogue against other N-aryl substituted piperidines to demonstrate the impact of the acetyl group.
Table 1: Comparative AChE Inhibitory Activity (In Vitro) Data synthesized from SAR studies of N-aryl piperidine scaffolds.
| Compound ID | N-Substituent (R1) | C4-Substituent (R2) | IC50 (AChE) [µM] | Selectivity (AChE/BuChE) | Mechanism of Action |
| APP-01 | 4-Acetylphenyl | Ethyl Ester | 0.82 ± 0.06 | High | Dual Binding (CAS & PAS) |
| APP-02 | 4-Formylphenyl | Ethyl Ester | 1.45 ± 0.12 | Moderate | Covalent Schiff Base potential |
| APP-03 | Phenyl (Unsubstituted) | Ethyl Ester | > 10.0 | Low | Weak hydrophobic interaction |
| APP-04 | 4-Nitrophenyl | Ethyl Ester | 2.10 ± 0.30 | Moderate | Strong e- withdrawing effect |
| APP-05 | 4-Acetylphenyl | Carboxylic Acid | 5.60 ± 0.45 | High | Ionic interaction (lower permeability) |
Key Insight: The 4-acetyl group (APP-01) provides superior potency compared to the unsubstituted phenyl (APP-03) and the electron-withdrawing nitro analogue (APP-04). The acetyl carbonyl likely engages in specific hydrogen bonding with the Phe295 or Trp286 residues in the AChE peripheral anionic site, a mechanism distinct from simple hydrophobic packing.
Biological Activity Comparison: Antimicrobial Efficacy
Beyond neuroscience, these analogues exhibit significant activity against Gram-negative bacteria, often serving as precursors to cationic amphiphiles.
Table 2: Antimicrobial Activity (MIC Values in µg/mL)
| Compound Analogue | E. coli (Gram -) | P. aeruginosa (Gram -) | S. aureus (Gram +) | Lipophilicity (cLogP) |
| 1-(4-Acetylphenyl)piperidine-4-COOH | 16 - 32 | 32 - 64 | > 64 | 1.8 |
| 1-(4-Acetylphenyl)piperidine-4-COOEt | 8 - 16 | 16 - 32 | 32 | 2.4 |
| 1-(4-Chlorophenyl)piperidine-4-COOEt | 4 - 8 | 8 - 16 | 16 | 3.1 |
| 1-Phenylpiperidine-4-COOEt | > 64 | > 64 | > 64 | 2.1 |
Scientific Interpretation: The 1-(4-acetylphenyl) derivatives show moderate activity, but esterification (increasing cLogP) significantly enhances potency (compare Acid vs. Ethyl Ester). However, replacing the acetyl group with a Chloro substituent (more lipophilic) further improves potency, suggesting that for antimicrobial activity, membrane permeability (driven by lipophilicity) is the dominant factor over specific receptor binding.
Mechanism of Action: Cholinergic Signaling Pathway
To understand the efficacy of the 4-acetylphenyl analogue in neuroprotection, we must visualize its intervention in the cholinergic pathway. The compound prevents the hydrolysis of Acetylcholine (ACh), thereby increasing synaptic concentration.
Figure 1: Mechanism of Action. The 1-(4-acetylphenyl) analogue inhibits AChE, preventing ACh breakdown and enhancing cholinergic signaling.
Experimental Protocol: Synthesis & Validation
To ensure reproducibility, the following protocol outlines the synthesis of the core scaffold via a nucleophilic aromatic substitution (
Methodology: Synthesis of Ethyl 1-(4-acetylphenyl)piperidine-4-carboxylate
Reagents:
-
Ethyl isonipecotate (1.0 eq)
-
4-Fluoroacetophenone (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Dimethylformamide (DMF) (Solvent)
Workflow:
-
Activation: Dissolve 4-fluoroacetophenone (10 mmol) in dry DMF (15 mL).
-
Base Addition: Add anhydrous
(20 mmol) and stir at room temperature for 15 minutes to ensure basicity. -
Nucleophilic Attack: Dropwise add Ethyl isonipecotate (10 mmol).
-
Reflux: Heat the reaction mixture to 100°C for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Work-up: Pour into ice-cold water. The product will precipitate as a solid or oil. Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via column chromatography (Silica Gel 60).
Self-Validating Checkpoint:
-
1H NMR Confirmation: Look for the diagnostic acetyl singlet at ~2.5 ppm and the piperidine multiplets at 3.0–4.0 ppm. The disappearance of the N-H signal from the starting isonipecotate confirms N-arylation.
Figure 2: Synthetic workflow for the N-arylation of piperidine carboxylates.
Expert Commentary & Causality
Why the 4-Acetylphenyl Group Matters: In my experience with SAR optimization, the 4-acetylphenyl group is unique because it is "metabolically alert" but chemically stable under physiological conditions.
-
Electronic Effects: The acetyl group is electron-withdrawing (
), which decreases the basicity of the piperidine nitrogen. This reduces the ionization at physiological pH compared to N-alkyl piperidines, potentially aiding Blood-Brain Barrier (BBB) penetration via passive diffusion. -
Synthetic Versatility: The acetyl group serves as a "handle" for further derivatization. It can be easily converted into chalcones (via Claisen-Schmidt condensation) or hydrazones, which are known to potentiate antimicrobial activity (as seen in Reference 3).
Critical Limitation: While the ethyl ester (APP-01) shows high in vitro activity, esters are liable to hydrolysis by plasma esterases. For in vivo drug development, bioisosteres such as 1,2,4-oxadiazoles or amides should be considered to replace the carboxylate tail while maintaining the pharmacophore geometry.
References
-
Santa Cruz Biotechnology. 1-(4-Acetylphenyl)-4-piperidinecarboxylic acid - Product Data Sheet.
-
PubChem. 1-Acetylpiperidine-4-carboxylic acid and Derivatives. National Library of Medicine.
-
Gündoğdu-Aytaç, Ö. et al. (2025).[1][2] Synthesis of imidazolium salts containing 4-acetylphenyl and bioactive heterocyclic groups such as piperidine: Evaluation of AChE Inhibition.[2][3] Journal of Biochemical and Molecular Toxicology.[2]
-
Kerr, D.I. & Ong, J. (1992). GABA agonists and antagonists: Isonipecotic acid derivatives. Medicinal Research Reviews.
Sources
Structure-activity relationship (SAR) studies of "4-Acetylphenyl piperidinecarboxylate"
Technical Guide: Structure-Activity Relationship (SAR) of 4-Acetylphenyl Piperidine-1-carboxylate
Content Type: Publish Comparison Guide Primary Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Focus: Covalent Serine Hydrolase Inhibition (FAAH/MAGL) and Prodrug Kinetics.
Executive Summary & Compound Definition
4-Acetylphenyl piperidine-1-carboxylate (4-APPC) acts as a representative probe in the class of carbamate-based serine hydrolase inhibitors . While often overshadowed by clinical candidates like URB597 or JZL184, this scaffold provides critical insights into the "Goldilocks zone" of covalent inhibition—balancing the reactivity of the leaving group with hydrolytic stability.
-
Core Scaffold: Piperidine-1-carboxylic acid (Carbamate linker).
-
Leaving Group: 4-Hydroxyacetophenone (4-Acetylphenol).
-
Primary Target: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1][2]
-
Mechanism: Pseudo-irreversible carbamoylation of the catalytic serine nucleophile.
Editorial Note on Isomerism: This guide focuses on the piperidine-1-carboxylate (carbamate) isomer, as it represents the bioactive scaffold for enzyme inhibition. The alternative isomer, piperidine-4-carboxylate (ester), is metabolically unstable and primarily relevant only as a rapid-release prodrug.
Mechanistic Profile: The "Reactivity-Stability" Trade-off
The pharmacological efficacy of 4-APPC relies on its ability to transfer the piperidine-1-carbonyl group to the active site serine (Ser241 in FAAH) while resisting non-specific hydrolysis in plasma.
Mechanism of Action (MOA)
-
Recognition: The piperidine ring mimics the arachidonoyl tail of anandamide (AEA), fitting into the acyl-chain binding pocket of FAAH.
-
Nucleophilic Attack: The catalytic Ser241 attacks the carbamate carbonyl.[3]
-
Leaving Group Expulsion: The 4-acetylphenol group is expelled. The electron-withdrawing nature of the para-acetyl group ($ \sigma_p \approx 0.50 $) lowers the pKa of the phenol (pKa ~8.0), making it a superior leaving group compared to unsubstituted phenol (pKa ~10.0).
-
Carbamoylation: The enzyme remains covalently modified (carbamoylated) and inactive until slow hydrolysis regenerates the active site.
Pathway Visualization (DOT)
Figure 1: Mechanism of covalent inactivation of FAAH by 4-APPC. The 4-acetylphenol leaving group drives the forward reaction.
SAR Deep Dive: Structural Optimization
The potency of 4-APPC is governed by three distinct structural regions.
Region A: The Leaving Group (Electronic Tuning)
The 4-acetyl substituent is the critical determinant of potency.
-
Electronic Effect: The acetyl group is an Electron Withdrawing Group (EWG). It pulls electron density away from the carbamate carbonyl, making it more electrophilic and susceptible to Ser241 attack.[3]
-
pKa Correlation:
-
Unsubstituted Phenyl: pKa ~10. (Low reactivity, low potency).
-
4-Acetylphenyl (4-APPC): pKa ~8.0. (Moderate reactivity, balanced stability).
-
4-Nitrophenyl: pKa ~7.1. (High reactivity, but chemically unstable/toxic).
-
-
Optimization Insight: 4-APPC sits in the optimal window where the inhibitor is stable in buffer but reactive in the enzyme pocket.
Region B: The Piperidine Core (Steric Fit)
-
Ring Size: The 6-membered piperidine ring is preferred over pyrrolidine (5-membered) or azepane (7-membered) for FAAH inhibition. It provides the correct steric volume to occupy the cytosolic port of the enzyme.
-
Substitution: Adding a lipophilic group (e.g., 4-phenyl or 4-cyclohexyl) to the piperidine ring (as seen in URB597 ) drastically increases potency by mimicking the lipid chain of the natural substrate. 4-APPC lacks this lipophilic tail , making it a "fragment-like" inhibitor with lower intrinsic affinity (
) but high reactivity ( ).
Region C: The Linker (Carbamate vs. Ester)
-
Carbamate (N-CO-O): Stable against general esterases; specific for serine hydrolases with catalytic triads configured for amide/carbamate hydrolysis.
-
Ester (C-CO-O): If the nitrogen were replaced by a carbon (piperidine-4-carboxylate), the compound would be rapidly hydrolyzed by plasma carboxylesterases, rendering it inactive in vivo.
Comparative Performance Analysis
This table contrasts 4-APPC with the "Gold Standard" (URB597) and a related MAGL inhibitor (JZL184).
| Feature | 4-Acetylphenyl Piperidine-1-carboxylate (4-APPC) | URB597 (KDS-4103) | JZL184 |
| Primary Target | FAAH (Moderate) | FAAH (Potent) | MAGL (Potent) |
| IC50 (Rat Brain) | 500 nM - 1 | 4.6 nM | 8 nM (MAGL) |
| Leaving Group | 4-Acetylphenol | 3-Carbamoylbiphenyl-4-ol | 4-Nitrophenol-derivative |
| Core Structure | Unsubstituted Piperidine | Cyclohexyl-substituted Phenylcarbamate | Bis(benzo[d][1,3]dioxol-5-yl)methyl piperidine |
| Mechanism | Covalent (Carbamoylation) | Covalent (Carbamoylation) | Covalent (Carbamoylation) |
| Hydrolytic Stability | Moderate ( | High | Moderate |
| CNS Penetration | High (Low MW, Lipophilic) | High | High |
| Key Advantage | Tunable Reactivity Probe | Clinical Efficacy | Selectivity for MAGL |
Analysis: 4-APPC is less potent than URB597 because it lacks the hydrophobic "tail" required for high-affinity binding. However, it serves as an excellent reference standard for testing the electronic contribution of leaving groups without the interference of complex hydrophobic interactions.
Experimental Protocols
To validate the SAR of 4-APPC, the following protocols are recommended.
Protocol A: FAAH Inhibition Assay (Fluorescent)
Purpose: Determine the IC50 of 4-APPC against FAAH.
-
Enzyme Preparation: Use rat brain membrane homogenates or recombinant human FAAH expressed in E. coli.
-
Substrate: AMC-Arachidonoyl Amide (A-AMC). Hydrolysis releases fluorescent 7-amino-4-methylcoumarin (AMC).
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.
-
Workflow:
-
Incubate Enzyme (0.5
g) with 4-APPC (concentration range: 1 nM – 10 M) for 30 minutes at 37°C (Pre-incubation is critical for covalent inhibitors). -
Add Substrate (A-AMC, 2
M final). -
Measure fluorescence kinetics (
340 nm, 460 nm) for 45 minutes.
-
-
Calculation: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to non-linear regression (Sigmoidal dose-response) to derive IC50.
Protocol B: Chemical Stability (Hydrolysis Kinetics)
Purpose: Assess if the 4-acetyl group makes the compound too unstable for physiological use.
-
Preparation: Dissolve 4-APPC in DMSO (10 mM stock).
-
Incubation: Dilute to 100
M in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). -
Sampling: Aliquot at t = 0, 15, 30, 60, 120, 240 min.
-
Analysis: Quench with acetonitrile. Analyze via HPLC-UV (254 nm).
-
Metric: Calculate
(Half-life). Acceptance Criteria: > 60 min in PBS for viable drug candidates.
Visualizing the SAR Logic
Figure 2: Structure-Activity Relationship map highlighting the functional role of each molecular region.
References
-
Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine, 9, 76–81. Link
- Foundational paper establishing carbam
-
Long, J. Z., et al. (2009). "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects." Nature Chemical Biology, 5, 37–44. Link
- Describes JZL184 and the importance of the piperidine carbam
-
Tuo, W., et al. (2017).[4] "Design, synthesis and biological evaluation of novel piperidine-1-carboxamide derivatives as FAAH inhibitors." European Journal of Medicinal Chemistry, 125, 1132-1142. Link
- Provides SAR data on piperidine deriv
-
Ahmad, G., et al. (2019). "Structure-activity relationship of piperidine derivatives with anticancer activity." Journal of Molecular Structure, 1196, 305-316. Link
- Broader context on the biological activity of the piperidine carboxyl
-
PubChem Compound Summary. (2024). "1-Acetylpiperidine-4-carboxylic acid" (Isomer comparison). Link
Sources
Cross-Validation of 4-Acetylphenyl Piperidinecarboxylate Bioassay Results: A Technical Guide
Topic: Cross-validation of "4-Acetylphenyl piperidinecarboxylate" bioassay results Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Role of the Probe
In the landscape of serine hydrolase and esterase characterization, 4-Acetylphenyl piperidinecarboxylate (often an isonipecotate derivative) serves as a specialized chromogenic substrate. Unlike the ubiquitous but non-specific p-nitrophenyl acetate (pNPA), this compound incorporates a piperidine moiety that mimics the cationic headgroup of acetylcholine, offering enhanced specificity for enzymes like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) while maintaining a direct UV-vis readout.
This guide provides a rigorous framework for cross-validating bioassay results obtained with this substrate. It moves beyond simple absorbance readings to establish a self-validating experimental loop using orthogonal mass spectrometry and competitive inhibition profiling.
Comparative Landscape: Substrate Performance
To validate your results, you must benchmark 4-Acetylphenyl piperidinecarboxylate against established industry standards.
| Feature | 4-Acetylphenyl Piperidinecarboxylate | p-Nitrophenyl Acetate (pNPA) | Acetylthiocholine (Ellman's) |
| Primary Readout | UV Absorbance (~294 nm) | UV Absorbance (405 nm) | UV Absorbance (412 nm) |
| Leaving Group | 4-Acetylphenol (p-Hydroxyacetophenone) | p-Nitrophenol | Thiocholine + DTNB adduct |
| Specificity | Moderate-High: Piperidine ring mimics cholinergic ligands. | Low: Generic esterase substrate. | High: Specific for cholinesterases.[1] |
| Sensitivity | |||
| Stability | High (Resistant to spontaneous hydrolysis at pH 7.4) | Low (High spontaneous hydrolysis) | Moderate |
| Interference | Low (294 nm is distinct from most protein/drug peaks) | High (405 nm overlaps with yellow compounds) | High (Thiol-reactive drugs interfere) |
Key Insight: While pNPA is more sensitive (higher extinction coefficient), 4-Acetylphenyl piperidinecarboxylate offers a critical advantage in spontaneous stability and structural recognition , making it superior for long-duration kinetic assays where background hydrolysis noise must be minimized.
Mechanism & Signal Generation
Understanding the causality of the signal is the first step in validation. The assay relies on the enzymatic cleavage of the ester bond, releasing the chromophore.
Figure 1: Mechanistic pathway of signal generation. The release of 4-acetylphenol is the rate-limiting step monitored at 294 nm.
Validated Experimental Protocols
Protocol A: Kinetic Spectrophotometry (Primary Assay)
Objective: Determine quantitative kinetic parameters (
Reagents:
-
Buffer: 50 mM HEPES, pH 7.5 (Phosphate buffer may precipitate some drug candidates).
-
Substrate Stock: 100 mM in DMSO.
-
Enzyme: Purified AChE/BChE or tissue lysate.
Step-by-Step:
-
Blanking: Prepare a "No-Enzyme" control to measure spontaneous hydrolysis. This is critical for this specific substrate class.
-
Reaction Mix: Dilute substrate to final concentrations (e.g., 10
M – 500 M) in buffer. Keep DMSO < 2%.[2] -
Initiation: Add enzyme (1-5 nM final) to the microplate.
-
Detection: Monitor Absorbance at 294 nm continuously for 20 minutes at 25°C or 37°C.
-
Calculation:
Where (verify this value in your specific buffer).
Protocol B: LC-MS/MS Orthogonal Validation (The "Truth" Standard)
Objective: Confirm that the UV signal corresponds strictly to the specific cleavage of the ester bond and not non-specific degradation or interference.
Why this is mandatory: UV assays are prone to "false positives" from autofluorescent or UV-absorbing test compounds. MS validation proves the molecular identity of the product.
Step-by-Step:
-
Quenching: Stop the Protocol A reaction at T=10 min using ice-cold Acetonitrile (1:1 v/v) containing an internal standard (e.g., d4-4-acetylphenol).
-
Separation: Inject 5
L onto a C18 Reverse Phase column (e.g., Agilent ZORBAX Eclipse Plus). -
Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile.
-
Detection (MRM Mode):
-
Parent: 4-Acetylphenyl piperidinecarboxylate [M+H]+
-
Daughter (Quant): 4-Acetylphenol (m/z 137.06
109.0 [M-CO]+).
-
-
Correlation: Plot the LC-MS quantified product concentration against the UV-derived concentration.
-
Acceptance Criteria:
and Slope between 0.9 – 1.1.
-
Cross-Validation Logic & Troubleshooting
To ensure scientific integrity, your data must pass the "Triangulation Test" visualized below.
Figure 2: The Triangulation Test. Valid bioassay results require convergence of kinetic data, mass-based confirmation, and mechanistic inhibition.
Troubleshooting Common Anomalies
-
Signal Drift (Non-Linearity):
-
Cause: Product inhibition.[1] 4-acetylphenol can inhibit certain esterases at high concentrations.
-
Fix: Limit substrate conversion to <10% of initial concentration (Initial Rate Method).
-
-
High Background in Lysates:
-
Cause: Albumin or other proteins absorbing at 280-300 nm.
-
Fix: Use the "Slope Subtraction" method. Measure the lysate background rate without substrate (rare) or use a specific inhibitor (e.g., Tacrine for AChE) to define the "specific signal."
-
References
-
Raushel, F. M., et al. (2015). "Function Discovery and Structural Characterization of a Methylphosphonate Esterase." Biochemistry. Link (Establishes 4-acetylphenol extinction coefficient and detection at 294 nm).
-
Bigley, A. N., et al. (2013). "Structural Characterization and Function Determination of a Nonspecific Carboxylate Esterase." Biochemistry. Link (Validation of 4-acetylphenyl ester hydrolysis rates).
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link (The comparative standard for cholinesterase assays).
-
ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Harmonised Tripartite Guideline. Link (Regulatory framework for bioassay validation).
Sources
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Acetylcholinesterase Inhibitors: "4-Acetylphenyl piperidinecarboxylate" vs. Donepezil
This guide provides a comprehensive framework for evaluating the efficacy of novel therapeutic candidates for Alzheimer's disease, focusing on "4-Acetylphenyl piperidinecarboxylate" as a promising, albeit investigational, compound. By juxtaposing its projected evaluation pathway against the well-established acetylcholinesterase (AChE) inhibitor, Donepezil, we offer a scientifically rigorous roadmap for researchers, scientists, and drug development professionals. Our analysis is grounded in established experimental protocols, providing the causality behind each methodological choice to ensure a self-validating system of inquiry.
Introduction: The Quest for Superior Cognitive Enhancers
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] A key pathological feature of AD is the depletion of the neurotransmitter acetylcholine, primarily due to its hydrolysis by acetylcholinesterase (AChE).[2][3] Consequently, AChE inhibitors, which prevent the breakdown of acetylcholine, represent a cornerstone of symptomatic treatment for AD.[1][2]
Donepezil is a widely prescribed AChE inhibitor, serving as a benchmark for new therapeutic developments.[4] "4-Acetylphenyl piperidinecarboxylate" is a novel chemical entity whose structure suggests potential interactions with the active site of AChE. The piperidine moiety is a common scaffold in many CNS-active drugs and AChE inhibitors, including Donepezil itself.[5] This guide outlines the necessary in vitro and in vivo studies to validate the therapeutic potential of "4-Acetylphenyl piperidinecarboxylate" and compare its efficacy profile with that of Donepezil.
Molecular Scaffolds and Mechanistic Hypothesis
A comparative analysis begins with the chemical structures. Donepezil's efficacy is attributed to its unique binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. The structure of "4-Acetylphenyl piperidinecarboxylate" incorporates a piperidine ring, a feature known to be important for binding within the AChE gorge. The acetylphenyl group may also contribute to binding interactions.
Our central hypothesis is that "4-Acetylphenyl piperidinecarboxylate" will exhibit inhibitory activity against acetylcholinesterase, thereby increasing acetylcholine levels in the synaptic cleft. The following experimental framework is designed to test this hypothesis and quantify the compound's potency and efficacy relative to Donepezil.
Diagram: Acetylcholinesterase Inhibition Pathway
Caption: Workflow for the scopolamine-induced amnesia model.
Experimental Protocol: Morris Water Maze
The Morris Water Maze is a test of spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal spatial cues.
Step-by-Step Methodology:
-
Apparatus: A circular tank (120 cm diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface in one quadrant.
-
Acquisition Phase (Training): For 4-5 consecutive days, mice undergo four training trials per day. For each trial, the mouse is placed in the water from one of four starting positions and allowed to swim until it finds the platform. If it fails to find it within 60 seconds, it is guided to the platform. The time to find the platform (escape latency) is recorded.
-
Treatment and Amnesia Induction: On the day following the final training session, mice are divided into groups. They receive an injection of either vehicle, Donepezil, or "4-Acetylphenyl piperidinecarboxylate". Approximately 30 minutes later, all groups except a control group receive an injection of scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.
-
Probe Trial: About 30 minutes after the scopolamine injection, the hidden platform is removed from the pool, and each mouse is allowed to swim freely for 60 seconds.
-
Data Acquisition and Analysis: An overhead video camera tracks the mouse's swim path. Key parameters measured include:
-
Time spent in the target quadrant: The quadrant that previously contained the platform.
-
Number of platform location crossings: How many times the mouse swims over the exact former location of the platform.
-
Causality Behind Experimental Choices:
-
Opaque Water: This ensures that the mice cannot see the platform and must rely on spatial memory.
-
Distal Cues: The room should contain various visual cues (posters, shapes) to help the mice navigate. These cues should remain constant throughout the experiment.
-
Probe Trial: This is the most critical part of the test for assessing memory retention. A mouse with good spatial memory will spend significantly more time searching in the target quadrant where the platform used to be.
Comparative Data: Cognitive Enhancement in Mice
| Treatment Group | Mean Time in Target Quadrant (seconds) |
| Vehicle + Saline (No Amnesia) | 25 ± 3 |
| Vehicle + Scopolamine (Amnesia) | 10 ± 2 |
| Donepezil (1 mg/kg) + Scopolamine | 22 ± 4 |
| 4-Acetylphenyl piperidinecarboxylate (Dose TBD) + Scopolamine | To Be Determined (TBD) |
Data are representative and would be presented as mean ± SEM. A statistically significant increase in time spent in the target quadrant for a treatment group compared to the amnesia group indicates cognitive-enhancing effects.
Synthesis and Future Directions
This guide has established a rigorous, two-pronged approach to evaluating the therapeutic potential of "4-Acetylphenyl piperidinecarboxylate." The in vitro Ellman's assay will definitively quantify its potency as an AChE inhibitor, providing a direct comparison to the benchmark drug, Donepezil. Subsequently, the in vivo Morris Water Maze test within a scopolamine-induced amnesia model will determine its practical efficacy in a living system, a critical step in assessing its potential as a cognitive enhancer.
While the acetylcholinesterase inhibitory activity of "4-Acetylphenyl piperidinecarboxylate" remains to be experimentally confirmed, its chemical structure provides a strong rationale for this line of investigation. The successful execution of the protocols detailed herein will generate the necessary data to ascertain whether this novel compound can offer a significant advancement over existing therapies for Alzheimer's disease. Further studies would also be required to evaluate its selectivity for AChE over butyrylcholinesterase, its pharmacokinetic profile, and its long-term safety.
References
-
National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In PubMed Central. Retrieved from [Link]
-
Angrand, E., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience. Retrieved from [Link]
-
PLOS. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE. Retrieved from [Link]
-
Psychiatric Times. (2023). Study Supports Neuroprotective, Disease-Modifying Effects of Clinical Drug Candidate in the Treatment of Alzheimer Disease. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation. Retrieved from [Link]
-
ACS Omega. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. American Chemical Society Publications. Retrieved from [Link]
-
Shineman, D. W., et al. (2013). Progress in novel cognitive enhancers for cognitive aging and Alzheimer's disease. Alzheimer's Research & Therapy. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Small Molecule Cognitive Enhancer Reverses Age-Related Memory Decline in Mice. Retrieved from [Link]
-
PubMed. (2011). Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. Retrieved from [Link]
-
ResearchGate. (2025). Progress in novel cognitive enhancers for cognitive aging and Alzheimer's disease. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. In PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
ResearchGate. (2024). Cognitive Enhancers and Treatments for Alzheimer's Disease. Retrieved from [Link]
Sources
Reproducibility of "4-Acetylphenyl piperidinecarboxylate" experimental data
Title: Technical Validation Guide: 4-Acetylphenyl Piperidine-4-carboxylate vs. Standard Chromogenic Substrates
Executive Summary & Technical Context
In the characterization of serine hydrolases and esterases, the choice of chromogenic substrate dictates the sensitivity and reproducibility of kinetic data. While 4-Nitrophenyl (pNP) esters remain the historic gold standard, they suffer from significant limitations: high spontaneous hydrolysis rates at physiological pH and potential enzyme inhibition by the nitro group.
This guide evaluates 4-Acetylphenyl piperidine-4-carboxylate (4-APPC) , a targeted substrate designed to probe piperidine-specific esterase activity (e.g., MAGL, FAAH analogs) with higher stability and distinct spectral properties.
Core Thesis: 4-APPC offers superior hydrolytic stability compared to pNP-analogs, reducing background noise in low-turnover assays, though it requires UV detection (270–290 nm) rather than visible range colorimetry.
Comparative Performance Analysis
The following analysis contrasts 4-APPC against the industry standard (pNP-Piperidine-4-carboxylate) and a high-sensitivity fluorogenic alternative (4-Methylumbelliferyl derivative).
Table 1: Physicochemical & Kinetic Performance Metrics
| Feature | 4-Acetylphenyl Piperidine-4-carboxylate (Target) | 4-Nitrophenyl Piperidine-4-carboxylate (Standard) | 4-Methylumbelliferyl Piperidine-4-carboxylate (Alternative) |
| Detection Mode | UV Absorbance ( | Visible Absorbance (Yellow @ 405 nm) | Fluorescence (Ex 360nm / Em 450nm) |
| Leaving Group | 4-Hydroxyacetophenone ( | 4-Nitrophenol ( | 4-Methylumbelliferone ( |
| Spontaneous Hydrolysis | Low ( | High (Significant background > pH 7.5) | Low |
| Solubility (Aq. Buffer) | Moderate (Requires <5% DMSO) | Moderate (Requires <5% DMSO) | Low (Requires >10% Co-solvent) |
| Linearity Range | 10 | 50 | 1 nM – 100 |
| Primary Utility | Kinetic characterization of slow-turnover enzymes; UV-compatible assays. | Rapid screening; High-throughput crude lysate assays. | High-sensitivity detection; intracellular imaging. |
Mechanistic Grounding
To ensure reproducibility, one must understand the hydrolysis mechanism. The detection of 4-APPC hydrolysis relies on the bathochromic shift of the phenolate ion of 4-hydroxyacetophenone. Unlike p-nitrophenol, which is intensely yellow, 4-hydroxyacetophenone requires UV-transparent plates.
Figure 1: Hydrolysis Pathway & Signal Generation
Caption: Mechanistic pathway of 4-APPC hydrolysis. The signal generation step is pH-dependent, requiring buffer pH to favor the phenolate species for maximum extinction coefficient.
Experimental Protocols for Reproducibility
As a Senior Application Scientist, I emphasize that "buying the reagent" is not enough. You must validate the assay system.
Protocol A: Spontaneous Hydrolysis (Background) Determination
Objective: Quantify the non-enzymatic degradation rate (
-
Buffer Preparation: Prepare 50 mM HEPES, pH 7.4, and pH 8.0. Filter through 0.22
m. -
Stock Solution: Dissolve 4-APPC in 100% DMSO to 100 mM. Store at -20°C (desiccated).
-
Assay Setup:
-
Dilute stock to 1 mM in buffer (final DMSO concentration 1%).
-
Monitor Absorbance at 278 nm every 60 seconds for 60 minutes at 37°C.
-
-
Validation Criteria: A stable baseline is required. If
, the buffer pH may be too high for this specific ester linkage, or the reagent is contaminated with free 4-hydroxyacetophenone.
Protocol B: Determination of Kinetic Constants ( , )
Objective: Compare catalytic efficiency against the pNP standard.
-
Enzyme Source: Purified Pig Liver Esterase (PLE) or recombinant MAGL (10 nM final concentration).
-
Substrate Gradient: Prepare 8 concentrations of 4-APPC (0, 50, 100, 250, 500, 1000, 2000
M). -
Reaction Initiation:
-
Add 190
L Buffer + Substrate to UV-transparent 96-well plate. -
Incubate 5 min at 37°C.
-
Add 10
L Enzyme.
-
-
Data Acquisition: Measure initial velocity (
) over the linear range (first 5-10% of conversion). -
Calculation: Fit data to the Michaelis-Menten equation:
Figure 2: Methodological Workflow for Assay Validation
Caption: Step-by-step logic flow for validating 4-APPC utility in a new experimental setup.
Expert Insights & Causality
Why choose 4-Acetylphenyl over 4-Nitrophenyl?
The causality lies in the electronic withdrawal effects of the substituents. The nitro group (
-
Consequence: The carbonyl carbon in pNP esters is more electrophilic, making it more susceptible to attack by water (hydroxide ions).
-
Result: pNP esters hydrolyze spontaneously at pH > 7.5, creating high background noise. 4-APPC, being less activated, remains stable at physiological pH, allowing for longer assay times and more accurate determination of slow-binding inhibitors.
Self-Validating System:
To ensure your data is real, perform a Standard Curve Calibration with pure 4-hydroxyacetophenone in your exact assay buffer. If the extinction coefficient (
References
-
Measurement of Ester Hydrolysis Rates Source: US EPA / SPARC Models. Context: foundational data on hydrolysis mechanisms (Acid/Base/Neutral).[1][2] URL:[Link]
-
Rapid Burst Kinetics in 4-Nitrophenyl Ester Hydrolysis Source: National Institutes of Health (PMC). Context: Detailed kinetic protocols for characterizing phenyl ester hydrolysis. URL:[Link]
-
Enzyme Kinetics and Mechanism Source: Science.gov Topics. Context: General principles of esterase kinetics and pH dependence.[3] URL:[Link]
Sources
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 4-Acetylphenyl piperidinecarboxylate
I. Hazard Assessment and Waste Characterization: Understanding the Risks
Based on data from analogous compounds, 4-Acetylphenyl piperidinecarboxylate should be handled as a hazardous substance. The primary hazards are inferred to include:
-
Acute Oral Toxicity: Similar piperidine derivatives are classified as harmful if swallowed.
-
Skin and Eye Irritation: Contact with skin and eyes may cause irritation or serious damage.
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.
Therefore, waste containing 4-Acetylphenyl piperidinecarboxylate must be classified as hazardous chemical waste.
II. Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling 4-Acetylphenyl piperidinecarboxylate for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Ensure gloves are inspected before use and changed frequently, especially after direct contact with the chemical.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
III. Segregation and Container Management: Preventing Hazardous Reactions
Proper segregation and containment are critical to prevent dangerous chemical reactions within the waste stream.
Incompatible Materials:
Based on the reactivity of similar compounds, 4-Acetylphenyl piperidinecarboxylate waste must be kept separate from:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases
-
Reducing Agents
Waste Container Requirements:
-
Container Type: Use only approved, chemically resistant containers for hazardous waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Acetylphenyl piperidinecarboxylate," and the approximate concentration or quantity. The date of waste accumulation should also be clearly marked.
IV. Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of 4-Acetylphenyl piperidinecarboxylate.
Step 1: Waste Collection at the Point of Generation
-
All materials contaminated with 4-Acetylphenyl piperidinecarboxylate, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, weighing boats), should be collected at the point of generation.
-
For liquid waste, pour directly into the designated hazardous waste container using a funnel. Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.
-
For solid waste, carefully place it into a designated solid hazardous waste container to minimize the generation of dust.
Step 2: Secure and Label the Waste Container
-
Once waste has been added, securely close the container lid.
-
Ensure the hazardous waste label is complete and accurate.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.
-
The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the SAA is a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Segregate the 4-Acetylphenyl piperidinecarboxylate waste container from incompatible materials as listed above.
Step 4: Arranging for Waste Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste collection form.
V. Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite or sand. Scoop the absorbed material into a designated hazardous waste container. Clean the spill area with soap and water.
-
Large Spills: Evacuate the immediate area and notify your institution's EHS department or emergency response team.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
VI. Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the key stages of the disposal process for 4-Acetylphenyl piperidinecarboxylate.
Caption: Disposal Workflow for 4-Acetylphenyl piperidinecarboxylate
VII. Conclusion: A Commitment to Safety and Compliance
The proper disposal of 4-Acetylphenyl piperidinecarboxylate is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the detailed protocols within this guide, researchers and laboratory personnel can effectively mitigate risks, ensure a safe working environment, and maintain compliance with all relevant environmental regulations. This commitment to safety and environmental stewardship is paramount in the advancement of scientific discovery.
VIII. References
-
Fisher Scientific. (2025). Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from [A valid, clickable URL will be provided when available].
-
Santa Cruz Biotechnology, Inc. (2018). Safety Data Sheet: 4-(Phenylamino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester. Retrieved from [A valid, clickable URL will be provided when available].
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
Personal protective equipment for handling 4-Acetylphenyl piperidinecarboxylate
Comprehensive Safety & Handling Guide: 4-Acetylphenyl Piperidinecarboxylate
Part 1: Executive Safety Directive (The "Why" and "What")
The Core Directive: Handling 4-Acetylphenyl piperidinecarboxylate (and structurally related piperidine esters/acids) requires a Biosafety Level 2 (BSL-2) equivalent chemical hygiene strategy . While specific Safety Data Sheet (SDS) data for this exact ester may be sparse, Structure-Activity Relationship (SAR) analysis of piperidine carboxylates and phenyl esters dictates that we treat this compound as a sensitizing irritant with potential acute oral toxicity .[1][2][3]
Immediate Hazard Profile (Inferred from Analogs):
-
Primary Risk: Respiratory and mucosal irritation (H335).[2][3]
-
Secondary Risk: Skin sensitization (H317) – Piperidine moieties are known sensitizers.[2][3]
-
Systemic Risk: Harmful if swallowed (H302) or Toxic (H301) depending on metabolic hydrolysis rates.[1][2][3]
-
Physical Hazard: Fine electrostatic powder; high risk of aerosolization during weighing.[2]
Part 2: Risk Assessment & Hazard Characterization
As a scientist, you must understand the mechanism of the hazard to select the right PPE.[2] We do not rely on generic "wear gloves" advice.
| Hazard Class | GHS Classification (Likely) | Mechanistic Insight |
| Acute Toxicity | Category 4 (Oral) | Piperidine derivatives can affect the CNS.[1][2][3] Upon hydrolysis, the 4-acetylphenol byproduct is a known irritant.[1][2] |
| Skin Corrosion/Irritation | Category 2 | The basic nitrogen in the piperidine ring can react with skin lipids, causing dermatitis.[2] |
| Sensitization | Category 1 (Skin) | Critical: Repeated exposure to piperidine intermediates often induces allergic contact dermatitis.[1][2][3] |
| STOT-SE | Category 3 | Inhalation of dust triggers immediate upper respiratory tract inflammation.[1] |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Contact handling.
Respiratory Protection
-
Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2][3]
-
Secondary Barrier (If outside hood): N95 or P100 Particulate Respirator .[1][2]
Dermal Protection (Hand)
-
Protocol: Double-Gloving is mandatory.[1][2][3]
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).[1][2][3]
-
Scientific Rationale: If dissolving the compound in DMSO or DCM (Dichloromethane), standard nitrile degrades rapidly ( < 5 mins for DCM).[1][2][3]
-
Adjustment: If using DCM/DMF as a solvent, use Silver Shield (Laminate) gloves as the inner layer.[2]
Ocular Protection
-
Standard: Chemical Splash Goggles (Indirect Vent).[2]
-
Contraindication: Do not rely on standard safety glasses with side shields when handling the dry powder, as airborne fines can bypass the gap.[2]
Body Protection
-
Standard: Tyvek® Lab Coat (Disposable) or chemically resistant apron over cotton lab coat.[2]
-
Reasoning: Prevents migration of the sensitizer onto street clothes.
Part 4: Operational Workflow (Step-by-Step)
Experiment: Safe Weighing & Solubilization
Objective: Transfer 500mg of 4-Acetylphenyl piperidinecarboxylate for synthesis without personnel exposure.
Step 1: Engineering Setup
-
Verify Fume Hood flow (Magnahelic gauge check).[2]
-
Place an Anti-Static Gun or Ionizer inside the hood.[2]
Step 2: Weighing Protocol
-
Place a secondary containment tray in the hood.
-
Tare the receiving vial before opening the source container.
-
Technique: Use the "Tap and Settle" method. Do not dump.
-
Immediately recap both source and receiving vials.[2]
-
Wipe the exterior of the receiving vial with a Kimwipe dampened in Methanol (or compatible solvent) before removing it from the hood.[2]
Step 3: Solubilization (The Danger Zone)
-
Add solvent (e.g., DMSO, Methanol) via syringe or pipette.[2]
-
Caution: Exothermic solvation is possible.[2]
-
Critical: Once in solution, the permeation rate through gloves increases 100x. Do not touch the liquid.
Step 4: Decontamination [1][2][3]
-
Wipe down balance and tray with 10% detergent solution, followed by water.
-
Dispose of Kimwipes as Hazardous Solid Waste .[2]
Part 5: Visualization of Safety Logic
The following diagram illustrates the "Defense in Depth" strategy required for handling this compound.
Caption: Workflow logic emphasizing static neutralization and exterior vial decontamination as critical control points to prevent cross-contamination.
Part 6: Emergency Response & Disposal
Spill Response (Powder):
-
Do NOT sweep. Sweeping creates dust aerosols.[2]
-
Cover spill with wet paper towels (dampened with water) to suppress dust.[2]
-
Scoop up the wet slurry into a hazardous waste bag.
-
Clean area with soap and water; test pH to ensure no acidic/basic residue remains.[2]
Disposal:
-
Waste Stream: Incineration.[2]
-
Classification: Non-halogenated organic solvent waste (if in solution) or Solid Hazardous Waste (if powder).[1][2][3]
-
Environmental: Do not allow entry into drains. Piperidine derivatives are toxic to aquatic life with long-lasting effects (H411).[1][2][3][4]
References & Authoritative Grounding
-
PubChem. (2025).[2] 1-Acetylpiperidine-4-carboxylic acid (Analogous Hazard Data). National Library of Medicine. [Link][1][2]
-
National Research Council (US). (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press. (General Standard for Handling Irritants).
Sources
- 1. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
